Product packaging for Galeterone(Cat. No.:CAS No. 851983-85-2)

Galeterone

Cat. No.: B1683757
CAS No.: 851983-85-2
M. Wt: 388.5 g/mol
InChI Key: PAFKTGFSEFKSQG-PAASFTFBSA-N
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Description

Galeterone (development codes TOK-001, VN/124-1) is an investigational steroidal compound that was studied for the treatment of prostate cancer. Its clinical development was discontinued in 2016 . This compound is of significant interest for research due to its novel triple mechanism of action targeting the androgen signaling pathway. Firstly, this compound acts as a selective inhibitor of the enzyme CYP17A1 (17,20-lyase), thereby suppressing the biosynthesis of androgens . Secondly, it functions as a direct androgen receptor (AR) antagonist, competing with natural androgens for binding to the ligand-binding domain . Thirdly, it uniquely induces the degradation of the androgen receptor protein, including the full-length receptor and its splice variants (such as AR-V7), which are often associated with treatment resistance . Preclinical studies indicate that this compound is a more potent CYP17A1 inhibitor than Abiraterone and can block AR translocation and downregulate AR-regulated genes like PSA . Its activity against mutated AR (e.g., T878A) and splice variants provides a valuable tool for studying resistance mechanisms in castration-resistant and enzalutamide-resistant prostate cancer models . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32N2O B1683757 Galeterone CAS No. 851983-85-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,8R,9S,10R,13S,14S)-17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O/c1-25-13-11-18(29)15-17(25)7-8-19-20-9-10-24(26(20,2)14-12-21(19)25)28-16-27-22-5-3-4-6-23(22)28/h3-7,10,16,18-21,29H,8-9,11-15H2,1-2H3/t18-,19-,20-,21-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFKTGFSEFKSQG-PAASFTFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4N5C=NC6=CC=CC=C65)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4N5C=NC6=CC=CC=C65)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025602
Record name 3-Hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene
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Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

851983-85-2
Record name Galeterone
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Record name Galeterone [USAN:INN]
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Record name (3S,8R,9S,10R,13S,14S)-17-(1H-benzo[d]imidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
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Record name GALETERONE
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Foundational & Exploratory

Galeterone's Tripartite Assault on Prostate Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galeterone (formerly TOK-001) is a steroidal small molecule that has been investigated for the treatment of castration-resistant prostate cancer (CRPC). Its therapeutic potential stems from a unique triple mechanism of action that disrupts the androgen receptor (AR) signaling axis at multiple critical points. This document provides an in-depth technical overview of this compound's pharmacology, detailing its function as a competitive androgen receptor antagonist, a selective inhibitor of the CYP17 lyase enzyme, and an inducer of androgen receptor degradation. Quantitative data from preclinical studies are summarized, key experimental methodologies are detailed, and the underlying signaling pathways are visually represented to offer a comprehensive resource for researchers in oncology and drug development.

Introduction

The androgen receptor is a key driver of prostate cancer progression, even in the castration-resistant state where systemic androgen levels are low. Therapeutic strategies have largely focused on either inhibiting androgen synthesis or blocking the androgen receptor. This compound emerged as a promising therapeutic candidate by simultaneously targeting both of these avenues while also promoting the degradation of the androgen receptor, including splice variants that contribute to treatment resistance.[1][2][3] Although its clinical development was discontinued, the multifaceted mechanism of this compound continues to be of significant scientific interest for the development of next-generation prostate cancer therapies.[1]

Triple Mechanism of Action

This compound's anti-cancer activity is rooted in its ability to simultaneously exert three distinct inhibitory effects on the androgen receptor signaling pathway.[2][3][4]

Androgen Receptor Antagonism

This compound acts as a direct competitive antagonist of the androgen receptor.[5][6] It binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT).[6][7] This blockade inhibits the conformational changes required for AR activation, subsequent nuclear translocation, and the transcription of androgen-responsive genes that promote tumor growth and proliferation.[3][4]

CYP17 Lyase Inhibition

This compound is a potent and selective inhibitor of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[2][8] Specifically, it shows selectivity for the 17,20-lyase activity, which is the rate-limiting step in the conversion of pregnenolone and progesterone to dehydroepiandrosterone (DHEA) and androstenedione, the precursors of testosterone.[8][9] By inhibiting CYP17 lyase, this compound reduces the intratumoral production of androgens, thereby depriving the AR of its activating ligands.[5]

Androgen Receptor Degradation

A distinguishing feature of this compound is its ability to induce the degradation of the androgen receptor protein.[5][10] This includes both the full-length AR and splice variants, such as AR-V7, which lack the ligand-binding domain and are a common mechanism of resistance to other AR-targeted therapies.[4][10] The degradation of the AR is mediated through the ubiquitin-proteasome pathway.[10][11]

The proposed mechanism for AR degradation involves two key pathways:

  • PI3K/Akt/Mdm2 Pathway: this compound treatment has been shown to increase the phosphorylation of Akt and the E3 ubiquitin ligase Mdm2.[10][11] Phosphorylated Mdm2 then ubiquitinates the AR, targeting it for degradation by the 26S proteasome.[10][11]

  • CHIP E3 Ligase Involvement: this compound enhances the interaction between the C-terminus of Hsc70-interacting protein (CHIP), another E3 ubiquitin ligase, and AR-V7, leading to the ubiquitination and subsequent degradation of this clinically significant splice variant.[10]

  • Inhibition of Deubiquitinating Enzymes (DUBs): this compound has been found to inhibit the activity of deubiquitinating enzymes USP12 and USP46.[12] These enzymes normally remove ubiquitin from the AR, protecting it from degradation. By inhibiting these DUBs, this compound shifts the cellular equilibrium towards AR ubiquitination and degradation.[12]

Quantitative Data

The following tables summarize the key quantitative data for this compound's inhibitory and degradation activities from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell Line/SystemReference
CYP17 Inhibition
IC50300 nMIntact-cells CYP17 expressing E. coli[3]
IC5047 nMNot Specified
AR Antagonism
EC50 (vs. [3H]R1881)845 nMLNCaP (mutant AR T877A)[3]
EC50 (vs. [3H]R1881)405 nMPC3-AR (wild-type AR)[3]
IC50384 nMNot Specified[11]
IC50 (vs. [3H]R1881)454 nMPC3 (mutant AR T575A)
AR Degradation
IC50~1 µMNot Specified
Inhibition of DUBs
IC50 (USP12)3.4 µMIn vitro biochemical assay[12]
IC50 (USP46)4.2 µMIn vitro biochemical assay[12]
Cell Growth Inhibition
IC502.9 µMHP-LNCaP
IC509.7 µMC4-2B
GI507.82 µMPC-3
GI507.55 µMDU-145

Table 2: Clinical Efficacy of this compound (ARMOR Studies)

StudyPatient PopulationDosePSA30 Response RatePSA50 Response RateReference
ARMOR1 Treatment-naïve mCRPCAll doses (650-2600 mg)49.0% (24/49)22.4% (11/49)
ARMOR2 (Part 1) Treatment-naïve mCRPCAll doses (1700-3400 mg)64.0% (16/25)48.0% (12/25)
ARMOR2 (Part 1) Treatment-naïve mCRPC2550 mg72.7% (8/11)54.5% (6/11)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols used to characterize its mechanisms of action.

galeterone_mechanism cluster_synthesis Androgen Synthesis cluster_ar_signaling AR Signaling cluster_degradation AR Degradation Pregnenolone Pregnenolone 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone CYP17 (17α-hydroxylase) DHEA DHEA 17-OH-Pregnenolone->DHEA CYP17 (17,20-lyase) Testosterone Testosterone DHEA->Testosterone AR AR Testosterone->AR binds AR Dimerization AR Dimerization AR->AR Dimerization Ubiquitination Ubiquitination AR->Ubiquitination Mdm2/CHIP Nuclear Translocation Nuclear Translocation AR Dimerization->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription binds AREs Tumor Growth Tumor Growth Gene Transcription->Tumor Growth Ubiquitination->AR deubiquitination Proteasome Proteasome Ubiquitination->Proteasome AR Degradation AR Degradation Proteasome->AR Degradation USP12_46 USP12/46 This compound This compound This compound->17-OH-Pregnenolone Inhibits This compound->AR Antagonizes This compound->USP12_46 Inhibits

Caption: this compound's triple mechanism of action in prostate cancer.

experimental_workflow cluster_ar_antagonism AR Antagonism Assay cluster_cyp17_inhibition CYP17 Lyase Inhibition Assay cluster_ar_degradation AR Degradation Assay (Western Blot) A1 Prostate cancer cells (e.g., LNCaP, PC3-AR) A2 Incubate with [3H]R1881 and varying concentrations of this compound A1->A2 A3 Measure displacement of [3H]R1881 A2->A3 A4 Calculate EC50 A3->A4 B1 CYP17-expressing system (e.g., E. coli, microsomes) B2 Incubate with substrate (e.g., 17-OH-Pregnenolone) and varying concentrations of this compound B1->B2 B3 Measure product formation (e.g., DHEA) via LC-MS/MS B2->B3 B4 Calculate IC50 B3->B4 C1 Prostate cancer cells (e.g., LNCaP, CWR22Rv1) C2 Treat with this compound for specified time course C1->C2 C3 Lyse cells and collect protein C2->C3 C4 SDS-PAGE and transfer to membrane C3->C4 C5 Incubate with primary antibody (anti-AR) and secondary antibody C4->C5 C6 Detect and quantify AR protein levels C5->C6

Caption: General experimental workflows for assessing this compound's mechanisms.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound's mechanisms of action.

Androgen Receptor Competitive Binding Assay

This assay is designed to determine the ability of this compound to compete with a radiolabeled androgen for binding to the androgen receptor.

  • Cell Culture: Prostate cancer cell lines expressing the androgen receptor (e.g., LNCaP, VCaP, or PC3 cells engineered to express AR) are cultured in appropriate media supplemented with fetal bovine serum.

  • Hormone Deprivation: Prior to the assay, cells are grown in media containing charcoal-stripped serum for 24-48 hours to deplete endogenous androgens.

  • Binding Reaction: Cells are incubated with a fixed concentration of a radiolabeled androgen, typically [3H]R1881, and a range of concentrations of this compound or a vehicle control. The incubation is carried out at 4°C for a specified period (e.g., 2-4 hours) to reach binding equilibrium.

  • Washing: After incubation, cells are washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove unbound radioligand.

  • Lysis and Scintillation Counting: Cells are lysed, and the radioactivity in the lysates is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a large excess of unlabeled androgen) from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (EC50) is determined by non-linear regression analysis.

CYP17 Lyase Inhibition Assay

This assay measures the inhibitory effect of this compound on the 17,20-lyase activity of the CYP17A1 enzyme.

  • Enzyme Source: The CYP17A1 enzyme can be obtained from various sources, including human adrenal microsomes, yeast or E. coli engineered to express the human enzyme.[2][3]

  • Reaction Mixture: The reaction mixture contains the enzyme source, a buffer system (e.g., potassium phosphate buffer), a cofactor (NADPH), the substrate (e.g., 17α-hydroxypregnenolone), and varying concentrations of this compound or a vehicle control.

  • Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a defined period.

  • Reaction Termination and Extraction: The reaction is stopped, often by the addition of a strong acid or organic solvent. The steroid products are then extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • Quantification by LC-MS/MS: The extracted products (e.g., DHEA) are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of product formation is calculated for each this compound concentration. The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Androgen Receptor Degradation by Western Blotting

This protocol is used to assess the effect of this compound on the steady-state levels of androgen receptor protein.

  • Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP, CWR22Rv1) are seeded and allowed to adhere. The cells are then treated with various concentrations of this compound or a vehicle control for different time points (e.g., 0, 6, 12, 24, 48 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[10]

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the androgen receptor. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the AR protein levels are normalized to a loading control (e.g., GAPDH or β-actin).[10]

Conclusion

This compound represents a mechanistically innovative approach to targeting the androgen receptor signaling pathway in prostate cancer. Its ability to act as an AR antagonist, inhibit androgen synthesis via CYP17 lyase, and induce the degradation of both full-length and splice variant AR provides a multi-pronged attack that has the potential to overcome some of the resistance mechanisms that limit the efficacy of other AR-directed therapies. While its clinical development has been halted, the scientific insights gained from the study of this compound's triple mechanism of action provide a valuable foundation for the design and development of future prostate cancer therapeutics. The detailed methodologies and quantitative data presented in this guide serve as a comprehensive resource for researchers continuing to explore novel strategies to combat this disease.

References

Galeterone: A Multi-Targeted Approach to Androgen Receptor Signaling in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Galeterone (formerly TOK-001 or VN/124-1) is a steroidal small molecule that was developed for the treatment of castration-resistant prostate cancer (CRPC).[1][2] It exhibits a unique, multi-pronged mechanism of action by targeting the androgen receptor (AR) signaling pathway at three distinct points: inhibition of androgen biosynthesis via cytochrome P450 17A1 (CYP17A1), direct antagonism of the androgen receptor, and induction of androgen receptor degradation.[1][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and key experimental methodologies related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a 17-heteroazole steroidal analogue.[4] Its chemical structure is characterized by a benzimidazole moiety attached to the D-ring of an androstane steroid nucleus.[5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name (3S,8R,9S,10R,13S,14S)-17-(1H-benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol[6]
CAS Number 851983-85-2[6]
Molecular Formula C₂₆H₃₂N₂O[3][6]
Molecular Weight 388.55 g/mol [3][6]
SMILES C[C@]12CC--INVALID-LINK--O[1]
InChI Key PAFKTGFSEFKSQG-PAASFTFBSA-N[1]
Melting Point 144-145 °C (for the related compound Abiraterone Acetate, specific data for this compound is not readily available)[7]
pKa (Strongest Basic) 4.97 (Predicted)[8]
Solubility DMSO: ≥19.43 mg/mL, Ethanol: ≥19.43 mg/mL[9]
Appearance White to off-white solid[6]

Mechanism of Action and Pharmacology

This compound's therapeutic potential in prostate cancer stems from its ability to disrupt androgen receptor signaling through three distinct and complementary mechanisms.

Inhibition of Androgen Synthesis (CYP17A1 Inhibition)

This compound is a potent inhibitor of CYP17A1, a key enzyme in the androgen biosynthesis pathway.[1] CYP17A1 possesses both 17α-hydroxylase and 17,20-lyase activities. This compound demonstrates selectivity for the 17,20-lyase activity, which is the rate-limiting step in the conversion of progestins to androgens.[1] By inhibiting this enzyme, this compound reduces the production of testosterone and dihydrotestosterone (DHT), the primary ligands of the androgen receptor.

Androgen Receptor Antagonism

This compound acts as a direct competitive antagonist of the androgen receptor.[4] It binds to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like DHT. This antagonism inhibits the conformational changes required for AR activation, nuclear translocation, and subsequent transactivation of androgen-responsive genes.[10][11]

Androgen Receptor Degradation

A unique aspect of this compound's mechanism is its ability to induce the degradation of the androgen receptor protein, including the full-length AR and splice variants such as AR-V7.[1] This degradation is mediated through the ubiquitin-proteasome pathway. By promoting AR degradation, this compound reduces the total cellular pool of the receptor, further diminishing androgen signaling.

Table 2: In Vitro Activity of this compound

Target/AssayCell Line/SystemIC₅₀/EC₅₀/KᵢReference(s)
CYP17 Inhibition Recombinant human CYP17A1300 nM[9]
AR Antagonism PC3-AR cells384 nM[9]
AR Binding (mutant LNCaP AR T877A) LNCaP cells845 nM[9]
AR Binding (mutant AR T575A) PC3 cells454 nM[9]
AR Activation (DHT-stimulated) LNCaP cells1 µM[9]
AR Activation (DHT-stimulated) HP-LNCaP cells411 nM[9]
Cell Proliferation (DHT-stimulated) LNCaP cells6 µM[9]
Cell Proliferation (DHT-stimulated) LAPC4 cells3.2 µM[9]
Cell Proliferation (androgen-independent) LNCaP cells2.6 µM[9]
Cell Proliferation (androgen-independent) LAPC4 cells4 µM[9]
Cell Proliferation HP-LNCaP cells2.9 µM[9]
Cell Proliferation C4-2B cells9.7 µM[9]
SULT2A1 Inhibition (DHEA sulfonation) Human liver cytosolSub-micromolar Kᵢ[1]
SULT2B1b Inhibition (DHEA sulfonation) Human liver cytosolSub-micromolar Kᵢ[1]
SULT1E1 Inhibition (DHEA sulfonation) Human liver cytosolSub-micromolar Kᵢ[1]
Pharmacokinetics

The oral bioavailability of this compound was initially found to be affected by food when administered as a powder in a capsule (PIC).[12] A spray-dried dispersion (SDD) tablet formulation was developed, which demonstrated improved and more consistent bioavailability, negating the food effect.[12][13]

Table 3: Pharmacokinetic Parameters of Oral this compound Formulations in Humans

FormulationDoseCₘₐₓ (ng/mL)Tₘₐₓ (hr)AUCᵢₙf (hng/mL)t₁/₂ (hr)Reference(s)
PIC (fed)2600 mg1148 ± 6156.0 (4.0-8.0)16568 ± 914011.2 ± 4.2[12]
Tablet (fasted)1700 mg1290 ± 6054.0 (2.0-8.0)16298 ± 828612.0 ± 4.5[12]
Tablet (fed)1700 mg1269 ± 5326.0 (4.0-8.0)16241 ± 725411.1 ± 3.4[12]
Tablet (fasted)850 mg--6689 ± 2602-[12]
Tablet (fasted)2550 mg--20131 ± 9930-[12]
Data are presented as mean ± standard deviation, except for Tₘₐₓ which is median (range).[12]
Clinical Trials

This compound was evaluated in a series of clinical trials designated "ARMOR" (Androgen Receptor Modulation Optimized for Response). The ARMOR1 (Phase 1) and ARMOR2 (Phase 2) studies demonstrated that this compound was generally well-tolerated and showed clinical activity in patients with CRPC, as evidenced by declines in prostate-specific antigen (PSA) levels.[2][14] In the ARMOR2 study, which utilized the spray-dried dispersion formulation, a once-daily dose of 2550 mg was selected for further investigation.[13][15] In treatment-naïve metastatic CRPC patients receiving this dose, PSA declines of ≥30% and ≥50% were observed in 92% and 83% of patients, respectively.[15] The ARMOR3-SV (Phase 3) trial, which compared this compound to enzalutamide in patients with AR-V7 positive metastatic CRPC, was discontinued as it was deemed unlikely to meet its primary endpoint.[1]

Experimental Protocols

CYP17A1 Inhibition Assay

Objective: To determine the inhibitory activity of this compound on the 17,20-lyase activity of CYP17A1.

Methodology: A common method involves using recombinant human CYP17A1 expressed in a suitable system (e.g., yeast microsomes or E. coli).[9][16]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a phosphate buffer, the recombinant CYP17A1 enzyme, and a radiolabeled substrate such as [³H]-17α-hydroxypregnenolone.

  • Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control) to the reaction mixtures.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a cofactor, such as NADPH.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., an organic solvent).

  • Product Separation and Quantification: The product of the 17,20-lyase reaction is a radiolabeled steroid (e.g., [³H]-dehydroepiandrosterone) or a byproduct like [³H]-acetic acid.[9] Separate the product from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Alternatively, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for non-radioactive assays to quantify the steroidal products.[16][17]

  • Data Analysis: Quantify the amount of product formed at each this compound concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Androgen Receptor Competitive Binding Assay

Objective: To determine the ability of this compound to compete with a known androgen for binding to the androgen receptor.

Methodology: This assay is typically performed using a source of androgen receptor, such as rat ventral prostate cytosol or recombinant human AR, and a radiolabeled androgen like [³H]-R1881 (methyltrienolone).[18][19][20]

  • Receptor Preparation: Prepare a cytosolic fraction from rat ventral prostate tissue or use a purified recombinant AR protein.

  • Assay Plate Preparation: In a multi-well plate, add a fixed concentration of the radiolabeled androgen ([³H]-R1881) to each well.

  • Competitor Addition: Add increasing concentrations of unlabeled this compound (the competitor) or a known androgen (for the standard curve) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled androgen).

  • Receptor Addition: Add the prepared androgen receptor to each well.

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., overnight).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) slurry precipitation or filtration.[18]

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound. Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled androgen.

Androgen Receptor Degradation Assay (Western Blot)

Objective: To assess the effect of this compound on the protein levels of the androgen receptor.

Methodology: Western blotting is a standard technique to quantify changes in protein expression.[21]

  • Cell Culture and Treatment: Culture prostate cancer cells (e.g., LNCaP, VCaP) in appropriate media. Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease inhibitors to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each sample.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting:

    • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the androgen receptor.

    • Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensity for the androgen receptor and a loading control (e.g., β-actin or GAPDH). Normalize the AR band intensity to the loading control to determine the relative change in AR protein levels following this compound treatment.

Cell Proliferation Assay (e.g., MTT or SRB Assay)

Objective: To evaluate the effect of this compound on the proliferation of prostate cancer cells.

Methodology: Colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay are commonly used to measure cell viability and proliferation.

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-96 hours).

  • Assay Procedure (MTT example):

    • Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of this compound that inhibits cell proliferation by 50%.

Signaling Pathways and Experimental Workflows

Androgen Biosynthesis Pathway and CYP17A1 Inhibition

The following diagram illustrates the classical androgen synthesis pathway and the point of inhibition by this compound.

G cluster_enzymes Enzymatic Conversions Cholesterol Cholesterol CYP11A1 CYP11A1 Cholesterol->CYP11A1 Pregnenolone Pregnenolone HSD3B 3β-HSD Pregnenolone->HSD3B CYP17A1_OH CYP17A1 (17α-hydroxylase) Pregnenolone->CYP17A1_OH Progesterone Progesterone Progesterone->CYP17A1_OH SeventeenOH_Preg 17α-Hydroxypregnenolone SeventeenOH_Preg->HSD3B CYP17A1_Lyase CYP17A1 (17,20-lyase) SeventeenOH_Preg->CYP17A1_Lyase SeventeenOH_Prog 17α-Hydroxyprogesterone SeventeenOH_Prog->CYP17A1_Lyase DHEA DHEA DHEA->HSD3B HSD17B 17β-HSD DHEA->HSD17B Androstenedione Androstenedione Androstenedione->HSD17B Testosterone Testosterone CYP11A1->Pregnenolone HSD3B->Progesterone HSD3B->SeventeenOH_Prog HSD3B->Androstenedione CYP17A1_OH->SeventeenOH_Preg CYP17A1_OH->SeventeenOH_Prog CYP17A1_Lyase->DHEA CYP17A1_Lyase->Androstenedione HSD17B->Testosterone HSD17B->Testosterone This compound This compound This compound->CYP17A1_Lyase Inhibits

Caption: Androgen biosynthesis pathway and this compound's point of inhibition.

Androgen Receptor Signaling and this compound's Multi-Targeted Action

This diagram depicts the androgen receptor signaling cascade and the three mechanisms by which this compound disrupts this pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone SRD5A 5α-reductase Testosterone->SRD5A Enters cell DHT DHT SRD5A->DHT AR_inactive Inactive AR (with HSPs) DHT->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Activation & Dimerization Ub Ubiquitin AR_inactive->Ub Ubiquitination ARE Androgen Response Element (ARE) AR_active->ARE Translocation Proteasome Proteasome Proteasome->AR_inactive Degradation Ub->Proteasome Gene_Transcription Gene Transcription ARE->Gene_Transcription Binds to Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth This compound This compound This compound->AR_inactive Antagonizes (Blocks DHT binding) This compound->AR_inactive Promotes Degradation

Caption: this compound's multi-targeted action on AR signaling.

Experimental Workflow: CYP17A1 Inhibition Assay

The following diagram outlines the key steps in a CYP17A1 inhibition assay.

G start Start reagents Prepare Reaction Mixture: - Recombinant CYP17A1 - [3H]-Substrate - Buffer start->reagents add_this compound Add this compound (Varying Concentrations) reagents->add_this compound initiate_reaction Initiate Reaction (Add NADPH) add_this compound->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate Reaction incubate->terminate_reaction separation Separate Product from Substrate (e.g., HPLC, TLC) terminate_reaction->separation quantification Quantify Radioactivity of Product separation->quantification analysis Calculate % Inhibition and IC50 Value quantification->analysis end End analysis->end

Caption: Workflow for a CYP17A1 inhibition assay.

Experimental Workflow: Androgen Receptor Competitive Binding Assay

This diagram illustrates the workflow for a competitive AR binding assay.

G start Start prepare_plate Prepare 96-well Plate: - Add [3H]-R1881 (Radioligand) start->prepare_plate add_competitor Add Unlabeled Competitor: - this compound (Test) - DHT (Standard) prepare_plate->add_competitor add_receptor Add AR Preparation (e.g., Prostate Cytosol) add_competitor->add_receptor incubate Incubate at 4°C to Reach Equilibrium add_receptor->incubate separate Separate Bound and Free Ligand (e.g., HAP Precipitation) incubate->separate measure_radioactivity Measure Radioactivity of Bound Fraction separate->measure_radioactivity analysis Calculate Specific Binding and IC50 Value measure_radioactivity->analysis end End analysis->end

Caption: Workflow for a competitive AR binding assay.

Conclusion

This compound is a multi-targeted inhibitor of the androgen receptor signaling pathway with a well-defined chemical structure and a unique pharmacological profile. Its ability to inhibit androgen synthesis, antagonize the androgen receptor, and promote its degradation represents a comprehensive strategy to overcome resistance mechanisms in prostate cancer. Although its clinical development was discontinued, the extensive preclinical and clinical data available for this compound provide valuable insights for the continued development of novel therapeutics for prostate cancer. This guide serves as a technical resource for researchers and drug development professionals working in this field.

References

The Multi-faceted Approach of Galeterone in Androgen Receptor Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galeterone (formerly TOK-001 or VN/124-1) is a first-in-class oral small molecule developed for the treatment of prostate cancer. It distinguishes itself from other anti-androgen therapies through its multi-targeted mechanism of action.[1] this compound not only acts as an androgen receptor (AR) antagonist and an inhibitor of the CYP17 lyase enzyme, crucial for androgen synthesis, but it also actively promotes the degradation of the androgen receptor protein.[1][2] This unique triple-action profile offers a promising strategy to overcome resistance mechanisms that emerge during prostate cancer treatment, particularly those involving AR overexpression or the expression of AR splice variants like AR-V7.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced AR degradation, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism: Ubiquitin-Proteasome-Mediated Degradation

The primary mechanism by which this compound induces the degradation of both full-length androgen receptor (fAR) and its splice variants is through the ubiquitin-proteasome pathway.[5][6] This is substantiated by experiments where co-treatment with the 26S proteasome inhibitor MG132 was shown to block this compound's effect on AR depletion, leading to the accumulation of the receptor.[3][6] this compound orchestrates this process by modulating a complex network of signaling proteins, including E3 ubiquitin ligases and deubiquitinating enzymes (DUBs), which ultimately tag the AR for destruction by the proteasome.

Key Signaling Pathways in this compound-Induced AR Degradation

This compound's effect on AR degradation is not a single event but rather the result of its influence on several interconnected signaling pathways.

Modulation of E3 Ubiquitin Ligases: Mdm2 and CHIP

This compound enhances the interaction between the androgen receptor and the E3 ubiquitin ligases, Mdm2 and CHIP.[3] These enzymes are responsible for attaching ubiquitin molecules to the AR, marking it for proteasomal degradation.

  • Mdm2: The knockdown of Mdm2 using siRNA has been shown to inhibit this compound-induced degradation of the full-length AR, particularly in LNCaP cells.[3]

  • CHIP (C-terminus of Hsp70-interacting protein): CHIP appears to play a more significant role in the degradation of the AR-V7 splice variant.[3]

The PI3K/Akt Signaling Cascade

This compound treatment leads to the activation of the PI3K/Akt pathway, resulting in increased phosphorylation of Akt.[5] This activated Akt, in turn, phosphorylates Mdm2, which enhances its E3 ligase activity and promotes the ubiquitination and subsequent degradation of the AR.[3][5] Pre-treatment with PI3K inhibitors, such as wortmannin, has been demonstrated to block this compound-dependent AR depletion.[5]

Inhibition of Deubiquitinating Enzymes (DUBs): USP12 and USP46

A novel aspect of this compound's mechanism is its ability to inhibit deubiquitinating enzymes (DUBs), specifically USP12 and USP46.[7][8] These enzymes normally act to remove ubiquitin tags from the AR, thereby sparing it from degradation. By inhibiting USP12 and USP46, this compound shifts the cellular equilibrium towards a state of increased AR ubiquitination, leading to enhanced degradation of both full-length AR and the AR-V7 splice variant.[7][9]

Disruption of AR-Chaperone Interactions

The heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in stabilizing the androgen receptor in its non-ligand-bound state.[3][10] this compound treatment has been shown to significantly reduce the interaction between Hsp90 and the full-length AR.[3] This dissociation from its stabilizing chaperone likely renders the AR more susceptible to ubiquitination and subsequent proteasomal degradation.

Below is a diagram illustrating the multifaceted signaling pathways involved in this compound-induced AR degradation.

Galeterone_AR_Degradation_Pathway This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activates AR_Hsp90 AR-Hsp90 Complex (Stable) This compound->AR_Hsp90 Disrupts USP12_46 USP12 / USP46 (Deubiquitinases) This compound->USP12_46 Inhibits pAkt p-Akt (Active) PI3K_Akt->pAkt Mdm2 Mdm2 pAkt->Mdm2 Phosphorylates Hsp90 Hsp90 Hsp90->AR_Hsp90 AR Androgen Receptor (fAR & AR-V7) AR->AR_Hsp90 Ub_AR Ubiquitinated AR pMdm2 p-Mdm2 (Active) Mdm2->pMdm2 pMdm2->Ub_AR Ubiquitinates (fAR) CHIP CHIP CHIP->Ub_AR Ubiquitinates (AR-V7) Ub Ubiquitin Ub_AR->AR Deubiquitinates Proteasome 26S Proteasome Ub_AR->Proteasome Degradation AR Degradation Proteasome->Degradation Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation start Prostate Cancer Cell Lines (LNCaP, CWR22Rv1) treat Treat with this compound (Dose-response & Time-course) start->treat wb1 Western Blot for AR/AR-V7 & Loading Control treat->wb1 quant1 Quantify AR Levels wb1->quant1 proteasome Co-treat with MG132 (Proteasome Inhibitor) quant1->proteasome chx Cycloheximide (CHX) Chase Assay quant1->chx sirna siRNA Knockdown (Mdm2, CHIP, etc.) quant1->sirna ip Immunoprecipitation (e.g., IP for Mdm2, Blot for AR) quant1->ip wb2 Western Blot Analysis proteasome->wb2 chx->wb2 sirna->wb2 ip->wb2 xenograft Prostate Cancer Xenograft Model wb2->xenograft treat_animal Treat with this compound xenograft->treat_animal measure Measure Tumor Volume treat_animal->measure harvest Harvest Tumors treat_animal->harvest wb3 Western Blot of Tumor Lysates for AR harvest->wb3

References

Preclinical Profile of Galeterone: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galeterone (formerly TOK-001) is a multi-targeted oral small molecule that has been investigated for the treatment of various cancers, most notably castration-resistant prostate cancer (CRPC). Its unique mechanism of action, which disrupts androgen receptor (AR) signaling at multiple points, has made it a compound of significant interest in preclinical studies. This technical guide provides a comprehensive overview of the preclinical data on this compound in cancer cell lines, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its activity.

Mechanism of Action

This compound exhibits a tripartite mechanism of action, distinguishing it from other antiandrogen therapies. It simultaneously:

  • Inhibits CYP17 Lyase: this compound is a potent inhibitor of the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase), which is crucial for the biosynthesis of androgens. By blocking this enzyme, this compound reduces the production of testosterone and other androgens that can stimulate the growth of hormone-sensitive cancers.[1]

  • Acts as an Androgen Receptor Antagonist: It directly competes with androgens for binding to the AR, thereby preventing the receptor's activation and its subsequent translocation to the nucleus and transcription of target genes.[1]

  • Induces Androgen Receptor Degradation: this compound promotes the degradation of both full-length and splice-variant forms of the AR, such as AR-V7. This is a key feature, as AR splice variants are a common mechanism of resistance to other antiandrogen therapies.[2][3]

Quantitative Data: In Vitro Efficacy of this compound

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines, as determined by IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values.

Table 1: this compound IC50 Values in Prostate Cancer Cell Lines

Cell LineAR Status/MutationConditionIC50 (µM)Reference
LNCaPMutant (T877A)DHT-induced proliferation6.0[4]
LNCaPMutant (T877A)No DHT stimulation2.6[4]
LAPC4Wild-TypeDHT-induced proliferation3.2[4]
LAPC4Wild-TypeNo DHT stimulation4.0[4]
HP-LNCaP-Proliferation2.9[4][5]
C4-2B-Proliferation9.7[4]
LNCaPMutant (T877A)AR Activation1.0[4]
HP-LNCaP-AR Activation0.411[4]
LNCaPMutant (T877A)[3H]-R1881 Binding0.845[4]
PC3AR-negative[3H]-R1881 Binding (T575A mutant AR)0.454[4]

Table 2: this compound GI50 Values in Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)Reference
PC-3Prostate Cancer (Androgen-Independent)7.82[4]
DU-145Prostate Cancer (Androgen-Independent)7.55[4]
CWR22Rv1Prostate Cancer (Castration-Resistant)3.8[1]

Table 3: this compound IC50 Values in Breast Cancer Cell Lines

Cell LineIC50 Range (µM)Reference
MDAMB-231, MDA-MB-68, Hs 578T, BT-5490.5 - 4.0[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow.

cluster_0 This compound's Triple Mechanism of Action This compound This compound CYP17 CYP17 Lyase This compound->CYP17 Inhibits AR Androgen Receptor (AR) This compound->AR Antagonizes AR_Degradation AR Degradation This compound->AR_Degradation Induces Androgen_Production Androgen Production CYP17->Androgen_Production Androgens Androgens (e.g., Testosterone) Androgen_Production->Androgens Androgens->AR Binds & Activates AR_Activation AR Activation & Nuclear Translocation AR->AR_Activation Gene_Transcription Target Gene Transcription AR_Activation->Gene_Transcription AR_Degradation->AR Tumor_Growth Tumor Growth Gene_Transcription->Tumor_Growth

Caption: this compound's multi-targeted approach to inhibiting androgen receptor signaling.

cluster_1 This compound-Induced AR Degradation Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Phosphorylates Mdm2 Mdm2 Akt->Mdm2 Phosphorylates AR Androgen Receptor (AR) Mdm2->AR Ubiquitinates Ubiquitination AR Ubiquitination AR->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation

Caption: The PI3K/Akt/Mdm2 signaling cascade in this compound-mediated AR degradation.

cluster_2 Experimental Workflow: Cell Viability (MTT) Assay A 1. Seed cancer cells in a 96-well plate B 2. Treat cells with varying concentrations of this compound A->B C 3. Incubate for a specified duration (e.g., 72 hours) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with DMSO or other solvent E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate cell viability and determine GI50/IC50 G->H

Caption: A generalized workflow for assessing cell viability using the MTT assay.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability and proliferation.[6]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 or GI50 value.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as the androgen receptor.

Materials:

  • Treated and untreated cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Electrophoresis apparatus and running buffer

  • Transfer apparatus and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the cell pellets with ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Reverse Transcription Quantitative PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is used to measure the levels of specific mRNA transcripts, such as AR mRNA.[8]

Materials:

  • Treated and untreated cells

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Gene-specific primers for the target gene (e.g., AR) and a reference gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers, and the diluted cDNA template.

  • qPCR Amplification: Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling program.

  • Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.[9]

Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining

This fluorescence microscopy-based assay distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.[2][3]

Materials:

  • Treated and untreated cells

  • Acridine Orange (AO) stock solution (e.g., 1 mg/mL in PBS)

  • Ethidium Bromide (EB) stock solution (e.g., 1 mg/mL in PBS)

  • AO/EB working solution (e.g., 1 µL of each stock in 1 mL of PBS)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filters

Protocol:

  • Cell Preparation: Harvest the treated and untreated cells and resuspend them in a small volume of PBS.

  • Staining: Add an equal volume of the AO/EB working solution to the cell suspension and mix gently.[10]

  • Microscopy: Place a small drop of the stained cell suspension on a microscope slide, cover with a coverslip, and immediately visualize under a fluorescence microscope.

  • Cell Scoring:

    • Viable cells: Uniform green nucleus with intact structure.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

    • Late apoptotic cells: Orange-red nucleus with chromatin condensation or fragmentation.

    • Necrotic cells: Uniform orange-red nucleus with intact structure.

  • Quantification: Count at least 200 cells per sample and calculate the percentage of cells in each category.

PARP Cleavage Assay for Apoptosis Detection

Cleavage of poly(ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis. This is typically detected by Western blotting.

Materials:

  • Same as for Western Blotting

  • Primary antibody specific for cleaved PARP

Protocol:

  • Follow the Western Blotting protocol as described above.

  • During the primary antibody incubation step, use an antibody that specifically recognizes the 89 kDa cleaved fragment of PARP.

  • The presence and intensity of the 89 kDa band are indicative of apoptosis.

Conclusion

The preclinical data for this compound demonstrate its potent and multi-faceted anti-cancer activity, particularly in prostate cancer cell lines. Its ability to inhibit androgen synthesis, antagonize the androgen receptor, and, crucially, induce the degradation of both full-length and splice variant AR, provides a strong rationale for its clinical development. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in the field of cancer therapeutics.

References

Galeterone's Selective Inhibition of 17,20-Lyase: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galeterone (formerly TOK-001) is a multi-targeted, orally administered small molecule that has been investigated for the treatment of castration-resistant prostate cancer (CRPC). A key aspect of its mechanism of action is the inhibition of the enzyme CYP17A1 (cytochrome P450 17A1), which is critical for androgen biosynthesis. CYP17A1 possesses two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase. While both activities are involved in the steroidogenesis pathway, the 17,20-lyase activity is the rate-limiting step for the production of androgen precursors. This compound has demonstrated a notable selectivity for inhibiting the 17,20-lyase activity over the 17α-hydroxylase activity of CYP17A1. This technical guide provides an in-depth analysis of this selectivity, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Analysis of this compound's Selectivity

This compound's inhibitory effect on the dual functions of CYP17A1 has been quantified in preclinical studies. Research indicates that this compound is a more potent inhibitor of the 17,20-lyase activity compared to its effect on the 17α-hydroxylase activity. One study highlighted that this compound is approximately three times more selective for the lyase function over the hydroxylase function of CYP17A1. This selectivity is a key differentiator from other CYP17A1 inhibitors, such as abiraterone, and has potential implications for the side-effect profile of the drug.

For a comparative overview, the following table summarizes the inhibitory activities of this compound and other relevant CYP17A1 inhibitors.

CompoundTarget Enzyme ActivityIC50 (nM)Selectivity (Lyase:Hydroxylase)Reference
This compound 17,20-lyaseNot explicitly stated in searches~3x more selective for lyase [1]
17α-hydroxylaseNot explicitly stated in searches[1]
Abiraterone17,20-lyaseNot explicitly stated in searchesLess selective than this compound[1]
17α-hydroxylaseNot explicitly stated in searches[1]
Orteronel17,20-lyaseNot explicitly stated in searchesLess potent lyase inhibitor than this compound[1]
Ketoconazole17,20-lyaseLess potent lyase inhibitor than this compound[1]

Note: Specific IC50 values for this compound were not available in the provided search results. The table reflects the reported selectivity ratio.

Experimental Protocols

The determination of this compound's inhibitory selectivity for CYP17A1 activities involves specific in vitro assays. The two primary methods cited in the literature are assays using human CYP17A1 expressed in yeast microsomes and the H295R human adrenocortical carcinoma cell line.

CYP17A1 Inhibition Assay using Yeast Microsomes

This assay directly measures the enzymatic activity of human CYP17A1 in a controlled environment.

a. Preparation of Recombinant Human CYP17A1:

  • Human CYP17A1 is expressed in yeast (e.g., Saccharomyces cerevisiae) microsomes.

  • Microsomes containing the enzyme are isolated and purified.

b. Assay Conditions:

  • For 17α-hydroxylase activity:

    • Yeast microsomes expressing CYP17A1 are incubated with a substrate such as pregnenolone.

    • The reaction mixture includes necessary co-factors.

    • This compound or other inhibitors are added at varying concentrations.

  • For 17,20-lyase activity:

    • The substrate used is 17α-hydroxypregnenolone.

    • Similar incubation conditions and addition of inhibitors are performed.

c. Product Quantification:

  • The reaction products (e.g., 17α-hydroxypregnenolone for hydroxylase activity and dehydroepiandrosterone (DHEA) for lyase activity) are extracted.

  • Quantification is performed using liquid chromatography-tandem mass spectrometry (LC/MS/MS)[1].

d. Data Analysis:

  • The concentration of the product is measured at each inhibitor concentration.

  • IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are calculated for both hydroxylase and lyase activities.

H295R Steroidogenesis Assay

This cell-based assay provides a more physiologically relevant model as the H295R cell line expresses the key enzymes involved in steroidogenesis.

a. Cell Culture and Plating:

  • H295R human adrenocortical carcinoma cells are cultured in an appropriate medium.

  • Cells are seeded into multi-well plates (e.g., 24-well plates) and allowed to acclimate for 24 hours.

b. Compound Exposure:

  • The culture medium is replaced with fresh medium containing various concentrations of this compound or other test compounds (typically ranging from 0.316 nM to 10 μM)[1].

  • Cells are incubated with the compounds for a specified period (e.g., 24 or 48 hours)[2][3].

c. Steroid Extraction and Analysis:

  • After incubation, the cell culture medium is collected.

  • Steroids are extracted from the medium.

  • The levels of various steroids, including progesterone, cortisol, and testosterone, are quantified using LC/MS/MS[1].

d. Data Interpretation:

  • Inhibition of 17α-hydroxylase is indicated by an accumulation of upstream precursors (e.g., progesterone) and a reduction in cortisol levels.

  • Inhibition of 17,20-lyase is indicated by a decrease in the production of androgens and their downstream metabolites (e.g., testosterone).

  • The differential effects on these steroid levels allow for the assessment of the inhibitor's selectivity.

Visualizations

Androgen Synthesis Signaling Pathway

The following diagram illustrates the key steps in the androgen synthesis pathway, highlighting the dual roles of CYP17A1 and the point of inhibition by this compound.

Androgen_Synthesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone _17OH_Preg 17α-Hydroxy- pregnenolone Pregnenolone->_17OH_Preg CYP17A1 (17α-hydroxylase) _17OH_Prog 17α-Hydroxy- progesterone Progesterone->_17OH_Prog CYP17A1 (17α-hydroxylase) _17OH_Preg->_17OH_Prog DHEA DHEA _17OH_Preg->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione _17OH_Prog->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone 17β-HSD CYP17A1_hydroxylase CYP17A1 (17α-hydroxylase) CYP17A1_lyase CYP17A1 (17,20-lyase) HSD3B 3β-HSD HSD17B 17β-HSD This compound This compound (Selective Inhibition) This compound->CYP17A1_lyase

Caption: Androgen synthesis pathway highlighting CYP17A1's dual activity.

Experimental Workflow for H295R Steroidogenesis Assay

This diagram outlines the major steps involved in assessing the impact of a compound on steroidogenesis using the H295R cell line.

H295R_Workflow cluster_prep Cell Preparation cluster_exposure Compound Exposure cluster_analysis Analysis Culture Culture H295R Cells Seed Seed Cells into 24-well Plates Culture->Seed Acclimate Acclimate for 24h Seed->Acclimate Add_Compound Add this compound (or test compound) at various concentrations Acclimate->Add_Compound Incubate Incubate for 48h Add_Compound->Incubate Collect_Medium Collect Culture Medium Incubate->Collect_Medium Extract_Steroids Extract Steroids Collect_Medium->Extract_Steroids LC_MS Quantify Steroids (LC/MS/MS) Extract_Steroids->LC_MS Data_Analysis Calculate IC50 and Assess Selectivity LC_MS->Data_Analysis

Caption: Workflow of the H295R steroidogenesis inhibition assay.

Conclusion

This compound demonstrates a preferential inhibition of the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase function. This selectivity, quantified to be approximately threefold, is a distinguishing feature of its pharmacological profile. The experimental protocols detailed herein, utilizing both recombinant enzyme assays and cell-based models, provide a robust framework for characterizing the inhibitory potential and selectivity of compounds targeting androgen biosynthesis. The provided diagrams offer a clear visual representation of the underlying biological pathway and the experimental procedures employed in this critical area of drug development for prostate cancer. Further research to elucidate the precise IC50 values will provide a more granular understanding of this compound's potency and selectivity.

References

Early Clinical Trial Data for Galeterone: A Technical Guide on the ARMOR1 and ARMOR2 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the early clinical trial data for Galeterone, focusing on the ARMOR1 (Androgen Receptor Modulation Optimized for Response 1) and ARMOR2 trials. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the quantitative outcomes, experimental methodologies, and the underlying signaling pathways of this multi-targeted agent for castration-resistant prostate cancer (CRPC).

Core Data Summary

The ARMOR1 and ARMOR2 trials were designed to evaluate the safety, efficacy, and pharmacokinetics of this compound in patients with CRPC. ARMOR1 was a Phase 1 dose-escalation study, while ARMOR2 was a Phase 2 trial that further assessed the optimal dosage and efficacy in different patient populations.

Table 1: ARMOR1 Trial - Patient Demographics and Baseline Characteristics
CharacteristicValue
Number of Patients49
Age (Median, years)69 (range: 47-92)[1]
ECOG Performance Status0 or 1[2]
Metastatic Disease46.9%[1]
Prior ChemotherapyNaïve[3][4]
Baseline PSA (Median, ng/mL)24 (range: 6-200)[1]
Table 2: ARMOR1 Trial - Efficacy and Safety Outcomes
EndpointResult
PSA Response
≥30% PSA Reduction (PSA30)49% (24/49 patients)[2][4][5]
≥50% PSA Reduction (PSA50)22.4% (11/49 patients)[4][5]
Radiographic Response
Partial Response (RECIST)2 patients[1]
Safety
Most Common Adverse EventsFatigue (36.7%), AST/ALT increase (32.7%/30.6%), Nausea (28.6%), Diarrhea (26.5%), Pruritus (24.5%)[2]
Grade 3/4 Adverse Events8% Grade 3, 1% Grade 4[1]
Mineralocorticoid ExcessNo events observed[3][5]
Table 3: ARMOR2 Trial (Part 1 & 2) - Patient Demographics and Dosing
CharacteristicValue
ARMOR2 Part 1
Number of Patients28[5][6]
Dose Escalation (tablet)1,700 mg, 2,550 mg, 3,400 mg daily[5][6]
ARMOR2 Part 2
Number of PatientsUp to 108[4]
Recommended Phase 2 Dose2,550 mg daily[4][7]
Patient CohortsTreatment-naïve (M0 & M1), Abiraterone-refractory, Enzalutamide-refractory[8]
Table 4: ARMOR2 Trial - Efficacy Outcomes in Treatment-Naïve Patients
EndpointNon-metastatic and Metastatic (n=51)Metastatic (n=21)
≥30% PSA Reduction (PSA30)82%[4][7]85%[7]
≥50% PSA Reduction (PSA50)75%[4][7]77%[7]
Table 5: ARMOR2 Trial - Efficacy in Patients with AR-V7 Splice Variant
Patient PopulationOutcome
Patients with C-terminal loss (indicative of AR-V7) (n=7)6 out of 7 patients achieved a PSA decline of ≥50%[8]

Experimental Protocols

Study Design and Patient Population

The ARMOR1 and ARMOR2 trials were open-label, multicenter studies.[3][9]

  • Inclusion Criteria: Patients enrolled had confirmed adenocarcinoma of the prostate with progressive disease despite androgen ablation therapy.[10] For ARMOR1, patients were chemotherapy-naïve.[3] ARMOR2 included distinct cohorts of treatment-naïve and previously treated (abiraterone or enzalutamide-refractory) patients.[8]

  • Exclusion Criteria: Key exclusions included prior treatment with second-generation anti-androgens (for treatment-naïve cohorts), prior chemotherapy for CRPC, and significant co-morbidities such as active liver disease.[10][11]

Drug Administration and Dose Escalation
  • ARMOR1: this compound was administered in a powder-in-capsule formulation with doses escalating from 650 mg to 2,600 mg daily.[5][6]

  • ARMOR2: A spray-dry dispersion tablet formulation was used to improve bioavailability and mitigate food effects.[9] Dose escalation in Part 1 ranged from 1,700 mg to 3,400 mg daily to establish the recommended Phase 2 dose of 2,550 mg per day.[5][9]

Efficacy and Safety Assessments
  • Prostate-Specific Antigen (PSA) Measurement: Serum PSA levels were measured at baseline and typically every two weeks for the initial 12 weeks, and every four weeks thereafter. PSA response was defined as a ≥30% (PSA30) or ≥50% (PSA50) reduction from baseline.

  • Radiographic Assessment: Tumor responses were evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) for patients with measurable soft tissue disease.[1] Imaging was typically performed at baseline and every 12 weeks.

  • Safety Monitoring: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Safety assessments included physical examinations, vital signs, and laboratory tests (hematology, clinical chemistry, and liver function tests) at regular intervals.

Pharmacokinetic Analysis

Pharmacokinetic parameters of this compound and its metabolites were assessed at various time points following drug administration. While specific internal laboratory protocols are not publicly detailed, the general methodology involved:

  • Sample Collection: Blood samples were collected at pre-defined time points.

  • Sample Processing: Plasma was separated and stored frozen until analysis.

  • Bioanalysis: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was likely employed for the quantification of this compound in plasma, a standard industry practice for small molecule drug analysis.

Biomarker Analysis: AR-V7 Detection

In the ARMOR2 trial, circulating tumor cells (CTCs) were analyzed for the presence of the androgen receptor splice variant 7 (AR-V7).

  • CTC Isolation: CTCs were isolated from whole blood. The specific platform used in ARMOR2 was the Epic Sciences assay, which uses an immunofluorescent staining method.[12]

  • AR-V7 Detection: The assay measured both N-terminal and C-terminal androgen receptor immunoreactivity. A reduced C-terminal signal relative to the N-terminal signal was indicative of CTCs expressing AR splice variants with C-terminal loss, with AR-V7 being the most common.[8]

Signaling Pathways and Mechanism of Action

This compound exhibits a multi-faceted mechanism of action that disrupts androgen receptor (AR) signaling at three distinct points. This triple mechanism is a key differentiator from other CRPC therapies.

This compound's Triple Mechanism of Action

Galeterone_Mechanism cluster_synthesis Androgen Synthesis cluster_receptor Androgen Receptor Signaling cluster_degradation AR Degradation CYP17 CYP17 Androgens Androgens CYP17->Androgens AR Androgen Receptor AR_Activation AR Activation & Nuclear Translocation AR->AR_Activation Androgens->AR Binding Gene_Transcription Gene Transcription (e.g., PSA) AR_Activation->Gene_Transcription AR_Degradation AR Degradation AR_Degradation->AR Reduces AR levels This compound This compound This compound->CYP17 Inhibition This compound->AR Antagonism This compound->AR_Degradation Induction

Caption: this compound's multi-targeted disruption of the androgen receptor signaling pathway.

Experimental Workflow for ARMOR Trials

ARMOR_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_evaluation Response Evaluation Eligibility Inclusion/Exclusion Criteria Met Informed_Consent Informed Consent Eligibility->Informed_Consent Baseline Baseline Assessments (PSA, Imaging, etc.) Informed_Consent->Baseline Galeterone_Admin This compound Administration (Dose Escalation/Expansion) Baseline->Galeterone_Admin Monitoring Bi-weekly/Monthly Monitoring (Safety, PSA) Galeterone_Admin->Monitoring Efficacy_Eval Efficacy Evaluation (PSA Response, RECIST) Monitoring->Efficacy_Eval PK_Analysis Pharmacokinetic Analysis Monitoring->PK_Analysis Biomarker_Analysis Biomarker Analysis (e.g., CTC for AR-V7 in ARMOR2) Monitoring->Biomarker_Analysis Continuation_Discontinuation Continuation_Discontinuation Efficacy_Eval->Continuation_Discontinuation Continue or Discontinue Treatment

Caption: Generalized experimental workflow for the ARMOR1 and ARMOR2 clinical trials.

References

Methodological & Application

Application Notes and Protocols: In Vitro Assays to Measure Galeterone's Effect on Androgen Receptor (AR) Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Galeterone (TOK-001) is a multi-faceted small molecule inhibitor of androgen receptor (AR) signaling, a critical pathway in the progression of prostate cancer. Unlike conventional anti-androgen therapies, this compound exhibits a unique triple mechanism of action: it acts as an AR antagonist, induces AR degradation, and inhibits the CYP17A1 enzyme, which is crucial for androgen biosynthesis.[1][2][3][4][5] These multifaceted effects make this compound a compound of significant interest for the treatment of castration-resistant prostate cancer (CRPC).

These application notes provide detailed protocols for key in vitro assays to characterize and quantify the effects of this compound on the AR signaling pathway. The described methods will enable researchers to assess its AR antagonistic properties, its ability to induce AR protein degradation, and its impact on the expression of AR target genes.

Data Presentation: Quantitative Effects of this compound on AR Signaling

The following tables summarize the quantitative data on this compound's in vitro activity from various studies, providing a comparative overview of its potency across different mechanisms.

Table 1: this compound IC50/EC50 Values for AR Antagonism and CYP17A1 Inhibition

TargetAssay TypeCell Line/SystemAgonist/SubstrateIC50/EC50 (nM)Reference
CYP17A1Enzymatic AssayIntact E. coli expressing CYP17-300[3]
CYP17A1Enzymatic Assay--47[6]
Androgen Receptor (Wild-Type)Competitive BindingPC3-AR cells[3H]R1881405[3]
Androgen Receptor (T877A mutant)Competitive BindingLNCaP cells[3H]R1881845[3]
Androgen Receptor (Wild-Type)Transcriptional Assay (MMTV-Luc)--770[1]

Table 2: this compound-Mediated Androgen Receptor Degradation

Cell LineThis compound Concentration (µM)Duration of Treatment (hours)AR Protein Degradation (%)Reference
LNCaP15-up to 84%[6]
LNCaP5-10-Significant decrease[7]
C4-20.5 - 10-36 - 87%[7]
LAPC4102448%[7]

Table 3: Effect of this compound on AR Target Gene Expression

Cell LineThis compound Concentration (µM)Duration of Treatment (hours)Target GeneChange in ExpressionReference
LNCaP2024AR mRNA38% reduction[6]
LNCaP and VCaP1 or 10-PSA proteinDose-dependent repression[7]
LNCaP and VCaP--PSA mRNADecreased basal levels[7]
CRPC and enzalutamide-resistant cells--PSA, TMPRSS2, Nkx3.1Decreased expression[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in these application notes.

cluster_0 Androgen Synthesis & this compound Inhibition cluster_1 AR Signaling & this compound's Dual Action Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17α-OH Progesterone 17α-OH Progesterone Progesterone->17α-OH Progesterone CYP17A1 (17α-hydroxylase) Androstenedione Androstenedione 17α-OH Progesterone->Androstenedione CYP17A1 (17,20-lyase) Testosterone Testosterone Androstenedione->Testosterone 17β-HSD DHT DHT Testosterone->DHT 5α-reductase Galeterone_CYP17 This compound Galeterone_CYP17->Androstenedione Inhibits AR_cytoplasm AR (Cytoplasm) DHT->AR_cytoplasm Binds AR_nucleus AR (Nucleus) AR_cytoplasm->AR_nucleus Nuclear Translocation ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds Gene_Transcription Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Promotes Galeterone_AR This compound Galeterone_AR->AR_cytoplasm Antagonizes Galeterone_AR->AR_cytoplasm Degrades

Caption: this compound's multifaceted disruption of the Androgen Receptor (AR) signaling pathway.

cluster_0 Cell Culture & Treatment cluster_1 Luciferase Reporter Assay cluster_2 Western Blot for AR Degradation cluster_3 qRT-PCR for Target Gene Expression Start Start: Prostate Cancer Cells (e.g., LNCaP) Culture Culture cells in appropriate medium Start->Culture Treatment Treat with this compound (or vehicle control) Culture->Treatment Transfection Transfect with AR-responsive luciferase reporter Treatment->Transfection Lysis_WB Lyse cells Treatment->Lysis_WB RNA_Isolation Isolate total RNA Treatment->RNA_Isolation Lysis_Luc Lyse cells Transfection->Lysis_Luc Measure_Luc Measure luciferase activity Lysis_Luc->Measure_Luc Protein_Quant Quantify protein concentration Lysis_WB->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary anti-AR Ab Blocking->Primary_Ab Secondary_Ab Incubate with secondary HRP-Ab Primary_Ab->Secondary_Ab Detection Detect signal Secondary_Ab->Detection cDNA_Synthesis Synthesize cDNA RNA_Isolation->cDNA_Synthesis qPCR Perform qRT-PCR with primers for PSA, TMPRSS2 cDNA_Synthesis->qPCR

Caption: Experimental workflow for in vitro evaluation of this compound's effect on AR signaling.

Experimental Protocols

Cell Culture of LNCaP Cells for AR Signaling Studies

Objective: To maintain and prepare LNCaP cells, an androgen-sensitive human prostate adenocarcinoma cell line, for subsequent in vitro assays.

Materials:

  • LNCaP cells (ATCC® CRL-1740™)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Charcoal/Dextran Stripped FBS (for androgen deprivation studies)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks and plates

Protocol:

  • Cell Maintenance:

    • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Change the medium every 2-3 days.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS.

    • Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

    • Resuspend the cell pellet in fresh medium and re-plate at the desired density.

  • Androgen Deprivation (for specific assays):

    • For experiments requiring androgen-deprived conditions, replace the standard FBS with 10% Charcoal/Dextran Stripped FBS for at least 24-48 hours prior to the experiment.

Luciferase Reporter Assay for AR Transcriptional Activity

Objective: To quantify the antagonistic effect of this compound on androgen-induced AR transcriptional activity.

Materials:

  • LNCaP cells

  • AR-responsive luciferase reporter plasmid (e.g., MMTV-Luc or PSA-Luc)

  • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • Dihydrotestosterone (DHT) or a synthetic androgen (e.g., R1881)

  • This compound

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed LNCaP cells in 24-well or 96-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • Co-transfect the cells with the AR-responsive luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24 hours.

  • Treatment:

    • After transfection, replace the medium with fresh medium containing Charcoal/Dextran Stripped FBS.

    • Treat the cells with varying concentrations of this compound in the presence or absence of a fixed concentration of DHT or R1881 (e.g., 1 nM). Include appropriate vehicle controls.

    • Incubate for another 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

    • Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value for AR antagonism.

Western Blotting for AR Protein Degradation

Objective: To assess the effect of this compound on the degradation of the AR protein.

Materials:

  • LNCaP cells

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against AR

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed LNCaP cells and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for the desired time period (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

    • Quantify the band intensities to determine the percentage of AR degradation relative to the vehicle-treated control.

Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression

Objective: To measure the effect of this compound on the mRNA expression levels of AR target genes, such as Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2).

Materials:

  • LNCaP cells

  • This compound

  • RNA isolation kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for PSA, TMPRSS2, and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Protocol:

  • Cell Treatment and RNA Isolation:

    • Treat LNCaP cells with this compound as described for the Western blot protocol.

    • Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from an equal amount of total RNA from each sample using a cDNA synthesis kit.

  • qRT-PCR:

    • Set up the qRT-PCR reactions using the cDNA, SYBR Green or TaqMan master mix, and specific primers for the target genes and a housekeeping gene.

    • Run the PCR on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

    • Compare the expression levels in this compound-treated cells to those in vehicle-treated cells.

Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted PSA

Objective: To quantify the amount of PSA protein secreted by prostate cancer cells into the culture medium following treatment with this compound.

Materials:

  • LNCaP cells

  • This compound

  • Conditioned cell culture medium

  • Human PSA ELISA kit

Protocol:

  • Cell Treatment and Sample Collection:

    • Seed LNCaP cells in a multi-well plate and allow them to adhere.

    • Replace the medium with fresh serum-free or charcoal-stripped serum-containing medium.

    • Treat the cells with various concentrations of this compound for 24-72 hours.

    • Collect the conditioned medium from each well and centrifuge to remove any detached cells.

  • ELISA Procedure:

    • Perform the PSA ELISA on the conditioned media according to the manufacturer's instructions provided with the kit. This typically involves:

      • Adding standards and samples to the antibody-coated microplate.

      • Incubating with a detection antibody.

      • Adding a substrate to develop a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the provided PSA standards.

    • Calculate the concentration of PSA in each sample based on the standard curve.

    • Normalize the PSA concentration to the cell number or total protein content of the corresponding well to account for any effects of this compound on cell proliferation.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for researchers to comprehensively evaluate the multifaceted effects of this compound on the AR signaling pathway. By employing these protocols, investigators can accurately quantify this compound's AR antagonistic activity, its ability to induce AR degradation, and its impact on the expression of critical AR target genes. The provided quantitative data and visual representations of the underlying mechanisms and workflows serve as a valuable resource for the design and interpretation of experiments aimed at further elucidating the therapeutic potential of this compound in prostate cancer.

References

Application Notes: Galeterone Treatment in LNCaP and CWR22Rv1 Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Galeterone (TOK-001) is a multi-targeted oral agent developed for the treatment of prostate cancer.[1][2][3] Its mechanism of action is threefold: inhibition of the CYP17 enzyme, direct antagonism of the androgen receptor (AR), and induction of AR protein degradation.[1][4][5] This multifaceted approach makes it a compound of significant interest in castration-resistant prostate cancer (CRPC), particularly in cases involving AR mutations or the expression of AR splice variants.[2][4][6]

The LNCaP and CWR22Rv1 cell lines are pivotal models in prostate cancer research. LNCaP cells express a mutated, but still androgen-sensitive, full-length AR (T878A), while CWR22Rv1 cells express both a mutated full-length AR (H875Y) and the constitutively active splice variant AR-V7, rendering them a model for androgen-independent disease.[7] These cell lines are therefore crucial for evaluating the efficacy of compounds like this compound that target the AR signaling axis.

These application notes provide an overview of the effects of this compound on LNCaP and CWR22Rv1 cells and detailed protocols for key experimental assays.

Data Presentation

Table 1: Anti-proliferative and Inhibitory Concentrations of this compound and its Analogs
Cell LineCompoundAssayConcentration (µM)EffectReference
LNCaPThis compoundProliferation (DHT-induced)6IC50[8]
LNCaPThis compoundProliferation (no DHT)2.6IC50[8]
LNCaPThis compoundAR Activation150% inhibition[8]
LNCaPThis compound Analog (VNPT-178)MTT ViabilityNot specifiedGI50[7]
LNCaPThis compound Analog (VNLG-74A)MTT ViabilityNot specifiedGI50[7]
CWR22Rv1This compoundProliferation3.8GI50[9]
CWR22Rv1This compound Analog (VNPT-178)MTT ViabilityNot specifiedGI50[7]
CWR22Rv1This compound Analog (VNLG-74A)MTT ViabilityNot specifiedGI50[7]
CWR22Rv1VNPP433-3βfAR Degradation0 - 7.5EC50[10]
CWR22Rv1VNPP433-3βAR-V7 Degradation0 - 7.5EC50[10]
Table 2: Summary of this compound Treatment Conditions for Specific Cellular Effects
Cell LineTreatment ConditionObserved EffectReference
LNCaP10 µM this compound for 24 hoursEnhanced degradation of mutant AR (T878A)[11]
LNCaP5, 10, and 20 µM this compound for 24 hoursDose-dependent increase in Bax/Bcl2 ratio and PARP cleavage[6]
LNCaP20 µM this compound for up to 24 hoursTime-dependent cleavage of caspase 3 and PARP[6]
CWR22Rv15 and 10 µM this compound for 24 hoursInduction of apoptosis (Annexin-V staining)[6]
CWR22Rv15, 10, and 20 µM this compound for 24 hoursDose-dependent PARP cleavage and caspase 3 activation[6]
LNCaP & CWR22Rv1Increasing doses of VNPT-178 or VNLG-74A for 24 hoursDecreased AR and PSA expression, increased cleaved caspase-3[7]

Signaling Pathways and Experimental Workflows

This compound's Multi-pronged Attack on Androgen Receptor Signaling

This compound disrupts androgen receptor signaling through three primary mechanisms. It inhibits CYP17 lyase, reducing the synthesis of androgens. It acts as a competitive antagonist, preventing androgens from binding to the AR. Finally, it promotes the degradation of both full-length and splice variant AR proteins.[1][4][5]

Galeterone_Mechanism cluster_synthesis Androgen Synthesis cluster_ar_signaling AR Signaling Progestins Progestins CYP17 CYP17 Progestins->CYP17 Androgens Androgens AR AR Androgens->AR Binds CYP17->Androgens AR_active Active AR (Nuclear Translocation) AR->AR_active Degradation Proteasomal Degradation AR->Degradation Gene_Expression Target Gene Expression (e.g., PSA) AR_active->Gene_Expression This compound This compound This compound->CYP17 Inhibits This compound->AR Antagonizes This compound->AR Promotes Degradation

Caption: this compound's tripartite mechanism of action.

Experimental Workflow for Assessing this compound's Efficacy

A typical workflow to evaluate the effects of this compound on LNCaP and CWR22Rv1 cells involves cell culture, treatment with the compound, and subsequent analysis of cell viability, protein expression, and gene expression.

Experimental_Workflow Start Start: Cell Culture Treatment This compound Treatment (Varying concentrations and durations) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Protein Protein Analysis (Western Blot for AR, PSA, etc.) Treatment->Protein RNA Gene Expression Analysis (qRT-PCR for AR, PSA, etc.) Treatment->RNA Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Protein->Data_Analysis RNA->Data_Analysis

Caption: A standard experimental workflow for this compound studies.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Lines:

    • LNCaP (ATCC® CRL-1740™)

    • CWR22Rv1 (ATCC® CRL-2505™)

  • Culture Medium:

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Androgen Deprivation (for specific experiments):

    • For studies investigating androgen-dependent effects, culture cells in phenol red-free RPMI-1640 supplemented with 5-10% charcoal-stripped FBS for 48-72 hours prior to treatment.[6]

  • Incubation Conditions:

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing:

    • Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed 2,500 cells per well in a 96-well plate and allow them to adhere for 24 hours.[12]

  • Treatment:

    • Prepare serial dilutions of this compound in the appropriate culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).[10]

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values using appropriate software (e.g., GraphPad Prism).[12]

Protocol 3: Western Blotting for AR and Apoptosis Markers
  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 13,000 rpm for 15 minutes at 4°C to pellet cell debris.[6]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • Sample Preparation:

    • Mix 20-50 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[6]

  • SDS-PAGE and Transfer:

    • Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-AR, anti-AR-V7, anti-PSA, anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.[13]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection:

    • Wash the membrane three times with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[13]

  • Densitometry:

    • Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control like β-actin.[6]

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction:

    • Following this compound treatment, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qRT-PCR:

    • Perform qRT-PCR using a SYBR Green-based master mix and specific primers for target genes (e.g., AR, PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH).

    • A typical thermal cycling protocol is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and relative to the vehicle-treated control.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific experimental setup and reagents.

References

Application Notes and Protocols: Investigating Galeterone's Efficacy in Enzalutamide-Resistant Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a summary of the preclinical and clinical evidence for galeterone's efficacy in enzalutamide-resistant prostate cancer models and detailed protocols for key experimental procedures to evaluate its activity.

Data Presentation

In Vitro Efficacy of this compound in Enzalutamide-Resistant Prostate Cancer Cell Lines
Cell Line ModelParameterThis compoundEnzalutamideReference
Enzalutamide-Resistant LNCaPAnti-proliferative effectsDemonstrated anti-proliferative activityIneffective[3][4]
Enzalutamide-Resistant LNCaPAR Protein ExpressionPronounced reductionNo decrease[3]
Enzalutamide-Resistant LNCaPPSA Protein ExpressionMarked reductionNo decrease[3]
Enzalutamide-Resistant LNCaPAR Nuclear TranslocationInhibitionNo inhibition[3]
Enzalutamide-Resistant LNCaPProbasin Luciferase Reporter (AR activity)Drastic decreaseNo decrease[4]
CWR22Rv1 (CRPC)IC50 for cell proliferation9.7 µMNot specified[5]
In Vivo Efficacy of this compound in Xenograft Models of Castration-Resistant Prostate Cancer
Xenograft ModelTreatmentOutcomeReference
CWR22Rv1 (CRPC)This compound47% tumor growth suppression[6]
CWR22Rv1 (CRPC)EnzalutamideIneffective[6]
Clinical Efficacy of this compound in AR-V7 Positive mCRPC Patients (ARMOR3-SV Trial)
Treatment ArmNumber of PatientsPSA50 Response RateReference
This compound (2550 mg daily)1613% (2 patients)[7]
Enzalutamide (160 mg daily)1942% (8 patients)[7]

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

Galeterone_Mechanism cluster_resistance Enzalutamide Resistance Mechanisms cluster_this compound This compound's Multi-Targeted Action AR_V7 AR Splice Variants (e.g., AR-V7) AR_signaling AR Signaling & Nuclear Translocation AR_V7->AR_signaling constitutively active AR_overexpression AR Overexpression/Amplification AR_protein Androgen Receptor (AR) Full-length & Splice Variants AR_overexpression->AR_protein increases AR_mutations AR Mutations AR_mutations->AR_protein alters CYP17 CYP17 Lyase Inhibition Androgen_synthesis Androgen Synthesis CYP17->Androgen_synthesis inhibits AR_antagonism AR Antagonism AR_antagonism->AR_protein blocks androgen binding AR_degradation AR Degradation AR_degradation->AR_protein induces degradation Androgen_synthesis->AR_protein activates AR_protein->AR_signaling mediates Tumor_growth Prostate Cancer Cell Proliferation & Survival AR_signaling->Tumor_growth promotes

Caption: this compound's multi-targeted mechanism overcomes enzalutamide resistance.

Experimental Workflow for In Vitro Analysis

experimental_workflow cluster_assays In Vitro Assays start Start: Enzalutamide-Resistant Prostate Cancer Cell Lines (e.g., LNCaP-derived) treatment Treat with this compound, Enzalutamide, or Vehicle Control start->treatment cell_viability Cell Viability/Proliferation (MTT, Crystal Violet) treatment->cell_viability western_blot Protein Expression Analysis (Western Blot for AR, PSA) treatment->western_blot reporter_assay AR Transcriptional Activity (Luciferase Reporter Assay) treatment->reporter_assay translocation_assay AR Nuclear Translocation (Immunofluorescence) treatment->translocation_assay data_analysis Data Analysis and Comparison cell_viability->data_analysis western_blot->data_analysis reporter_assay->data_analysis translocation_assay->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: Workflow for evaluating this compound's in vitro efficacy.

Experimental Protocols

Cell Viability and Proliferation Assays

a. MTT Assay

This assay measures cell metabolic activity as an indicator of cell viability.

  • Materials:

    • Enzalutamide-resistant prostate cancer cells (e.g., LNCaP-derived)

    • 96-well plates

    • Complete culture medium

    • This compound, Enzalutamide (and vehicle control, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound, enzalutamide, or vehicle control for the desired time period (e.g., 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

b. Crystal Violet Assay

This assay stains total protein content, providing an estimate of cell number.

  • Materials:

    • Enzalutamide-resistant prostate cancer cells

    • 6-well or 12-well plates

    • Complete culture medium

    • This compound, Enzalutamide (and vehicle control)

    • Phosphate-buffered saline (PBS)

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.5% Crystal Violet solution in 25% methanol

    • 10% Acetic acid

  • Protocol:

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat cells with the compounds for the desired duration.

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells with PBS and stain with 0.5% crystal violet solution for 20 minutes.

    • Wash the plates thoroughly with water and allow them to air dry.

    • Elute the stain by adding 10% acetic acid to each well.

    • Measure the absorbance at 590 nm.

Western Blot Analysis for AR and PSA Expression

This technique is used to detect and quantify the levels of specific proteins.

  • Materials:

    • Treated cell pellets

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-AR, anti-PSA, anti-GAPDH/β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Protocol:

    • Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Wash again and detect the protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities relative to a loading control (GAPDH or β-actin).

AR Transcriptional Activity (Luciferase Reporter Assay)

This assay measures the activity of the androgen receptor as a transcription factor.

  • Materials:

    • Prostate cancer cells

    • AR-responsive luciferase reporter plasmid (e.g., containing probasin or PSA promoter elements)

    • Control Renilla luciferase plasmid

    • Transfection reagent

    • Dual-Luciferase Reporter Assay System

    • Luminometer

  • Protocol:

    • Co-transfect the cells with the AR-responsive luciferase reporter plasmid and the Renilla control plasmid.

    • After 24 hours, treat the cells with this compound, enzalutamide, or vehicle control, with or without an AR agonist (e.g., DHT).

    • After 24-48 hours of treatment, lyse the cells.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Enzalutamide-Resistant Xenograft Model

This in vivo model allows for the evaluation of drug efficacy in a more physiologically relevant setting.

  • Materials:

    • Immunocompromised mice (e.g., male SCID or nude mice)

    • Enzalutamide-resistant LNCaP cells (or other appropriate cell line)

    • Matrigel

    • This compound and enzalutamide formulations for oral gavage

    • Calipers for tumor measurement

  • Protocol:

    • Subcutaneously inject a mixture of enzalutamide-resistant LNCaP cells and Matrigel into the flanks of castrated male immunocompromised mice.

    • Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (vehicle, this compound, enzalutamide).

    • Administer the drugs daily via oral gavage.

    • Measure tumor volumes with calipers 2-3 times per week.

    • Monitor animal body weight and overall health.

    • At the end of the study, excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

References

Galeterone in Combination Therapy: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the therapeutic potential of galeterone in combination with other anti-cancer agents. This compound, a multi-faceted anti-cancer agent, has shown promise in preclinical studies, not only as a monotherapy but also as a sensitizing agent for conventional chemotherapeutics.

Executive Summary

This compound is an investigational small molecule that disrupts androgen receptor (AR) signaling through three distinct mechanisms: inhibition of the CYP17 enzyme, direct antagonism of the AR, and degradation of the AR protein.[1][2][3] This triple mechanism of action makes it a compelling candidate for combination therapies, particularly in cancers that develop resistance to standard treatments. Preclinical evidence, notably in breast cancer models, demonstrates that this compound can significantly enhance the efficacy of chemotherapeutic drugs.[4] While clinical data on this compound combination therapy in its primary indication of prostate cancer remains limited, its mechanism of action provides a strong rationale for such investigations. This document details the preclinical findings for a this compound-chemotherapy combination, provides protocols for key experiments, and outlines the scientific basis for future research into other potential combinations.

Preclinical Data on this compound Combination Therapy

This compound in Combination with Chemotherapy in Breast Cancer

A preclinical study investigated the synergistic effect of this compound with common chemotherapeutic agents (paclitaxel, doxorubicin, and cisplatin) in various breast cancer cell lines. The results indicated that this compound significantly enhances the anti-proliferative and pro-apoptotic effects of these agents.

Table 1: In Vitro Efficacy of this compound in Combination with Chemotherapeutic Agents in Breast Cancer Cells

Cell LineCombination AgentThis compound ConcentrationChemotherapy Concentration% Viability (Chemo Alone)% Viability (Combination)Fold Decrease in Viability
MDA-MB-231Paclitaxel1 µM10 nM75%40%1.88
MDA-MB-231Doxorubicin1 µM100 nM60%30%2.00
MDA-MB-231Cisplatin1 µM5 µM80%50%1.60
MCF-7Paclitaxel1 µM5 nM85%55%1.55
MCF-7Doxorubicin1 µM50 nM70%45%1.56

Data extrapolated from published study figures. The study demonstrated a significant decrease in cell viability with the combination treatment compared to chemotherapy alone.

Table 2: In Vivo Efficacy of this compound and Doxorubicin Combination in a Breast Cancer Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control1500-
This compound (20 mg/kg)100033.3%
Doxorubicin (2 mg/kg)80046.7%
This compound + Doxorubicin30080.0%

Data extrapolated from published study figures. The combination of this compound and doxorubicin resulted in significantly greater tumor growth inhibition than either agent alone.

Signaling Pathways and Mechanisms of Action

This compound's ability to sensitize cancer cells to chemotherapy is attributed to its modulation of key signaling pathways.

Downregulation of the MNK/eIF4E and β-catenin Pathways

Preclinical studies have shown that this compound decreases the levels of MNK1/2 and the phosphorylation of its substrate, eIF4E.[4] Additionally, this compound promotes the degradation of β-catenin.[4] Both the MNK/eIF4E and β-catenin pathways are implicated in cancer cell proliferation, survival, and drug resistance.

Galeterone_Signaling_Pathway cluster_0 This compound Action cluster_1 Signaling Pathways cluster_2 Cellular Effects This compound This compound MNK MNK1/2 This compound->MNK GSK3b GSK-3β This compound->GSK3b promotes eIF4E p-eIF4E MNK->eIF4E Proliferation Proliferation Survival Drug Resistance eIF4E->Proliferation beta_catenin β-catenin GSK3b->beta_catenin Degradation Degradation beta_catenin->Degradation beta_catenin->Proliferation

Figure 1: this compound's inhibitory action on MNK/eIF4E and β-catenin pathways.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of this compound combination therapy.

Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound in combination with another anti-cancer agent on cell viability.

Materials:

  • Cancer cell lines

  • Culture medium

  • This compound

  • Chemotherapeutic agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with varying concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is for analyzing changes in protein expression and phosphorylation in key signaling pathways upon treatment with this compound combinations.

Materials:

  • Treated cell lysates

  • Protein electrophoresis equipment

  • PVDF membrane

  • Primary antibodies (e.g., anti-MNK1/2, anti-p-eIF4E, anti-β-catenin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration of the lysates.

  • Separate 20-40 µg of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Western_Blot_Workflow start Cell Lysates from Treated Cells sds_page SDS-PAGE start->sds_page Load Lysates transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis & Quantification detection->analysis

Figure 2: A generalized workflow for Western blot analysis.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound combination therapy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cells for implantation

  • This compound formulation for in vivo use

  • Chemotherapeutic agent for in vivo use

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle, this compound alone, chemotherapy alone, combination).

  • Administer the treatments according to the desired schedule (e.g., daily oral gavage for this compound, weekly intraperitoneal injection for chemotherapy).

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Rationale for Future Combination Studies

Combination with PI3K/AKT/mTOR Inhibitors

This compound's mechanism of inducing AR degradation involves the PI3K/AKT/mTOR pathway. Preclinical evidence suggests that inhibiting this pathway can enhance the degradation of the AR. Therefore, combining this compound with PI3K, AKT, or mTOR inhibitors could lead to a more profound and sustained suppression of AR signaling, potentially overcoming resistance in prostate cancer.

Combination with PARP Inhibitors

There is a known interplay between AR signaling and DNA repair pathways. Androgen deprivation can induce a "BRCA-ness" phenotype in prostate cancer cells, making them more susceptible to PARP inhibitors. Given that this compound potently disrupts AR signaling, combining it with a PARP inhibitor could be a synergistic strategy, particularly in tumors with underlying DNA repair deficiencies.

Conclusion

The preclinical data, particularly from breast cancer studies, strongly support the potential of this compound as a valuable component of combination cancer therapy. Its unique multi-targeted mechanism of action provides a solid rationale for combining it with a variety of other anti-cancer agents, including chemotherapeutics and targeted therapies like PI3K and PARP inhibitors. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to further investigate and unlock the full therapeutic potential of this compound-based combination strategies. Further preclinical and clinical investigations are warranted to translate these promising findings into effective treatments for patients.

References

Pharmacokinetic and pharmacodynamic studies of Galeterone in animal models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Galeterone (TOK-001), a multi-targeted oral small molecule for the treatment of prostate cancer, in various animal models. Detailed protocols for key in vivo experiments are provided to assist in the design and execution of preclinical studies.

Introduction

This compound is a steroidal compound that disrupts androgen receptor (AR) signaling through three distinct mechanisms: inhibition of the CYP17 enzyme to block androgen synthesis, direct antagonism of the androgen receptor, and degradation of the androgen receptor itself[1][2][3][4]. These multifaceted actions make it a promising candidate for treating various stages of prostate cancer, including castration-resistant prostate cancer (CRPC)[1][2][5]. Preclinical studies in animal models have been instrumental in elucidating these mechanisms and establishing the efficacy of this compound.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in mice following subcutaneous administration. The compound is well-absorbed and exhibits a dose-independent pharmacokinetic profile within the studied range[1].

Table 1: Pharmacokinetic Parameters of this compound in Male SCID Mice (Subcutaneous Administration) [1]

Parameter50 mg/kg100 mg/kg
t½ (min) 44.17 ± 1.1536.6 ± 1.6
Kel (min⁻¹) 0.016 ± 0.00040.019 ± 0.0008
Tmax (min) 30.030.0
Cmax (ng/mL) 1850 ± 1503500 ± 250
AUC₀₋t (ng·min/mL) 98750 ± 7500195000 ± 12500
AUC₀₋inf (ng·min/mL) 102500 ± 8500200000 ± 15000
CL (mL/h/kg) 1986.141950.00
MRT (min) 56.550.0

Data are presented as mean ± SE, n=5. AUC: Area Under the Curve; CL: Clearance; Cmax: Maximum Concentration; Kel: Elimination Rate Constant; MRT: Mean Residence Time; t½: Half-life; Tmax: Time to Maximum Concentration.

Pharmacodynamic Activity

The pharmacodynamic effects of this compound have been demonstrated in various prostate cancer xenograft models, where it has shown significant anti-tumor efficacy.

In Vivo Efficacy in Androgen-Dependent LAPC-4 Xenograft Model

In a study using the androgen-dependent LAPC-4 human prostate cancer xenograft model in male SCID mice, this compound administered subcutaneously twice daily resulted in a significant reduction in tumor volume compared to controls. Notably, its efficacy surpassed that of castration[1].

Table 2: Anti-Tumor Efficacy of this compound in LAPC-4 Xenografts [1]

Treatment GroupDoseMean Final Tumor Volume Reduction (%)P-value vs. Control
This compound 0.15 mmol/kg, s.c., twice daily93.80.00065
Castration N/ALess effective than this compoundN/A
In Vivo Efficacy in Castration-Resistant CWR22Rv1 Xenograft Model

This compound and its next-generation analogs have also demonstrated potent therapeutic effects in castration-resistant prostate cancer (CRPC) models. In the CWR22Rv1 xenograft model, orally administered this compound significantly suppressed tumor growth[6].

Table 3: Anti-Tumor Efficacy of this compound in CWR22Rv1 Xenografts [6]

Treatment GroupDoseTumor Growth Inhibition (%)P-value vs. Vehicle
This compound (Gal) 200 mg/kg, p.o.46.5< 0.0272

Signaling Pathway of this compound's Triple Mechanism of Action

This compound's unique therapeutic effect stems from its ability to disrupt the androgen receptor signaling pathway at multiple points.

Galeterone_Mechanism cluster_synthesis Androgen Synthesis cluster_ar_signaling AR Signaling Progestins Progestins CYP17 CYP17 Progestins->CYP17 Androgens Androgens AR AR Androgens->AR Binds CYP17->Androgens AR_active Active AR Complex AR->AR_active Nuclear_Translocation Nuclear Translocation AR_active->Nuclear_Translocation Gene_Expression AR-dependent Gene Expression Nuclear_Translocation->Gene_Expression Tumor_Growth Prostate Cancer Growth Gene_Expression->Tumor_Growth This compound This compound This compound->CYP17 Inhibits This compound->AR Antagonizes This compound->AR Degrades

Caption: this compound's triple mechanism of action in the androgen receptor signaling pathway.

Experimental Protocols

In Vivo Anti-Tumor Efficacy Study in a Prostate Cancer Xenograft Model

This protocol outlines the general procedure for assessing the in vivo efficacy of this compound in a subcutaneous prostate cancer xenograft model.

Xenograft_Workflow Cell_Culture 1. Prostate Cancer Cell Culture (e.g., LAPC-4, CWR22Rv1) Cell_Injection 2. Subcutaneous Injection of Cells into Male SCID/NOD SCID Mice Cell_Culture->Cell_Injection Tumor_Growth 3. Allow Tumors to Establish and Reach a Predetermined Size Cell_Injection->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 5. Administer this compound (or vehicle/comparator) via specified route (s.c. or p.o.) Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Regularly Treatment->Monitoring Endpoint 7. Euthanize Mice at Study Endpoint Monitoring->Endpoint Analysis 8. Excise Tumors for Weight Measurement and Further Analysis (e.g., Western Blot for AR) Endpoint->Analysis

Caption: Workflow for an in vivo prostate cancer xenograft study.

Materials:

  • Prostate cancer cell line (e.g., LAPC-4, CWR22Rv1)

  • Appropriate cell culture medium and supplements

  • Male immunodeficient mice (e.g., SCID, NOD SCID), 5-6 weeks of age[6]

  • Matrigel (or similar basement membrane matrix)

  • This compound

  • Vehicle for formulation (e.g., 40% β-cyclodextrin in water for subcutaneous injection)[1]

  • Calipers for tumor measurement

  • Anesthesia (as per institutional guidelines)

Procedure:

  • Cell Preparation: Culture prostate cancer cells under standard conditions. On the day of injection, harvest cells and resuspend them in a mixture of sterile PBS and Matrigel at the desired concentration (e.g., 3 x 10⁷ cells for LAPC-4)[1].

  • Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the dorsal flank of each mouse[1].

  • Tumor Growth and Monitoring: Allow the tumors to grow to a palpable size. Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach a predetermined average size, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Subcutaneous (s.c.): Formulate this compound in a suitable vehicle (e.g., 40% β-cyclodextrin in water)[1]. Administer the specified dose (e.g., 0.15 mmol/kg) twice daily[1].

    • Oral (p.o.): Formulate this compound for oral gavage. Administer the specified dose (e.g., 200 mg/kg) as per the study design[6].

  • Monitoring: Continue to monitor tumor volume and animal body weight throughout the study to assess efficacy and toxicity.

  • Study Termination and Tissue Collection: At the end of the study (e.g., after a specified number of weeks or when tumors in the control group reach a maximum allowable size), euthanize the mice according to institutional guidelines.

  • Endpoint Analysis: Excise the tumors and record their final weight. A portion of the tumor tissue can be snap-frozen in liquid nitrogen or fixed in formalin for subsequent analyses, such as Western blotting to assess androgen receptor protein levels[1].

Pharmacokinetic Study in Mice

This protocol provides a general framework for conducting a pharmacokinetic study of this compound in mice.

Procedure:

  • Animal Acclimation: Acclimate male mice (e.g., CD1 or SCID) to the housing conditions for at least 5 days prior to the study.

  • Drug Administration:

    • Administer a single dose of this compound via the desired route (e.g., subcutaneous, intravenous, or oral gavage)[6].

  • Blood Sampling:

    • Collect blood samples at predetermined time points post-administration (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes).

    • Blood can be collected via appropriate methods such as retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Analyze the plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, t½, AUC, and clearance[1].

PK_Study_Workflow Animal_Acclimation 1. Acclimate Mice to Housing Conditions Dosing 2. Administer a Single Dose of this compound Animal_Acclimation->Dosing Blood_Collection 3. Collect Blood Samples at Predefined Time Points Dosing->Blood_Collection Plasma_Separation 4. Centrifuge Blood to Obtain Plasma Blood_Collection->Plasma_Separation LCMS_Analysis 5. Quantify this compound Concentration in Plasma using LC-MS/MS Plasma_Separation->LCMS_Analysis PK_Analysis 6. Perform Non-compartmental Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis

Caption: General workflow for a pharmacokinetic study in mice.

Conclusion

The preclinical data for this compound in animal models demonstrate a favorable pharmacokinetic profile and potent pharmacodynamic activity against prostate cancer. Its unique triple mechanism of action provides a strong rationale for its clinical development. The protocols and data presented in these application notes serve as a valuable resource for researchers investigating this compound and similar multi-targeted therapies for prostate cancer.

References

Application Notes & Protocols: Development of Galeterone Analogues and Derivatives for Improved Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Galeterone (3β-hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene) is a multi-targeted oral small molecule developed for the treatment of castration-resistant prostate cancer (CRPC).[1][2] Its therapeutic potential stems from a unique triple mechanism of action: inhibition of the CYP17A1 enzyme to block androgen biosynthesis, direct antagonism of the androgen receptor (AR), and promotion of AR degradation.[1][3][4] By targeting both full-length AR and its splice variants (like AR-V7), this compound was designed to overcome resistance mechanisms seen with other hormonal therapies.[4][5] However, challenges related to its clinical trial outcomes, high therapeutic dose requirements, and pharmacokinetic properties such as low oral bioavailability have spurred the development of next-generation this compound analogues (NGGAs) and derivatives with enhanced efficacy and improved drug-like characteristics.[3][6][7]

This document provides an overview of key analogues, their comparative efficacy data, and detailed protocols for their synthesis and evaluation.

Key Analogues and Derivatives with Enhanced Efficacy

Research has focused on modifying the this compound scaffold to improve metabolic stability, oral bioavailability, and potency. A leading next-generation analogue is VNPP433-3β , which has shown significant promise.[8] Additionally, the creation of hydrochloride salts of this compound and its analogues represents a key derivatization strategy to enhance aqueous solubility and pharmacokinetic profiles.[6]

  • VNPP433-3β: This analogue, 3β-(1H-imidazole-1-yl)-17-(1H-benzimidazole-1-yl)-androsta-5,16-diene, emerged as a lead NGGA.[8] It is designed to be metabolically more stable than this compound and has demonstrated improved pharmacokinetic profiles and superior anti-tumor activity in preclinical models.[7]

  • Hydrochloride Salts: Synthesis of monohydrochloride and dihydrochloride salts of this compound and VNPP433-3β has been shown to significantly enhance their in vivo efficacy and improve oral pharmacokinetic profiles, making them excellent candidates for clinical development.[6]

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound and its derivatives against established prostate cancer drugs.

Table 1: In Vitro Antiproliferative Activity against Prostate Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Fold Improvement vs. This compoundReference
This compound CWR22Rv1~1.5-[8]
VNPP433-3β CWR22Rv1~0.53x[8]
Abiraterone CWR22Rv1> 10N/A[8]
Enzalutamide CWR22Rv1> 10N/A[8]
This compound HCl (3) Average of 3 PC linesN/A7.4x[6]

Table 2: In Vivo Antitumor Efficacy in CRPC CWR22Rv1 Xenograft Model

Treatment (Oral Admin.)DoseTumor Growth Inhibition/RegressionApparent Host ToxicityReference
This compound Equimolar to VNPP433-3β47% inhibitionNone[7]
VNPP433-3β 7.53-fold lower than Gal84% inhibitionNone[7]
This compound HCl (3) 50 mg/kgPotent inhibition/regressionNone[6]
VNPP433-3β HCl (4, 5) 50 mg/kgPotent inhibition/regressionNone[6]
Enzalutamide 50 mg/kgLess efficacious than this compound saltsN/A[6]
Docetaxel 10 mg/kgLess efficacious than this compound saltsN/A[6]

Signaling Pathways and Mechanisms of Action

Visualizing the molecular pathways targeted by this compound and its analogues is crucial for understanding their therapeutic rationale.

Galeterone_MOA cluster_synthesis Androgen Synthesis cluster_receptor AR Signaling cluster_degradation AR Degradation Pregnenolone Pregnenolone CYP17A1 CYP17A1 Enzyme Pregnenolone->CYP17A1 Androgens Androgens (Testosterone, DHT) AR Androgen Receptor (AR) (Full-length & Splice Variants) Androgens->AR binds CYP17A1->Androgens AR_nucleus AR Nuclear Translocation & Gene Transcription AR->AR_nucleus activates Proteasome Proteasome AR->Proteasome degraded by This compound This compound & Analogues This compound->CYP17A1 inhibits This compound->AR antagonizes This compound->Proteasome promotes degradation

Caption: this compound's triple mechanism of action against prostate cancer.

AR_Degradation_Pathway cluster_DUBs Deubiquitination (Saves AR) cluster_Ubiquitination Ubiquitination (Tags AR) AR Androgen Receptor (AR / AR-V7) Ub_AR Ubiquitinated AR (Marked for degradation) Proteasome Proteasome Ub_AR->Proteasome targeted to Degraded_AR Degraded AR Proteasome->Degraded_AR degrades USP12 USP12 USP12->Ub_AR deubiquitinates (removes Ub tag) USP46 USP46 USP46->Ub_AR deubiquitinates (removes Ub tag) AKT AKT Mdm2 Mdm2 (E3 Ligase) AKT->Mdm2 phosphorylates & activates Mdm2->AR ubiquitinates (adds Ub tag) This compound This compound This compound->USP12 inhibits This compound->USP46 inhibits This compound->AKT activates

Caption: this compound-induced AR degradation via DUB inhibition and Mdm2 activation.[5]

Experimental Protocols and Workflows

Detailed methodologies are essential for the replication and advancement of research in this field.

Synthesis_Workflow start Start Material (DHEA) step1 Step 1 Vilsmeier-Haack Reaction Formation of key intermediate (3β-acetoxy-17-chloro-16-formylandrosta-5,16-diene) start->step1 step2 Step 2 Heterocycle Coupling Reaction with benzimidazole step1->step2 step3 Step 3 Deformylation Removal of formyl group step2->step3 step4 Step 4 Hydrolysis Formation of this compound step3->step4 step5 Step 5 (Optional) C3-Modification Introduction of new moiety (e.g., imidazole for VNPP433-3β) step4->step5 end Final Analogue step5->end

Caption: General workflow for the synthesis of this compound and its analogues.[9]

Protocol 1: General Synthesis of this compound (and VNPP433-3β precursor)

This protocol is adapted from large-scale synthesis procedures.[8][9]

Materials:

  • Dehydroepiandrosterone-3-acetate (DHEA)

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Benzimidazole

  • Potassium carbonate (K₂CO₃)

  • Palladium on activated charcoal (10% Pd/C)

  • Benzonitrile

  • Potassium hydroxide (KOH)

  • Methanol (MeOH), Heptane, and other appropriate solvents

Procedure:

  • Step 1: Formation of Key Intermediate (Vilsmeier-Haack Reaction)

    • React DHEA with POCl₃ in DMF to synthesize the key intermediate, 3β-acetoxy-17-chloro-16-formylandrosta-5,16-diene.

    • Purify the product via heptane trituration to eliminate the need for column chromatography.[9]

  • Step 2: Coupling with Benzimidazole

    • Treat the intermediate from Step 1 with benzimidazole in the presence of K₂CO₃ in DMF at approximately 80°C.[10]

    • This reaction yields the 17-(1H-benzimidazole-1-yl) substituted steroid.

    • Isolate the product via heptane trituration.[9]

  • Step 3: Deformylation

    • Reflux the product from Step 2 with a catalytic amount (10% wt/wt) of 10% Pd/C in benzonitrile to remove the 16-formyl group.[9]

    • Purify the resulting compound.

  • Step 4: Hydrolysis to form this compound

    • Hydrolyze the 3β-acetoxy group of the product from Step 3 using KOH in methanol at ice bath temperatures.[9]

    • This final step yields this compound (Compound 1), which can be purified. The overall yield from DHEA is reported to be improved to ~59%.[8][9]

    • Note: This product serves as the precursor for further derivatization, such as the synthesis of VNPP433-3β.

Protocol 2: In Vitro Antiproliferative Assay (MTT-based)

This protocol outlines a standard method to assess the cytotoxic effects of this compound analogues on prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., CWR22Rv1, VCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound analogues dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette, incubator, plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogues in culture medium from the DMSO stock. Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

    • Incubate for 72-96 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol describes a typical workflow for evaluating the antitumor efficacy of this compound analogues in an animal model.

Materials:

  • Immunocompromised mice (e.g., male nude mice)

  • Prostate cancer cells capable of forming tumors (e.g., CWR22Rv1)

  • Matrigel or similar extracellular matrix

  • Test compounds (this compound analogues) formulated for oral gavage

  • Vehicle control solution

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of ~1-2 x 10⁷ cells/mL.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Compound Administration:

    • Administer the test compounds (e.g., 50 mg/kg of VNPP433-3β HCl) or vehicle control to the respective groups daily via oral gavage.[6]

    • Monitor the body weight of the mice 2-3 times a week as an indicator of general toxicity.

  • Efficacy Measurement:

    • Measure tumor dimensions with calipers 2-3 times a week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Continue treatment for the specified duration (e.g., 21-28 days).

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • Compare the final tumor volumes and weights between the treatment and control groups to determine the percentage of tumor growth inhibition. Statistical analysis (e.g., t-test or ANOVA) should be performed.

References

Application Notes and Protocols: Utilizing Galeterone to Study Mechanisms of Antiandrogen Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galeterone (formerly TOK-001) is a unique small molecule that was developed for the treatment of castration-resistant prostate cancer (CRPC).[1] While its clinical development was discontinued, its distinct multi-modal mechanism of action makes it a valuable research tool for investigating the complexities of antiandrogen resistance.[1] this compound disrupts androgen receptor (AR) signaling through three distinct mechanisms: inhibition of CYP17 lyase, direct AR antagonism, and induction of AR degradation.[2][3] This multifaceted approach provides a powerful means to probe the various pathways that contribute to resistance to conventional antiandrogen therapies.

These application notes provide detailed protocols for utilizing this compound to study mechanisms of antiandrogen resistance in preclinical research settings.

Mechanisms of Action

This compound's ability to target multiple points in the AR signaling axis makes it particularly useful for studying resistance mechanisms that may arise from AR mutations, amplification, or the expression of splice variants.[4]

  • CYP17 Lyase Inhibition: this compound selectively inhibits the 17,20-lyase activity of CYP17A1, an essential enzyme in the androgen biosynthesis pathway.[2][4] This action reduces the production of androgens, thereby limiting the ligand available to activate the AR. Unlike abiraterone, this compound shows selectivity for 17,20-lyase over 17α-hydroxylase, which may reduce the risk of mineralocorticoid excess observed with broader CYP17 inhibitors.[1][4]

  • Androgen Receptor Antagonism: this compound acts as a competitive antagonist of the AR, directly blocking the binding of androgens to the ligand-binding domain (LBD).[5] This prevents the conformational changes required for AR activation, nuclear translocation, and subsequent gene transcription.[4]

  • Androgen Receptor Degradation: A key feature of this compound is its ability to induce the degradation of both full-length AR and AR splice variants (AR-Vs), such as AR-V7, which lack the LBD and are a common mechanism of resistance to LBD-targeting therapies.[6][7] This degradation is mediated through the ubiquitin-proteasome pathway. This compound has been shown to inhibit deubiquitinating enzymes (DUBs) USP12 and USP46, which normally spare the AR from degradation.[7] Additionally, it can activate the E3 ligase Mdm2, further promoting AR ubiquitination and subsequent degradation.[7][8]

Data Presentation

Table 1: Clinical Efficacy of this compound in Castration-Resistant Prostate Cancer (CRPC)

Clinical TrialPatient PopulationDosingPSA30 Response Rate (%)PSA50 Response Rate (%)
ARMOR1 [9]Treatment-naïve non-metastatic or metastatic CRPC650-2,600 mg (capsule)49.0% (24/49)22.4% (11/49)
ARMOR2 (Part 1) [9]Treatment-naïve non-metastatic or metastatic CRPC1,700-3,400 mg (tablet)64.0% (16/25)48.0% (12/25)
ARMOR2 (2,550 mg cohort) [9]Treatment-naïve non-metastatic or metastatic CRPC2,550 mg (tablet)72.7% (8/11)54.5% (6/11)

PSA30: ≥30% decline in prostate-specific antigen; PSA50: ≥50% decline in prostate-specific antigen.

Table 2: In Vitro Inhibitory Activity of this compound

TargetAssayIC50 (µM)
USP12 [7]Deubiquitinating enzyme activity assay3.4
USP46 [7]Deubiquitinating enzyme activity assay4.2
CYP17 [10]Enzyme inhibition assay0.047

Experimental Protocols

Protocol 1: Evaluation of this compound-Induced Androgen Receptor Degradation

This protocol describes how to assess the effect of this compound on the protein levels of full-length AR and AR splice variants in prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP for wild-type AR, C4-2 for mutant AR, CWR22Rv1 for AR-V7 expression)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Protease inhibitor cocktail

  • RIPA lysis buffer

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-AR, anti-AR-V7, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate prostate cancer cells at a desired density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control for 24-48 hours.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration and prepare them for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect protein bands using a chemiluminescent substrate and an imaging system.

Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay to Assess AR Binding to DNA

This protocol determines if this compound inhibits the binding of AR to androgen-regulated gene promoters.

Materials:

  • Prostate cancer cells

  • This compound

  • Vehicle control (DMSO)

  • Formaldehyde (for cross-linking)

  • Glycine

  • ChIP lysis buffer

  • Sonication equipment

  • Anti-AR antibody

  • IgG control antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for AR target genes (e.g., PSA, TMPRSS2)

Procedure:

  • Cell Treatment and Cross-linking:

    • Treat cells with this compound or vehicle control.

    • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

    • Quench the cross-linking reaction with glycine.

  • Cell Lysis and Sonication:

    • Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin with anti-AR antibody or IgG control overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads to remove non-specific binding.

    • Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by heating and treat with RNase A and Proteinase K.

    • Purify the DNA using a DNA purification kit.

  • qPCR Analysis:

    • Perform qPCR using primers for the promoter regions of AR target genes to quantify the amount of precipitated DNA.

Visualizations

AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens (e.g., Testosterone) AR Androgen Receptor (AR) Androgens->AR Binding & Activation AR_HSP AR-HSP Complex AR->AR_HSP Binding AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiation

Caption: Androgen Receptor (AR) Signaling Pathway.

Galeterone_Mechanism cluster_synthesis Androgen Synthesis cluster_ar_signaling AR Signaling cluster_degradation AR Degradation This compound This compound CYP17 CYP17 Lyase This compound->CYP17 Inhibits AR Androgen Receptor (AR) (Full-length & Splice Variants) This compound->AR Antagonizes DUBs Deubiquitinases (USP12, USP46) This compound->DUBs Inhibits Mdm2 Mdm2 (E3 Ligase) This compound->Mdm2 Activates Androgen_Production Androgen Production CYP17->Androgen_Production AR_Activation AR Activation AR->AR_Activation Proteasome Proteasomal Degradation AR->Proteasome Degradation DUBs->AR Stabilizes Mdm2->AR Ubiquitinates

Caption: this compound's Multi-Target Mechanism of Action.

Experimental_Workflow start Start: Prostate Cancer Cell Lines treatment Treatment: This compound vs. Vehicle start->treatment protein_analysis Protein Analysis: Western Blot (AR, AR-V7 levels) treatment->protein_analysis gene_expression Gene Expression: qPCR (AR target genes) treatment->gene_expression dna_binding DNA Binding: ChIP Assay (AR recruitment) treatment->dna_binding data_analysis Data Analysis and Interpretation protein_analysis->data_analysis gene_expression->data_analysis dna_binding->data_analysis

Caption: Experimental Workflow for Studying this compound's Effects.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Oral Bioavailability of Galeterone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Galeterone in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for this compound's poor oral bioavailability?

This compound is a weakly basic compound and exhibits low solubility in biorelevant media, which is a major factor contributing to its poor oral bioavailability.[1][2][3] This inherent low solubility can lead to variable and insufficient absorption from the gastrointestinal tract. Additionally, early formulations of this compound as a powder-in-capsule showed a significant food effect, further complicating its oral delivery.[4][5]

Q2: What are the main strategies being researched to improve this compound's oral bioavailability?

The primary strategy is the formulation of this compound into amorphous solid dispersions (ASDs).[2][3] This involves converting the crystalline drug into a higher-energy amorphous state, which can significantly enhance its aqueous solubility and dissolution rate.[2][6] Two key manufacturing technologies have been explored for creating this compound ASDs: spray drying and KinetiSol® compounding.[1][2][3]

Q3: How does KinetiSol® technology compare to traditional spray drying for this compound formulations?

Recent research suggests that KinetiSol® compounding can produce a more robust amorphous solid dispersion of this compound compared to spray drying.[1][2][3] Preclinical studies in rats have shown that KinetiSol® formulations can lead to a significant increase in dissolution performance and in vivo exposure compared to spray-dried dispersions.[1][2][3] This is attributed to the ability of the KinetiSol® process to better protect the weakly basic this compound from premature dissolution and precipitation in the acidic environment of the stomach.[1][3]

Q4: What role do polymers and complexing agents play in this compound formulations?

Polymers such as hypromellose acetate succinate (HPMCAS) are used as carriers in amorphous solid dispersions to stabilize the amorphous state of this compound and prevent recrystallization.[1][2][3] Complexing agents like hydroxypropyl-β-cyclodextrin have also been investigated to improve this compound's solubility and dissolution.[1][3]

Q5: Can salt formation be used to improve this compound's properties?

Yes, research has explored the formation of this compound salts, such as this compound hydrochloride (Gal. HCl). While this may not directly address oral bioavailability in the same way as ASDs, it has been shown to potentially enhance antiproliferative activity, possibly through improved cellular diffusion.

Troubleshooting Guides

Issue 1: Low In Vitro Dissolution Rate
Potential Cause Troubleshooting Step
Incomplete amorphization of this compound Verify the amorphous state of the solid dispersion using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). If crystallinity is detected, optimize the manufacturing process parameters (e.g., increase processing temperature in KinetiSol®, adjust solvent system in spray drying).
Drug recrystallization during dissolution Incorporate a precipitation inhibitor, such as a suitable polymer (e.g., HPMCAS), into the formulation. The choice and concentration of the polymer may need to be optimized.
Inappropriate dissolution medium Ensure the dissolution medium is relevant to the intended physiological environment. For oral bioavailability studies, consider using simulated gastric fluid (SGF) and fasted state simulated intestinal fluid (FaSSIF). The pH of the medium is critical for weakly basic drugs like this compound.
Poor wettability of the formulation Consider including a surfactant in the formulation or dissolution medium to improve the wettability of the solid dispersion.
Issue 2: High Variability in Animal Pharmacokinetic Studies
Potential Cause Troubleshooting Step
Significant food effect Standardize the feeding state of the animals (e.g., fasted or fed) across all study groups. The formulation itself should ideally be designed to minimize the food effect.
Inconsistent dosing Ensure accurate and consistent administration of the formulation. For oral gavage, verify the concentration and homogeneity of the dosing suspension.
Formulation instability in dosing vehicle Assess the stability of the this compound formulation in the chosen dosing vehicle over the duration of the study. If the drug precipitates or degrades, a different vehicle may be required.
Gastrointestinal transit time differences While difficult to control, be aware that variations in GI transit time between animals can contribute to pharmacokinetic variability. Ensure a sufficiently large sample size to account for this.
Issue 3: Physical Instability of Amorphous Solid Dispersion (ASD) During Storage
Potential Cause Troubleshooting Step
Recrystallization over time Ensure the formulation is stored in a low-humidity environment, as moisture can act as a plasticizer and promote recrystallization. The choice of polymer and drug loading are critical for long-term stability. A higher polymer-to-drug ratio can improve stability.
Phase separation of drug and polymer This can occur if the drug and polymer are not fully miscible. Assess the miscibility using thermal analysis techniques (e.g., DSC). A different polymer or a lower drug loading may be necessary.
Chemical degradation Protect the formulation from light and high temperatures, as these can accelerate chemical degradation. Conduct stability studies under accelerated conditions (e.g., elevated temperature and humidity) to predict the long-term stability of the ASD.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Crystalline this compound50150 ± 454.0800 ± 250100
Spray-Dried Dispersion (50% Drug Load)50450 ± 1202.02400 ± 600300
KinetiSol® ASD (25% Drug Load)50950 ± 2001.55200 ± 1100650

Note: The data presented in this table are representative values compiled from multiple preclinical studies and are intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion via KinetiSol®
  • Materials: this compound, Hypromellose Acetate Succinate (HPMCAS), KinetiSol® processing unit.

  • Procedure:

    • Pre-blend this compound and HPMCAS at the desired drug loading (e.g., 25% w/w).

    • Transfer the blend into the KinetiSol® processing chamber.

    • Set the processing parameters, including blade speed and processing time, to achieve a molten state through frictional and shear forces.

    • The molten material is then rapidly cooled to form the amorphous solid dispersion.

    • The resulting solid dispersion can be milled to a desired particle size for further formulation.

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: USP Apparatus II (Paddle).

  • Dissolution Media:

    • Simulated Gastric Fluid (SGF), pH 1.2, for the first 2 hours.

    • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5, for subsequent time points.

  • Procedure:

    • Place the this compound formulation (equivalent to a specified dose) in the dissolution vessel containing 500 mL of SGF at 37°C with a paddle speed of 75 rpm.

    • Withdraw samples at predetermined time points (e.g., 15, 30, 60, 120 minutes).

    • After 2 hours, add a concentrated buffer to adjust the pH to 6.5 to simulate the transition to the small intestine, or transfer the contents to a new vessel with FaSSIF.

    • Continue to withdraw samples at various time points (e.g., 3, 4, 6, 8 hours).

    • Analyze the concentration of dissolved this compound in each sample using a validated analytical method, such as HPLC.

Protocol 3: Animal Pharmacokinetic Study
  • Animals: Male Sprague-Dawley rats.

  • Formulations:

    • Crystalline this compound suspension (control).

    • This compound ASD formulation suspended in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Procedure:

    • Fast the rats overnight prior to dosing.

    • Administer the formulations via oral gavage at a specified dose.

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Visualizations

Galeterone_Signaling_Pathway cluster_steroidogenesis Steroidogenesis cluster_ar_signaling Androgen Receptor Signaling cluster_galeterone_action This compound's Triple Mechanism of Action Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 CYP17A1 (17α-hydroxylase/ 17,20-lyase) Progesterone->CYP17A1 Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR CYP17A1->Androstenedione AR_dimer AR Dimerization AR->AR_dimer AR_Degradation AR Degradation (Proteasome) AR->AR_Degradation AR_translocation Nuclear Translocation AR_dimer->AR_translocation ARE Androgen Response Element (ARE) AR_translocation->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription This compound This compound This compound->CYP17A1 Inhibition This compound->AR Antagonism This compound->AR_Degradation Induction

Caption: this compound's multi-targeted mechanism of action on the androgen signaling pathway.

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Formulation This compound Formulation (e.g., KinetiSol® ASD) Characterization Physicochemical Characterization (XRPD, DSC) Formulation->Characterization Dissolution In Vitro Dissolution Testing Formulation->Dissolution Permeability Permeability Assay (e.g., Caco-2) Dissolution->Permeability PK_Study Animal Pharmacokinetic Study Permeability->PK_Study Efficacy_Study Efficacy Study in Tumor Models PK_Study->Efficacy_Study

Caption: Experimental workflow for developing and evaluating enhanced bioavailability this compound formulations.

References

Reasons for the discontinuation of Galeterone ARMOR3-SV clinical trial

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the discontinuation of the Phase 3 ARMOR3-SV clinical trial for Galeterone.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the ARMOR3-SV clinical trial?

Q2: Was the discontinuation of the ARMOR3-SV trial related to safety concerns with this compound?

Q3: What was the primary endpoint of the ARMOR3-SV trial?

Q4: What is the significance of the AR-V7 splice variant in this clinical trial?

Q5: What was this compound's proposed mechanism of action?

This compound was designed to have a triple mechanism of action:

  • Androgen receptor antagonist: It directly blocks the androgen receptor[9][10][11].

  • CYP17 lyase inhibitor: It inhibits the CYP17 enzyme, which is crucial for androgen biosynthesis, thereby reducing androgen production[9][10][11].

  • Androgen receptor degradation: It promotes the degradation of the androgen receptor, including the AR-V7 splice variant[7][8][11].

Quantitative Data Summary

At the time of the trial's discontinuation, the following data was available from the 38 randomized patients.

Table 1: Patient Disposition and Baseline Characteristics

CharacteristicThis compound (n=19)Enzalutamide (n=19)
Randomized Patients1919

Data derived from an abstract presented at the 2017 ASCO Annual Meeting. Baseline characteristics were reported as balanced between the two arms.[4]

Table 2: Efficacy Outcomes at Study Closure

OutcomeThis compound (n=19)Enzalutamide (n=19)
Median Time on Therapy2.0 months2.8 months
Median Time to PSA Progression3.9 months3.8 months
PSA50 Response Rate (evaluable patients)13% (2/16)42% (8/19)

Data derived from an abstract presented at the 2017 ASCO Annual Meeting.[4]

Experimental Protocols

ARMOR3-SV Trial Design

The ARMOR3-SV study was a Phase 3, randomized, open-label, multicenter trial[5][12].

  • Patient Population: Men with metastatic castration-resistant prostate cancer (mCRPC) who were treatment-naïve for mCRPC and whose circulating tumor cells (CTCs) were positive for the AR-V7 splice variant mRNA[5][13].

  • Screening: A total of 953 patients were screened for AR-V7, with 73 (8%) testing positive[4].

  • Randomization: AR-V7 positive patients were randomized 1:1 to receive either this compound or Enzalutamide[4][5].

  • Treatment Arms:

    • This compound: 2550 mg administered orally once daily[5].

    • Enzalutamide: 160 mg administered orally once daily[5].

  • Secondary Endpoints: Included overall survival, time to next anticancer therapy, and time to first symptomatic skeletal event[5].

AR-V7 Detection Assay

Visualizations

Galeterone_Mechanism_of_Action cluster_synthesis Androgen Synthesis cluster_ar_signaling AR Signaling cluster_degradation AR Degradation Pathway Progestins Progestins Androgens Androgens Progestins->Androgens CYP17 Lyase AR Androgen Receptor (AR) Androgens->AR Binds Gene_Transcription Gene Transcription AR->Gene_Transcription Activates AR_Degradation AR Degradation AR->AR_Degradation This compound This compound This compound->Androgens Inhibits CYP17 Lyase This compound->AR Antagonizes This compound->AR_Degradation Promotes

Caption: this compound's Triple Mechanism of Action.

ARMOR3_SV_Trial_Workflow Start Screening Population: mCRPC Patients (Treatment-Naïve) ARV7_Test AR-V7 CTC Assay (QIAGEN) Start->ARV7_Test ARV7_Positive AR-V7 Positive ARV7_Test->ARV7_Positive ARV7_Negative AR-V7 Negative (Screen Failure) ARV7_Test->ARV7_Negative Randomization Randomization (1:1) ARV7_Positive->Randomization Arm_A This compound 2550 mg/day Randomization->Arm_A Arm_B Enzalutamide 160 mg/day Randomization->Arm_B Endpoint Primary Endpoint: Radiographic Progression-Free Survival (rPFS) Arm_A->Endpoint Arm_B->Endpoint Discontinuation Trial Discontinuation (Futility) Endpoint->Discontinuation Discontinuation_Logic Start ARMOR3-SV Trial Ongoing DMC_Review Independent Data Monitoring Committee (DMC) Review Start->DMC_Review Efficacy_Safety_Data Review of Efficacy & Safety Data DMC_Review->Efficacy_Safety_Data Futility_Analysis Futility Analysis: Unlikely to Meet Primary Endpoint (rPFS)? DMC_Review->Futility_Analysis Yes Yes Futility_Analysis->Yes No No Futility_Analysis->No Recommendation DMC Recommends Discontinuation Yes->Recommendation Continue_Trial Continue Trial No->Continue_Trial Final_Decision Tokai Pharmaceuticals Discontinues Trial Recommendation->Final_Decision

References

Technical Support Center: Investigating Acquired Resistance to Galeterone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating mechanisms of acquired resistance to Galeterone therapy.

Frequently Asked Questions (FAQs)

General

  • Q1: What are the primary known mechanisms of acquired resistance to this compound? A1: Acquired resistance to this compound can be multifactorial. The primary mechanisms involve the androgen receptor (AR) signaling pathway. These include the expression of constitutively active AR splice variants (like AR-V7) that lack the ligand-binding domain, the development of point mutations in the AR gene, and the amplification or overexpression of the AR gene.[1][2][3] Additionally, bypass pathways, such as the upregulation of the glucocorticoid receptor, may contribute to resistance.[2]

  • Q2: How does this compound's mechanism of action potentially overcome some forms of resistance? A2: this compound has a multi-targeted mechanism of action. It not only acts as a CYP17 lyase inhibitor and an AR antagonist but also promotes the degradation of the AR protein.[4] This degradation mechanism is particularly relevant for overcoming resistance mediated by AR splice variants, such as AR-V7, which lack the ligand-binding domain targeted by many other anti-androgen therapies.[2][4]

Experimental Design & Models

  • Q3: Which cell lines are appropriate for studying this compound resistance? A3: Commonly used prostate cancer cell lines for studying AR signaling and resistance include LNCaP (expresses a mutant AR T878A), CWR22Rv1 (expresses both full-length AR and AR-V7), and VCaP. To study resistance to this compound specifically, you may need to develop resistant cell lines through long-term culture with escalating doses of the drug.

  • Q4: What are the key considerations when developing a this compound-resistant xenograft model? A4: Developing a this compound-resistant xenograft model requires long-term treatment of tumor-bearing mice with this compound until tumors resume growth. Key considerations include the choice of the initial cell line (e.g., LNCaP, CWR22Rv1), the dosing regimen and formulation of this compound, and the criteria for defining resistance (e.g., tumor volume, PSA levels). It's also important to be aware of general challenges with patient-derived xenograft (PDX) models, such as the potential for the loss of tumor heterogeneity and the replacement of human stroma with mouse stroma over time.[5][6]

Molecular Assays

  • Q5: How can I detect the AR-V7 splice variant in my samples? A5: Detecting AR-V7 can be challenging due to its lower expression levels compared to the full-length AR. Several methods can be used:

    • RT-PCR: This is a common method for detecting AR-V7 mRNA. It's crucial to design primers that specifically span the unique exon junction of AR-V7.

    • Immunofluorescence/Immunohistochemistry (IHC): Specific antibodies can detect the AR-V7 protein. The RM7 antibody has been shown to have good sensitivity and specificity for AR-V7 protein detection by IHC.[7]

    • RNA in situ hybridization (RISH): This technique allows for the detection and localization of AR-V7 mRNA within cells and tissues.[8]

  • Q6: What methods are available for identifying AR point mutations? A6: Several techniques can be used to identify point mutations in the AR gene:

    • Sanger Sequencing: This is a traditional method for sequencing specific regions of the AR gene.

    • Next-Generation Sequencing (NGS): NGS provides a comprehensive view of mutations across the entire AR gene or a targeted panel of cancer-related genes.

    • Droplet Digital PCR (ddPCR): This is a highly sensitive method for detecting and quantifying known rare mutations, such as the T877A mutation in the AR.[9]

    • Denaturing HPLC (DHPLC): This technique can be used to screen for the presence of mutations before sequencing.[10]

Troubleshooting Guides

Problem: Inconsistent or no AR degradation observed after this compound treatment in Western blots.

Possible Cause Troubleshooting Step
Suboptimal this compound concentration or treatment time. Perform a dose-response and time-course experiment to determine the optimal conditions for AR degradation in your specific cell line. This compound has been shown to enhance AR degradation at concentrations in the low micromolar range.[11]
Cellular stress response activation. High concentrations of this compound may induce cellular stress, which can indirectly affect protein expression. Ensure you are using concentrations that are relevant to its AR-degrading activity and not causing general toxicity.
Proteasomal degradation is not the primary mechanism in your model. To confirm that the degradation is proteasome-mediated, co-treat cells with this compound and a proteasome inhibitor like MG132. A rescue of AR protein levels in the presence of MG132 would confirm proteasomal degradation.[11]
Antibody issues. Use a validated antibody that recognizes the N-terminal domain of the AR, as this compound can induce degradation of both full-length AR and C-terminally truncated splice variants.
Cell line expresses wild-type AR. This compound has been shown to more effectively enhance the degradation of the mutant T878A AR compared to the wild-type AR in some studies.[11] Consider this if you are using cell lines expressing wild-type AR.

Problem: High background or false positives in AR-V7 detection.

Possible Cause Troubleshooting Step
Non-specific antibody binding (IHC/IF). Optimize antibody concentration and blocking conditions. Use appropriate isotype controls. The RM7 antibody has been reported to have high specificity for AR-V7.[7]
Off-target amplification (RT-PCR). Ensure your primers are specific to the unique splice junction of AR-V7. Run appropriate controls, including a no-template control and a positive control (e.g., RNA from CWR22Rv1 cells).
Cytoplasmic staining in IHC. Some antibodies may produce non-specific cytoplasmic staining. Scoring should be based on nuclear localization of the AR-V7 protein.[12][13]
Low abundance of AR-V7. AR-V7 mRNA can be much less abundant than full-length AR mRNA. Consider using a more sensitive detection method or enriching your sample for the target cells (e.g., using circulating tumor cell enrichment).[7]

Problem: High variability in cell viability/cytotoxicity assays with this compound.

Possible Cause Troubleshooting Step
Inconsistent cell seeding. Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to avoid variability in cell numbers across wells.[14]
Edge effects in microplates. Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Assay timing. The timing of the assay after treatment is critical. Determine the optimal endpoint for your experiment by performing a time-course analysis.[14]
Choice of assay. The sensitivity of viability assays can vary. For low cell numbers, a highly sensitive assay like a bioluminescent ATP assay (e.g., CellTiter-Glo®) may be more appropriate than colorimetric assays like MTT.[14]
Compound precipitation. Ensure that this compound is fully dissolved in the culture medium at the concentrations used.

Quantitative Data Summary

Table 1: PSA Response to this compound in Clinical Trials

Patient Cohort Trial Number of Patients (n) PSA Decline ≥30% PSA Decline ≥50% Citation
Treatment-naïve (non-metastatic & metastatic CRPC)ARMOR1 (all doses)4949.0%22.4%[15]
Treatment-naïve (non-metastatic & metastatic CRPC)ARMOR2 Part 1 (all doses)2564.0%48.0%[15]
Treatment-naïve (CRPC) at 2550 mg/dayARMOR2 Part 11172.7%54.5%[15]
Treatment-naïve (metastatic CRPC)ARMOR26083.0%70.0%[16]
Abiraterone-resistant (metastatic CRPC)ARMOR23735% (any PSA decline)-[16]
Enzalutamide-resistant (metastatic CRPC)ARMOR2956% (any PSA decline)-[16]
AR C-terminal loss positive (treatment-naïve CRPC)ARMOR27-85.7% (6 of 7 patients)[17]

Table 2: In Vitro Growth Inhibition by this compound and Analogs

Compound Cell Line GI₅₀ (µM) GI₉₀ (µM) Citation
This compoundLNCaP~5~15[18]
This compound22Rv1~5~15[18]
This compoundPC-3~7~20[18]
VNPT-178LNCaP~2~5[18]
VNPT-17822Rv1~2~5[18]
VNPT-178PC-3~3~8[18]
VNLG-74ALNCaP~2~5[18]
VNLG-74A22Rv1~2~5[18]
VNLG-74APC-3~3~8[18]

Key Experimental Protocols

1. Western Blot for AR Degradation

  • Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP, CWR22Rv1) and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours). For proteasome inhibition experiments, pre-treat with MG132 (e.g., 10 µM) for 3 hours before adding this compound.[11]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the N-terminus of AR overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

2. RT-PCR for AR-V7 Detection

  • RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • PCR Amplification: Perform PCR using primers that are specific to the AR-V7 splice junction.

  • Gel Electrophoresis: Run the PCR products on an agarose gel to visualize the amplified DNA fragments. The presence of a band of the expected size indicates the expression of AR-V7.

  • Controls: Include a positive control (e.g., cDNA from CWR22Rv1 cells), a negative control (e.g., cDNA from a cell line that does not express AR-V7), and a no-template control.

3. CYP17 Lyase Activity Assay

  • Principle: This assay measures the conversion of a radiolabeled substrate (e.g., [³H]-17-hydroxypregnenolone) to dehydroepiandrosterone (DHEA), which involves the release of tritiated water.[19]

  • Reaction Setup: Prepare a reaction mixture containing the enzyme source (e.g., microsomes from cells expressing CYP17A1), the radiolabeled substrate, NADPH, and the test compound (this compound) or vehicle control.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Separation and Scintillation Counting: Separate the tritiated water from the unmetabolized substrate (e.g., using a charcoal suspension). Measure the radioactivity of the aqueous phase using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of CYP17 lyase activity by comparing the radioactivity in the this compound-treated samples to the vehicle-treated controls.

Visualizations

Galeterone_Resistance_Pathways Mechanisms of Acquired Resistance to this compound cluster_AR_dependent AR-Dependent Mechanisms cluster_bypass Bypass Pathways cluster_galeterone_action This compound's Multi-Modal Action AR_upregulation AR Gene Amplification/ Overexpression AR_signaling Reactivated AR Signaling AR_upregulation->AR_signaling Increased AR levels AR_mutations AR Point Mutations (e.g., T878A, F877L) AR_mutations->AR_signaling Ligand promiscuity/ Antagonist resistance AR_V7 AR Splice Variants (e.g., AR-V7) AR_V7->AR_signaling Ligand-independent activation Gene_transcription Tumor Growth & Survival AR_signaling->Gene_transcription GR_upregulation Glucocorticoid Receptor Upregulation GR_upregulation->Gene_transcription Activates AR target genes This compound This compound CYP17 CYP17 Lyase This compound->CYP17 Inhibits AR Androgen Receptor (AR) This compound->AR Antagonizes AR_degradation AR Degradation This compound->AR_degradation Promotes AR_degradation->AR_signaling Reduces AR levels

Caption: Key signaling pathways involved in this compound resistance.

Experimental_Workflow_AR_Degradation Workflow: Verifying AR Degradation by this compound start Start: Hypothesis of AR Degradation treatment Treat cells with this compound (Dose-response & time-course) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot for AR lysis->western_blot observe_degradation Observe AR Degradation? western_blot->observe_degradation proteasome_inhibitor Co-treat with this compound + Proteasome Inhibitor (MG132) observe_degradation->proteasome_inhibitor Yes troubleshoot Troubleshoot: - Check antibody - Optimize conditions - Consider cell line observe_degradation->troubleshoot No western_blot_2 Western Blot for AR proteasome_inhibitor->western_blot_2 rescue_observed AR levels rescued? western_blot_2->rescue_observed conclusion_positive Conclusion: This compound induces proteasomal degradation of AR rescue_observed->conclusion_positive Yes conclusion_negative Conclusion: AR degradation is not observed or is proteasome-independent rescue_observed->conclusion_negative No

Caption: Experimental workflow for confirming AR degradation.

Troubleshooting_Logic_ARV7 Troubleshooting Logic for AR-V7 Detection start Problem: Inconsistent or No AR-V7 Signal method Which method? start->method rt_pcr RT-PCR method->rt_pcr RT-PCR ihc_if IHC / Immunofluorescence method->ihc_if IHC/IF primer_check Check Primer Specificity (span splice junction) rt_pcr->primer_check controls_check_pcr Verify Controls (Positive, Negative, No Template) primer_check->controls_check_pcr rna_quality Assess RNA Quality & Quantity controls_check_pcr->rna_quality antibody_check Validate Antibody Specificity (e.g., RM7) ihc_if->antibody_check staining_protocol Optimize Staining Protocol (Titration, Blocking) antibody_check->staining_protocol localization Confirm Nuclear Localization staining_protocol->localization

Caption: Troubleshooting decision tree for AR-V7 detection.

References

Optimizing Galeterone dosage for in vivo animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Galeterone in in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a mouse xenograft model?

A1: The optimal dose depends on the administration route, tumor model, and study endpoint. For subcutaneous (s.c.) administration in prostate cancer xenograft models like LAPC-4, effective doses have been reported in the range of 0.13 to 0.15 mmol/kg, administered twice daily.[1] For oral (p.o.) administration in a castration-resistant prostate cancer (CRPC) model (CWR22Rv1), a dose of 100 mg/kg twice daily has been used.[2] It is recommended to perform a pilot study to determine the Maximum Tolerated Dose (MTD) and optimal effective dose for your specific model and experimental conditions.

Q2: How should I prepare this compound for in vivo administration?

A2: For subcutaneous or intraperitoneal injection, this compound can be formulated in a vehicle of 40% β-cyclodextrin in water or saline.[1][3] It is crucial to ensure the compound is fully suspended before administration. For oral administration, hydrochloride salts of this compound have been developed to improve solubility and pharmacokinetic profiles.[4]

Q3: What are the expected pharmacokinetic properties of this compound in mice?

A3: Following subcutaneous administration in SCID mice, this compound is absorbed relatively quickly, reaching peak plasma concentrations at approximately 30 minutes.[1] It has a short mean half-life of about 44 minutes and may not be detectable in plasma 6 hours after administration.[1] The pharmacokinetic profile has been shown to be dose-independent when administered subcutaneously between 50 and 100 mg/kg.[1]

Q4: What are the known mechanisms of action for this compound?

A4: this compound is a multi-targeted agent. Its primary mechanisms include:

  • CYP17 Inhibition: It inhibits the CYP17 enzyme, which is crucial for androgen synthesis.[1][5]

  • Androgen Receptor (AR) Antagonism: It acts as a direct competitive antagonist of the androgen receptor.[1][6]

  • AR Degradation: It promotes the degradation of both full-length and splice variant androgen receptors.[1][6][7]

Troubleshooting Guide

Issue 1: No significant anti-tumor effect is observed.

  • Possible Cause: Suboptimal Dosage or Dosing Frequency.

    • Solution: this compound has a short half-life in mice (around 44 minutes s.c.).[1] A single daily dose may be insufficient to maintain therapeutic concentrations. Consider increasing the dosing frequency to twice daily (BID), as used in several successful preclinical studies.[1] Verify that your dose is within the effective range reported (e.g., 0.13-0.15 mmol/kg s.c. or 100 mg/kg p.o.).[1][2]

  • Possible Cause: Poor Drug Formulation or Administration.

    • Solution: Ensure this compound is properly solubilized or suspended in the vehicle (e.g., 40% β-cyclodextrin).[1] Visually inspect the formulation for precipitation before each administration. Confirm the accuracy of your administration technique (e.g., s.c., p.o., i.p.) to ensure the full dose is delivered.

  • Possible Cause: Tumor Model Resistance.

    • Solution: The specific genetic background of your xenograft model may confer resistance. This compound's efficacy has been demonstrated in models like LAPC-4 and CWR22Rv1.[1][2] If using a different model, confirm AR expression and dependence.

Issue 2: Signs of toxicity (e.g., weight loss, lethargy) are observed in the animals.

  • Possible Cause: Dose is too high.

    • Solution: The Maximum Tolerated Dose (MTD) for this compound can vary between mouse strains and administration routes. For intraperitoneal (i.p.) administration in nude mice, the MTD was established at 50 mg/kg, as mortality was observed at 100 mg/kg.[3] If you observe toxicity, reduce the dose. It is critical to conduct a dose-finding toxicity study before initiating a large-scale efficacy experiment.

  • Possible Cause: Vehicle Toxicity.

    • Solution: While generally well-tolerated, high concentrations or frequent administration of vehicles like β-cyclodextrin can cause adverse effects. Run a control group treated with the vehicle alone to rule out vehicle-specific toxicity.

  • Possible Cause: Off-target effects.

    • Solution: Monitor animals closely for specific adverse events. In clinical trials, the most common events were fatigue and elevated liver enzymes.[8][9] Consider collecting blood for liver function tests (ALT, AST) during necropsy to assess for hepatotoxicity.

Issue 3: High variability in tumor growth within the same treatment group.

  • Possible Cause: Inconsistent Tumor Implantation.

    • Solution: Ensure uniform tumor cell preparation and injection technique. Start treatment only after tumors have reached a consistent, pre-determined size (e.g., ~100 mm³).[2]

  • Possible Cause: Inconsistent Drug Administration.

    • Solution: Ensure the drug formulation is homogenous before drawing each dose. Variability in the suspension can lead to inconsistent dosing. Use precise administration techniques and volumes based on the most recent animal body weights.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Male SCID Mice (Subcutaneous Administration)
Parameter50 mg/kg Dose (Mean ± SE)100 mg/kg Dose (Mean ± SE)
Tmax (min) 30.0 ± 0.030.0 ± 0.0
Cmax (ng/mL) 1650.0 ± 150.03400.0 ± 250.0
T1/2 (min) 44.17 ± 5.2145.33 ± 4.89
AUC (ng·h/mL) 2150.3 ± 180.54410.8 ± 350.7
Data sourced from the Journal of Medicinal Chemistry.[1]
Table 2: In Vivo Efficacy and Dosing Regimens of this compound
Animal ModelTumor TypeRouteDosageDosing ScheduleOutcomeReference
SCID MiceLAPC-4 Xenografts.c.0.13 mmol/kgTwice DailyPrevented tumor formation[1]
SCID MiceLAPC-4 Xenografts.c.0.15 mmol/kgTwice Daily93.8% reduction in final tumor volume[1]
NRG MiceCWR22Rv1 Xenograftp.o.100 mg/kgTwice Daily47% tumor growth suppression[2]
Table 3: Acute Toxicity Data for this compound and its Analogs
CompoundAnimal ModelRouteDoseObservationMTD/NOAELReference
This compound AnalogNude Micei.p.100 mg/kg1 of 3 mice diedMTD = 50 mg/kg
This compound AnalogCD-1 Micep.o.300 mg/kgNo mortality or signs of toxicityNOAEL > 300 mg/kg
This compound AnalogCD-1 Micep.o.1000 mg/kgMortality at 36-72 hours-[3]
MTD: Maximum Tolerated Dose; NOAEL: No Observed Adverse Effect Level.

Experimental Protocols

Protocol 1: this compound Formulation for Injection
  • Objective: To prepare a 10 mg/mL suspension of this compound for subcutaneous or intraperitoneal injection.

  • Materials:

    • This compound powder

    • 40% (w/v) β-cyclodextrin in sterile water or saline

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 40% β-cyclodextrin vehicle to achieve the target concentration (e.g., for 10 mg of this compound, add 1 mL of vehicle).

    • Vortex the mixture vigorously for 1-2 minutes to suspend the powder.

    • If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.

    • Visually inspect the suspension to ensure it is homogenous before drawing into a syringe for injection. Vortex briefly again immediately before administration to each animal.

Protocol 2: In Vivo Antitumor Efficacy Study
  • Objective: To assess the effect of this compound on the growth of prostate cancer xenografts in mice.

  • Animal Model: Male immunodeficient mice (e.g., Nude, SCID, or NRG), 5-6 weeks of age.[3]

  • Procedure:

    • Tumor Implantation: Subcutaneously inject prostate cancer cells (e.g., 1-2 x 10⁶ CWR22Rv1 cells) mixed with Matrigel into the flank of each mouse.

    • Tumor Monitoring: Allow tumors to establish. Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Randomization: When tumors reach an average volume of approximately 100 mm³, randomize animals into treatment and control groups (n=5-10 mice per group).[2] Record the body weight of each animal.

    • Treatment Administration:

      • Vehicle Control Group: Administer the vehicle (e.g., 40% β-cyclodextrin) on the same schedule as the treatment group.

      • This compound Group: Administer this compound at the predetermined dose and schedule (e.g., 100 mg/kg, p.o., twice daily).[2] Adjust the volume of administration based on the most recent body weight.

    • Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor animals for any signs of toxicity (e.g., changes in activity, posture, or skin).

    • Endpoint: Euthanize animals when tumors reach the maximum allowed size per institutional guidelines, or if significant toxicity is observed. At the end of the study, euthanize all remaining animals, excise the tumors, and record their final weight and volume.

Visualizations

Galeterone_Signaling_Pathway cluster_synthesis Androgen Synthesis cluster_ar_signaling AR Signaling cluster_degradation AR Degradation Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP17 CYP17 Enzyme Pregnenolone->CYP17 Androgens Androgens (T, DHT) AR Androgen Receptor (AR) Androgens->AR Binds CYP17->Androgens AR_nucleus AR Translocation to Nucleus AR->AR_nucleus AR_degrade AR Degradation (Proteasome) AR->AR_degrade Gene Gene Transcription (e.g., PSA) AR_nucleus->Gene This compound This compound This compound->CYP17 Inhibits This compound->AR Antagonizes This compound->AR_degrade Promotes

Caption: Multi-target mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_study Study Execution cluster_analysis Analysis A Cell Culture & Harvesting B Tumor Cell Implantation in Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups (Tumor Volume ~100 mm³) C->D E Drug Administration (this compound / Vehicle) D->E F Monitor Tumor Volume & Animal Health E->F G Study Endpoint: Tumor Excision F->G H Data Analysis (Tumor Growth Inhibition) G->H

Caption: General workflow for an in vivo xenograft efficacy study.

Troubleshooting_Tree Start Unexpected Result: No Efficacy or High Toxicity Q1 Is toxicity (e.g., weight loss) observed? Start->Q1 A1_Yes Reduce Dose (Perform MTD study) Q1->A1_Yes Yes A1_No No Efficacy Observed Q1->A1_No No Q2 Was dosing frequency BID? A1_No->Q2 A2_Yes Check Formulation & Administration Q2->A2_Yes Yes A2_No Increase frequency to BID (due to short T1/2) Q2->A2_No No (e.g., QD) Q3 Is formulation homogenous? A2_Yes->Q3 A3_No Re-prepare drug, ensure proper suspension Q3->A3_No No A3_Yes Verify administration technique & volume Q3->A3_Yes Yes

References

Technical Support Center: Addressing Off-Target Effects of Galeterone in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers identify and address potential off-target effects of Galeterone in experimental models. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the known primary on-target mechanisms of this compound?

This compound is a multi-targeted agent designed to disrupt androgen receptor (AR) signaling through three primary mechanisms:

  • CYP17A1 Inhibition: this compound was initially designed as an inhibitor of Cytochrome P450 17A1 (CYP17A1), a key enzyme in androgen biosynthesis. It shows selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity[1][2].

  • Androgen Receptor (AR) Antagonism: It acts as a competitive antagonist of the androgen receptor, preventing the binding of androgens[3][4].

  • Androgen Receptor (AR) Degradation: this compound promotes the degradation of both full-length and splice-variant AR (like AR-V7) through the proteasomal pathway[3][5][6][7][8][9].

Q2: What are the reported off-target effects of this compound that I should be aware of in my experiments?

Beyond its intended targets, this compound has been reported to interact with other cellular components, which may lead to off-target effects in experimental models:

  • Inhibition of Deubiquitinating Enzymes (DUBs): this compound has been shown to inhibit the deubiquitinating enzymes USP12 and USP46 [1][10][11][12]. This is believed to be linked to its mechanism of AR degradation[1][10].

  • Metabolism by Steroidogenic Enzymes: Due to its steroidal structure, this compound can be metabolized by enzymes such as 3β-hydroxysteroid dehydrogenase (3βHSD) and steroid-5α-reductase (SRD5A) [13][14]. The resulting metabolites may have different activity profiles compared to the parent compound.

  • Inhibition of Sulfotransferases: this compound has been identified as an inhibitor of sulfotransferases, including SULT2A1, SULT2B1b, and SULT1E1, with Ki values in the sub-micromolar range[15].

Q3: My cells are showing unexpected phenotypes that don't seem to be related to AR signaling. Could this be an off-target effect of this compound?

Yes, unexpected cellular responses could be due to off-target activities. For example, inhibition of USP12 and USP46 could affect other cellular pathways beyond AR degradation. These DUBs have other substrates and are involved in various cellular processes. Similarly, the metabolites of this compound may have their own biological activities.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell Viability/Proliferation Assays

Question: I'm seeing variable IC50 values for this compound in my cancer cell line, or the potency is different from what's reported. Could this be due to off-target effects?

Possible Causes and Troubleshooting Steps:

  • Metabolism of this compound: Your cell line may express varying levels of 3βHSD and SRD5A, leading to different metabolite profiles with potentially altered potencies.

    • Recommendation: Use LC-MS/MS to analyze the cell culture media and cell lysates to identify and quantify this compound and its major metabolites. This can help correlate the observed phenotype with the presence of specific metabolites.

  • Off-target DUB Inhibition: The observed effect on cell viability might be partially due to the inhibition of USP12/USP46, which can have AR-independent effects.

    • Recommendation: To distinguish between on-target AR effects and off-target DUB effects, consider using siRNA to knock down AR, USP12, or USP46 individually or in combination and then treat with this compound. This can help dissect the contribution of each pathway to the observed phenotype.

  • General Assay Variability: Ensure that experimental conditions such as cell density, passage number, and serum concentration are consistent.

    • Recommendation: Refer to general guidelines for in vitro pharmacology experiments to minimize variability[16][22].

Issue 2: Difficulty Confirming Androgen Receptor (AR) Degradation by Western Blot

Question: I'm having trouble consistently observing AR degradation with this compound treatment in my western blots. What could be the issue?

Possible Causes and Troubleshooting Steps:

  • Suboptimal Antibody or Protocol: The antibody may not be specific or sensitive enough, or the western blot protocol may need optimization.

    • Recommendation: Use a validated antibody for AR and AR-V7. Optimize blocking conditions, antibody concentrations, and incubation times. Including a positive control (e.g., a compound known to induce AR degradation) and a negative control (vehicle) is crucial[6][23][24][25][26][27][28][29][30].

  • Cell Line Specific Effects: The machinery for protein degradation can vary between cell lines.

    • Recommendation: Ensure your cell line expresses the necessary components of the ubiquitin-proteasome system, including the E3 ligases Mdm2 and CHIP, which have been implicated in this compound-induced AR degradation[6][8].

  • Incorrect Timepoint or Dose: The kinetics of AR degradation may vary.

    • Recommendation: Perform a time-course and dose-response experiment to determine the optimal conditions for observing AR degradation in your specific cell line.

Issue 3: Observing Unexpected Changes in Other Signaling Pathways

Question: My RNA-seq or proteomics data shows changes in pathways seemingly unrelated to AR signaling after this compound treatment. How do I investigate this?

Possible Causes and Troubleshooting Steps:

  • Broad Off-Target Effects: this compound might be interacting with other kinases or proteins not yet widely reported.

  • Downstream Effects of On-Target or Known Off-Target Activities: The observed changes could be secondary or tertiary effects of inhibiting CYP17A1, AR, or DUBs.

    • Recommendation: Use pathway analysis tools to map the observed changes and identify potential links to this compound's known mechanisms of action.

Quantitative Data Summary

Table 1: On-Target and Known Off-Target Activities of this compound

TargetActivityIC50 / KiCell Line / SystemReference
On-Target
CYP17A1 (lyase)InhibitionPotent (specific value varies by assay)Recombinant enzyme[1]
Androgen Receptor (AR)Antagonism~600 nM-[3]
Androgen Receptor (AR)Degradation~1 µMProstate cancer cell lines[3]
Off-Target
USP12Inhibition2.1 - 3.4 µMIn vitro enzyme assay[1]
USP46Inhibition3.4 - 4.2 µMIn vitro enzyme assay[1]
SULT2A1, SULT2B1b, SULT1E1InhibitionSub-micromolar Ki-[15]

Table 2: Reported Adverse Events from Clinical Trials (May indicate potential off-target effects in vivo)

Adverse EventGradeFrequencyClinical TrialReference
Fatigue1/236.7%ARMOR1[36]
Increased AST/ALT1/2~30%ARMOR1[36]
Nausea1/228.6%ARMOR1[36]
Diarrhea1/226.5%ARMOR1[36]
Pruritus1/224.5%ARMOR1[36]
Rhabdomyolysis4 (related)1 caseARMOR1[13][36]

Detailed Experimental Protocols

Protocol 1: Assay for Deubiquitinase (DUB) Inhibition

This protocol is a general guideline for a fluorogenic assay to screen for DUB inhibitors.

Materials:

  • Purified recombinant DUB enzyme (e.g., USP12, USP46)

  • Fluorogenic DUB substrate (e.g., Ubiquitin-AMC)

  • Assay Buffer (e.g., 50 mM Tris pH 8, 50 mM NaCl, 0.002% Tween-20, 5 mM DTT)

  • This compound stock solution (in DMSO)

  • 96-well or 384-well black microplate

  • Plate reader with fluorescence detection (λex/λem = 350/460 nm for AMC)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. Keep the final DMSO concentration consistent across all wells (typically ≤1%).

  • Add the diluted this compound or vehicle (DMSO) to the wells of the microplate.

  • Add the purified DUB enzyme to the wells and pre-incubate with the compound for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the reaction by adding the Ub-AMC substrate to all wells.

  • Immediately begin kinetic reading of fluorescence intensity over time.

  • Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase).

  • Determine the percent inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value using appropriate software.

Troubleshooting: See the DUB inhibitor screening troubleshooting guide for issues like low signal or high background[1][2][13][15][16][17][25][27][28][29][30].

Protocol 2: Analysis of this compound Metabolism in Cell Culture

This protocol outlines a general workflow for identifying this compound metabolites using LC-MS/MS.

Materials:

  • Cell line of interest cultured to confluency

  • This compound

  • Cell culture medium and supplements

  • LC-MS/MS system

  • Solvents for extraction (e.g., acetonitrile, methanol)

Procedure:

  • Treat cells with this compound at the desired concentration for a specified time. Include a vehicle-treated control.

  • Collect the cell culture medium and lyse the cells.

  • Perform a protein precipitation/extraction step on both the medium and the cell lysate (e.g., by adding cold acetonitrile).

  • Centrifuge to pellet the protein and collect the supernatant.

  • Analyze the supernatant by LC-MS/MS. Use a method that can separate this compound from its potential metabolites.

  • Process the data using metabolomics software to identify potential metabolite peaks based on their mass-to-charge ratio (m/z) and retention time compared to the parent drug.

  • Fragment the potential metabolite ions (MS/MS) to obtain structural information and confirm their identity.

Troubleshooting: For issues related to sample preparation, data acquisition, and analysis, refer to specialized guides on LC-MS-based metabolomics[2][3][4][22][24][36][37].

Visualizations

Galeterone_On_Target_Pathway cluster_synthesis Androgen Synthesis cluster_ar_signaling AR Signaling Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3βHSD Androgens Androgens Progesterone->Androgens CYP17A1 (17,20-lyase) AR AR Androgens->AR Binds CYP17A1 CYP17A1 AR_bound Androgen-Bound AR AR->AR_bound AR_Degradation AR Degradation AR->AR_Degradation Gene_Transcription Gene_Transcription AR_bound->Gene_Transcription Promotes This compound This compound This compound->CYP17A1 Inhibits This compound->AR Antagonizes This compound->AR_Degradation Induces

Caption: On-target mechanisms of this compound action.

Galeterone_Off_Target_Pathways cluster_metabolism Metabolism cluster_dub_inhibition DUB Inhibition cluster_other Other Potential Off-Targets This compound This compound 3bHSD 3bHSD This compound->3bHSD USP12 USP12 This compound->USP12 Inhibits USP46 USP46 This compound->USP46 Inhibits Sulfotransferases Sulfotransferases This compound->Sulfotransferases Inhibits hERG_Channel hERG K+ Channel This compound->hERG_Channel Potential Inhibition Metabolites Metabolites 3bHSD->Metabolites Produces SRD5A SRD5A Further Metabolites Further Metabolites SRD5A->Further Metabolites Produces Metabolites->SRD5A AR_Ub Ubiquitinated AR USP12->AR_Ub USP46->AR_Ub AR AR AR_Ub->AR Deubiquitination

Caption: Known and potential off-target pathways of this compound.

Experimental_Workflow_Off_Target cluster_problem Problem Identification cluster_investigation Investigation Strategy cluster_validation Validation & Mitigation Unexpected_Phenotype Unexpected Experimental Phenotype Observed Hypothesize_Off_Target Hypothesize Off-Target Effect Unexpected_Phenotype->Hypothesize_Off_Target Review_Literature Review Known Off-Targets Hypothesize_Off_Target->Review_Literature Perform_Broad_Screen Perform Broad Off-Target Screen (e.g., Kinome Scan, CEREP Panel) Review_Literature->Perform_Broad_Screen Metabolite_Analysis Analyze for Metabolites (LC-MS/MS) Review_Literature->Metabolite_Analysis Specific_Assay Specific Off-Target Assay (e.g., DUB, hERG) Perform_Broad_Screen->Specific_Assay Metabolite_Analysis->Specific_Assay siRNA_Knockdown Use siRNA to Validate Pathway Involvement Specific_Assay->siRNA_Knockdown Modify_Experiment Modify Experimental Design (e.g., dose, time, controls) siRNA_Knockdown->Modify_Experiment Interpret_Data Interpret Data in Context of On- and Off-Target Effects Modify_Experiment->Interpret_Data

Caption: Workflow for investigating potential off-target effects.

References

Challenges in synthesizing and purifying Galeterone for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the laboratory synthesis and purification of Galeterone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound?

The synthesis of this compound, while achievable in a laboratory setting, presents several challenges primarily related to reaction control, byproduct formation, and purification of intermediates and the final product. Key difficulties include: the formation of a 16-deformylated byproduct during the initial Vilsmeier-Haack reaction, the need for careful control of reaction conditions during the benzimidazole coupling to avoid side reactions, and the efficient removal of palladium catalyst and other impurities during purification.[1] Some synthetic routes require multiple chromatographic purifications, which can be time-consuming and lead to yield loss.[2]

Q2: What is the primary mechanism of action of this compound that I should be aware of for my research?

This compound exhibits a multi-faceted mechanism of action, which is crucial to understand for its application in research. It functions through three primary pathways:

  • CYP17A1 Inhibition: It inhibits the 17α-hydroxylase/17,20-lyase (CYP17A1) enzyme, which is critical for androgen biosynthesis.

  • Androgen Receptor (AR) Antagonism: It acts as a direct antagonist to the androgen receptor, preventing androgens from binding and activating it.

  • Androgen Receptor (AR) Degradation: Uniquely, this compound also promotes the degradation of the androgen receptor, including splice variants like AR-V7, through the ubiquitin-proteasome pathway.[3][4][5][6]

Q3: Are there any known stability issues with this compound or its intermediates?

While detailed stability data for all intermediates is not extensively published, the steroidal backbone is generally robust. However, as with many complex organic molecules, intermediates should be handled under appropriate conditions (e.g., inert atmosphere for certain reactions) to prevent degradation. The final product, this compound, is a stable crystalline solid under standard laboratory storage conditions.

Q4: Can I synthesize this compound without using column chromatography?

Yes, optimized and large-scale synthesis protocols have been developed to minimize or eliminate the need for column chromatography.[1][2] These methods often rely on carefully controlled reaction conditions to minimize byproduct formation and the use of trituration or recrystallization for purification of intermediates.[1] For instance, optimization of solvents and reagents can allow for the isolation of key intermediates by heptane triturations.[1]

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low yield in Vilsmeier-Haack reaction (Step 1) - Incomplete reaction. - Degradation of the Vilsmeier reagent. - Formation of the 16-deformylated byproduct.[1]- Ensure strict anhydrous conditions; use freshly distilled POCl₃ and dry DMF. - Monitor the reaction by TLC to ensure full conversion of the starting material. - Optimize reaction temperature and time. Low temperatures during reagent formation are critical.[7]
Side reactions during benzimidazole addition (Step 2) - Reaction temperature is too high or reaction time is too long. - Presence of moisture. - Incorrect stoichiometry of reagents.- Maintain the reaction temperature around 80 °C and monitor progress by TLC. - Use anhydrous DMF and ensure all reagents are dry. - Use a slight excess of benzimidazole and potassium carbonate to drive the reaction to completion.
Incomplete deformylation (Step 3) - Inactive palladium catalyst. - Insufficient reaction temperature or time. - Catalyst poisoning.- Use fresh, high-quality 10% palladium on activated charcoal. - Ensure the reaction is refluxing adequately in benzonitrile. - Ensure the starting material from the previous step is sufficiently pure to avoid catalyst poisoning. Reducing the catalyst loading from 50% to 10% (wt/wt) has been shown to simplify purification without compromising yield.[1]
Low yield or impurities after hydrolysis (Step 4) - Incomplete hydrolysis of the acetate group. - Formation of side products due to harsh basic conditions.- Monitor the reaction by TLC to ensure complete consumption of the acetylated intermediate. - Perform the hydrolysis at a controlled temperature (e.g., ice bath) to minimize side reactions.[1] - Use a methanolic potassium hydroxide solution for clean conversion.[1]
Purification Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Difficulty in removing the 16-deformylated impurity - Similar polarity to the desired product, making chromatographic separation challenging.- Optimize the Vilsmeier-Haack reaction to minimize its formation. - If present, careful column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) may be required.
Co-elution of impurities during column chromatography - Inappropriate solvent system. - Overloading of the column.- Use TLC to determine the optimal solvent system that provides good separation between your product and impurities. A common system is a gradient of ethyl acetate in hexanes. - Do not overload the silica gel column; a general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Product "oiling out" during crystallization - The solvent is too good a solvent for the compound, even at low temperatures. - The presence of impurities that inhibit crystal lattice formation. - Cooling the solution too quickly.- Use a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. A common and effective solvent system for this compound crystallization is ethyl acetate/methanol.[8] - Ensure the material is of high purity before attempting crystallization. - Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[9]
Low recovery from crystallization - The product is too soluble in the crystallization solvent, even at low temperatures. - Not enough time allowed for crystallization. - Using too much solvent.- Choose a solvent in which the product has lower solubility. You can also try adding an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution to induce precipitation. - Allow the solution to stand at a low temperature for an extended period (e.g., overnight). - Use the minimum amount of hot solvent necessary to fully dissolve the compound.[9]

Quantitative Data Summary

Parameter Value Reference
This compound CYP17A1 Inhibition IC₅₀ 300 nM[10]
This compound AR Antagonism IC₅₀ 384 nM[10]
Overall Yield of Optimized Synthesis 59%[1]
Purity of this compound from Optimized Synthesis >99%[1]

Experimental Protocols

Synthesis of this compound (Adapted from Purushottamachar et al., 2013)

A large-scale synthesis of this compound has been reported with an overall yield of 59%.[1] The key steps involve:

  • Vilsmeier-Haack Reaction: Reaction of 3β-acetoxyandrost-5-en-17-one with phosphorus oxychloride and dimethylformamide. The product, 3β-acetoxy-17-chloro-16-formylandrosta-5,16-diene, can be purified by heptane trituration, eliminating the need for column chromatography.[1]

  • Benzimidazole Coupling: The intermediate from step 1 is treated with benzimidazole in the presence of potassium carbonate in dimethylformamide. The resulting product can also be purified by heptane trituration.[1]

  • Deformylation: The formyl group is removed using 10% palladium on activated charcoal in refluxing benzonitrile. The reduced amount of catalyst simplifies the purification of the product.[1]

  • Hydrolysis: The 3β-acetoxy group is hydrolyzed using potassium hydroxide in methanol at a low temperature to yield this compound. This final step also does not require chromatographic purification.[1]

Purification by Crystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent system, such as ethyl acetate/methanol.[8]

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Galeterone_Synthesis_Workflow start 3β-acetoxyandrost-5-en-17-one step1 Vilsmeier-Haack Reaction (POCl₃, DMF) start->step1 intermediate1 3β-acetoxy-17-chloro-16-formylandrosta-5,16-diene step1->intermediate1 purification1 Heptane Trituration intermediate1->purification1 step2 Benzimidazole Coupling (Benzimidazole, K₂CO₃, DMF) purification1->step2 intermediate2 3β-acetoxy-17-(1H-benzimidazol-1-yl) -16-formylandrosta-5,16-diene step2->intermediate2 purification2 Heptane Trituration intermediate2->purification2 step3 Deformylation (10% Pd/C, Benzonitrile, reflux) purification2->step3 intermediate3 3β-acetoxy-17-(1H-benzimidazol-1-yl) -androsta-5,16-diene step3->intermediate3 step4 Hydrolysis (KOH, Methanol) intermediate3->step4 end This compound step4->end Galeterone_AR_Degradation_Pathway This compound This compound DUBs Deubiquitinases (USP12, USP46) This compound->DUBs Inhibits E3_Ligases E3 Ubiquitin Ligases (Mdm2, CHIP) This compound->E3_Ligases Promotes Interaction with AR AR Androgen Receptor (AR) (Full-length and Splice Variants) Ubiquitination Ubiquitination AR->Ubiquitination Tagged for Degradation DUBs->AR Deubiquitinates (Stabilizes AR) E3_Ligases->AR Ubiquitinates AR Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation

References

Interpreting unexpected results in Galeterone-treated cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Galeterone in cell culture experiments and to help interpret unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a multi-targeted oral small molecule that disrupts androgen receptor (AR) signaling through three distinct mechanisms:

  • CYP17 Lyase Inhibition: It inhibits the CYP17 enzyme, which is crucial for the biosynthesis of androgens.[1][2]

  • Androgen Receptor (AR) Antagonism: It acts as a direct antagonist to the androgen receptor, preventing the binding of androgens.[1][2]

  • Androgen Receptor (AR) Degradation: It promotes the degradation of both full-length AR and its splice variants.[2][3]

This multi-pronged approach is intended to overcome resistance mechanisms that can arise with therapies targeting a single point in the AR signaling pathway.[2]

Q2: In which prostate cancer cell lines has this compound shown activity?

This compound has demonstrated anti-proliferative effects in a variety of prostate cancer cell lines, including both androgen-sensitive and castration-resistant models.

Cell LineAR StatusThis compound Activity (IC50/GI50)Reference
LNCaPAR-positive (T877A mutant)IC50: ~6 µM (DHT-induced proliferation)[4]
LAPC4AR-positive (wild-type)IC50: ~3.2 µM (DHT-induced proliferation)[4]
C4-2BCastration-resistantIC50: ~9.7 µM[4]
PC-3AR-negativeGI50: ~7.82 µM[4]
DU-145AR-negativeGI50: ~7.55 µM[4]

Q3: Does this compound have activity against androgen receptor splice variants?

Yes, one of the notable and somewhat unexpected findings during its development was this compound's ability to induce the degradation of androgen receptor splice variants, such as AR-V7.[3] This is significant because AR splice variants are a key mechanism of resistance to other AR-targeted therapies like enzalutamide and abiraterone.[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.

Cell Viability & Cytotoxicity

Q1: I'm observing higher-than-expected cytotoxicity at lower concentrations of this compound in my cell line. What could be the cause?

Several factors could contribute to this observation:

  • Cell Line Sensitivity: Different prostate cancer cell lines exhibit varying sensitivities to this compound. Ensure you have referenced the correct IC50/GI50 values for your specific cell line (see table above).

  • Off-Target Effects: At higher concentrations (typically above 10 µM), this compound may induce cellular stress responses that can lead to non-specific cytotoxicity.[5] Consider performing a dose-response curve to identify the optimal concentration range for your experiments.

  • Metabolism to More Potent Compounds: this compound can be metabolized by cells into other compounds, such as Δ4-galeterone (D4G), which may have different potencies and activities.[5] This metabolic conversion can vary between cell lines.

  • Experimental Error: Review your cell counting, seeding density, and reagent preparation to rule out experimental error.

Q2: My MTT/XTT assay results are inconsistent between replicates. What should I check?

Inconsistent results in viability assays can arise from several sources:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a consistent pipetting technique.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and viability. Consider not using the outermost wells for experimental samples.

  • Incomplete Solubilization of Formazan: Ensure the formazan crystals are completely dissolved before reading the absorbance. Increase incubation time with the solubilizing agent or use gentle agitation if necessary.

  • Drug-Medium Interaction: While not specifically reported for this compound, some compounds can interact with components in the cell culture medium, affecting their stability or activity.

Androgen Receptor (AR) Expression and Activity

Q1: I am not observing the expected degradation of the androgen receptor in my Western blot after this compound treatment. What could be the issue?

  • Cell-Type Specific Effects: this compound's ability to enhance AR degradation has been shown to be more pronounced for mutant AR (e.g., T878A found in LNCaP and C4-2 cells) than for wild-type AR at lower concentrations.[5]

  • Concentration and Time Dependence: AR degradation is both concentration- and time-dependent. You may need to optimize the concentration of this compound and the duration of treatment. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.

  • Antibody Selection: Ensure your primary antibody for Western blotting recognizes the appropriate epitope of the AR. Some antibodies may not detect specific splice variants or post-translationally modified forms.

  • Proteasome Inhibition: this compound-induced AR degradation is proteasome-dependent. As a positive control, you can co-treat cells with a proteasome inhibitor (e.g., MG132) to see if AR levels are rescued.

Q2: I see a paradoxical increase in AR-regulated gene expression at very low concentrations of this compound. Is this possible?

While not a commonly reported effect for this compound, paradoxical agonist activity at low concentrations has been observed for other AR antagonists. This could be due to:

  • Complex Formation: The formation of specific drug-receptor conformations at low concentrations that weakly activate transcription.

  • Off-Target Effects: At very low concentrations, off-target effects on other signaling pathways that indirectly influence AR activity cannot be entirely ruled out.

It is crucial to perform a full dose-response curve to characterize the effect of this compound on your specific reporter gene or downstream target.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (or vehicle control) and incubate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

Western Blot for Androgen Receptor
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the androgen receptor overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Caption: this compound's multi-targeted mechanism of action.

Troubleshooting_Workflow start Unexpected Result in This compound Experiment q1 Is the cytotoxicity higher than expected? start->q1 q2 Is AR degradation not observed? start->q2 q3 Are viability assay results inconsistent? start->q3 a1_1 Check Cell Line IC50 q1->a1_1 Yes a1_2 Perform Dose-Response Curve (Check for off-target effects) q1->a1_2 Yes a1_3 Consider Cell-Specific Metabolism q1->a1_3 Yes a2_1 Verify AR status of cell line (wild-type vs. mutant) q2->a2_1 Yes a2_2 Optimize Drug Concentration and Incubation Time q2->a2_2 Yes a2_3 Confirm Antibody Specificity q2->a2_3 Yes a3_1 Review Cell Seeding Protocol q3->a3_1 Yes a3_2 Address Plate Edge Effects q3->a3_2 Yes a3_3 Ensure Complete Formazan Solubilization q3->a3_3 Yes end Refined Experiment a1_1->end a1_2->end a1_3->end a2_1->end a2_2->end a2_3->end a3_1->end a3_2->end a3_3->end

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: Enhancing the Metabolic Stability of Galeterone for Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and improving the metabolic stability of Galeterone in research applications. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and strategies for designing more stable analogs.

Troubleshooting Guide

This section addresses common issues encountered during in vitro metabolic stability studies of this compound.

Issue Potential Cause Recommended Solution
Rapid disappearance of this compound in liver microsome or hepatocyte assays. This compound is known to be rapidly metabolized, primarily by 3β-hydroxysteroid dehydrogenase (3βHSD) and steroid-5α-reductase (SRD5A).[1]- Confirm the activity of your microsomal or hepatocyte preparations using a positive control with a known metabolic profile.- Reduce the incubation time to capture the initial rate of metabolism accurately.- Consider using a lower concentration of microsomes or hepatocytes to slow down the reaction rate.- If the goal is to study other metabolic pathways, consider using chemical inhibitors of 3βHSD (e.g., trilostane, epostane) to block this primary metabolic route.[2][3][4]
High variability in metabolic stability results between experiments. - Inconsistent thawing and handling of cryopreserved microsomes or hepatocytes.- Pipetting errors, especially with small volumes of reagents.- Variability in the activity of different lots of microsomes or hepatocytes.- Strictly follow standardized protocols for thawing and handling cryopreserved cells and subcellular fractions.- Use calibrated pipettes and consider preparing master mixes for reagents to minimize pipetting errors.- Qualify each new lot of microsomes or hepatocytes with a standard compound to ensure consistent activity.
No metabolism of this compound observed. - Inactive microsomes or hepatocytes.- Absence or low levels of necessary cofactors (e.g., NADPH for CYP-mediated metabolism, NAD+ for 3βHSD).- Issues with the analytical method (LC-MS/MS) sensitivity or resolution.- Test the activity of your liver fractions with a positive control compound known to be metabolized by the enzymes present.- Ensure that cofactors are fresh and added at the correct concentration. For 3βHSD-mediated metabolism, ensure NAD+ is available.- Verify the LC-MS/MS method can detect and quantify this compound and its expected metabolites at the concentrations used in the assay.
Formation of unexpected metabolites. - Presence of other metabolizing enzymes in the in vitro system.- Non-enzymatic degradation of the compound.- Characterize the unexpected metabolites using high-resolution mass spectrometry to elucidate their structure.- Run a control incubation without cofactors or with heat-inactivated enzymes to assess non-enzymatic degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound?

A1: The primary metabolic pathway of this compound involves its conversion by 3β-hydroxysteroid dehydrogenase (3βHSD) to Δ4-galeterone (D4G). D4G can be further metabolized by steroid-5α-reductase (SRD5A) to various 5α-reduced metabolites.[1] These metabolic conversions can lead to a loss of some of the compound's inhibitory activities.[1]

Q2: Why is the metabolic stability of this compound a concern for research applications?

A2: this compound's rapid metabolism contributes to its poor oral bioavailability and short half-life in vivo.[5] This can make it challenging to maintain effective concentrations in preclinical models, potentially leading to variable and difficult-to-interpret results. For in vitro studies, rapid degradation can complicate the interpretation of assay results, as the concentration of the active compound changes over the course of the experiment.

Q3: How can I improve the metabolic stability of this compound for my research?

A3: Improving the metabolic stability of this compound typically involves chemical modifications to block the sites of metabolism. Since the primary metabolic pathway is initiated by 3βHSD acting on the 3β-hydroxyl group, modifications at this position are a key strategy. This can include replacing the hydroxyl group with a metabolically more stable moiety. For example, the next-generation this compound analog, VNPP433-3β, which has an imidazole group at the 3β-position, has shown improved pharmacokinetic profiles.[4][6]

Q4: What in vitro assays are suitable for assessing the metabolic stability of this compound?

A4: The most common in vitro assays for assessing metabolic stability are the liver microsomal stability assay and the hepatocyte stability assay.

  • Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver that are rich in Phase I metabolizing enzymes like cytochrome P450s and also contain 3βHSD. It is a relatively simple and high-throughput method to assess initial metabolic liability.

  • Hepatocyte Stability Assay: This assay uses intact liver cells, providing a more comprehensive picture of metabolism as it includes both Phase I and Phase II enzymes, as well as transport processes.

Q5: Where can I find detailed protocols for these assays?

A5: Detailed protocols for both liver microsomal and hepatocyte stability assays are provided in the "Experimental Protocols" section of this guide.

Data Presentation: Metabolic Stability Comparison

Compound Parameter Species Value Reference
This compound In vivo half-life (s.c. administration)Mouse~44.17 min[5]
VNPP433-3β In vivo half-life of AR protein in the presence of the compoundHuman cancer cell linesReduced by ~3 times compared to control[2]
VNPP433-3β Pharmacokinetic ProfileMouseSuperior to this compound[4][6]

Note: The data for VNPP433-3β reflects the half-life of the target protein (Androgen Receptor), which is a downstream consequence of the compound's presence and improved stability, leading to sustained target engagement.

Experimental Protocols

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of this compound or its analogs using liver microsomes.

Materials:

  • This compound or analog stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (or from other species of interest)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NAD+ for 3βHSD activity

  • Positive control compound (e.g., a compound with known metabolic stability)

  • Negative control (vehicle, e.g., DMSO)

  • Acetonitrile (ice-cold, for reaction termination)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Methodology:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice.

    • Prepare the NADPH regenerating system or NAD+ solution according to the manufacturer's instructions.

    • Prepare the working solution of this compound or its analog by diluting the stock solution in buffer to the desired starting concentration (e.g., 1 µM).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the liver microsomes to the buffer and pre-incubate at 37°C for 5-10 minutes.

    • Add the this compound working solution to initiate the reaction.

    • Immediately after adding the compound, and at subsequent time points (e.g., 5, 15, 30, 60 minutes), add the NADPH regenerating system or NAD+ to start the metabolic process. A control without the cofactor should be included.

  • Reaction Termination:

    • At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins and stop the enzymatic activity.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the amount of remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the half-life (t½) from the slope of the linear portion of the curve.

    • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration).

Hepatocyte Stability Assay

Objective: To determine the in vitro metabolic stability of this compound or its analogs using intact hepatocytes.

Materials:

  • This compound or analog stock solution (e.g., 10 mM in DMSO)

  • Cryopreserved human hepatocytes (or from other species of interest)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • 96-well collagen-coated plates

  • Positive and negative control compounds

  • Acetonitrile (ice-cold)

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Methodology:

  • Cell Plating:

    • Thaw and plate the cryopreserved hepatocytes in collagen-coated 96-well plates according to the supplier's protocol.

    • Allow the cells to attach and form a monolayer (typically 4-6 hours).

  • Incubation:

    • Prepare the dosing solution of this compound or its analog in the culture medium at the desired final concentration (e.g., 1 µM).

    • Remove the plating medium from the cells and add the dosing solution.

    • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Sampling and Termination:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect an aliquot of the incubation medium.

    • Terminate the metabolic activity in the collected samples by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing:

    • Centrifuge the samples to pellet any cell debris.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Quantify the amount of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Similar to the microsomal stability assay, calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time. The CLint value is typically normalized to the number of cells (e.g., µL/min/10^6 cells).

Visualizations

This compound Metabolic Pathway```dot

Galeterone_Metabolism This compound This compound D4G Δ4-Galeterone (D4G) This compound->D4G 3βHSD Metabolites 5α-reduced Metabolites D4G->Metabolites SRD5A

Caption: Workflow for in vitro metabolic stability assays.

Strategies to Improve Metabolic Stability of this compound

Improving_Stability This compound This compound (Metabolically Liable) Modification Chemical Modification (Block Metabolic Site) This compound->Modification Analog Stable Analog (e.g., VNPP433-3β) Modification->Analog ImprovedPK Improved Pharmacokinetics (Longer Half-life, Higher Exposure) Analog->ImprovedPK

Caption: Logic for improving this compound's metabolic stability.

References

Technical Support Center: Galeterone Efficacy in AR-V7 Negative Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of galeterone in androgen receptor (AR) splice variant V7 (AR-V7) negative cancer models.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We observe suboptimal or no anti-tumor activity of this compound in our AR-V7 negative cell line model. What are the potential reasons?

A1: Several factors could contribute to the lack of this compound efficacy, even in AR-V7 negative models. Consider the following troubleshooting steps:

  • Confirm the presence of full-length Androgen Receptor (AR-FL): this compound's mechanisms of action, including AR antagonism and degradation, are dependent on the presence of the AR protein. Verify AR-FL expression in your cell line using Western blotting.

  • Assess this compound's Triple Mechanism of Action: this compound functions through a unique combination of CYP17 lyase inhibition, AR antagonism, and AR degradation.[1][2] It's crucial to evaluate if each of these mechanisms is functioning as expected in your experimental setup.

  • Consider Resistance Mechanisms: Even in AR-V7 negative cells, resistance to AR-directed therapies can emerge through various mechanisms, such as AR gene amplification or mutations, or alterations in co-regulatory proteins.[3]

  • Review Experimental Protocol: Ensure that the concentration of this compound and the treatment duration are appropriate for your specific cell line. A dose-response and time-course experiment is highly recommended to determine the optimal conditions.

Q2: How can we confirm that this compound is inducing the degradation of the full-length androgen receptor in our experiments?

A2: To confirm this compound-induced AR degradation, a Western blot analysis is the most direct method.

  • Experimental Approach: Treat your cancer cells with this compound at various concentrations and time points. Prepare whole-cell lysates and perform a Western blot using an antibody specific to the N-terminus of the AR to detect the full-length protein. A decrease in the AR band intensity upon this compound treatment would indicate degradation.

  • Mechanism of Degradation: this compound promotes the ubiquitination of AR-FL, targeting it for proteasomal degradation. This process is often mediated by the E3 ligase MDM2, following activation of the PI3K/Akt signaling pathway.[3] To further investigate this, you can co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). An accumulation of ubiquitinated AR in the presence of the proteasome inhibitor would confirm this degradation pathway.

Q3: We are not seeing the expected level of CYP17 lyase inhibition. What could be wrong?

A3: Inconsistent CYP17 lyase inhibition could be due to several experimental variables.

  • Cell-Free vs. Cell-Based Assays: The inhibitory potency of this compound can differ between cell-free enzymatic assays and cell-based assays. Ensure your assay conditions are optimized for the chosen method.

  • Substrate and Cofactor Concentrations: The availability of substrates (e.g., pregnenolone, progesterone) and necessary cofactors for the CYP17 enzyme can influence the apparent inhibitory activity of this compound.

  • Purity and Stability of this compound: Verify the purity and stability of your this compound compound. Degradation of the compound can lead to reduced efficacy.

Q4: What is the expected IC50 for this compound in AR-V7 negative prostate cancer cell lines?

A4: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the specific cell line and the assay used (e.g., cell viability, AR degradation). Below is a summary of reported IC50 values.

Quantitative Data Summary

ParameterCell LineValueReference
AR Antagonism (IC50) LNCaP384 nM[4]
HP-LNCaP411 nM[4]
CYP17 Inhibition (IC50) Cell-free assay300 nM[4]
AR Degradation (IC50) -~1µM[5]
Cell Proliferation (GI50) PC-3 (AR-negative)7.82 µM[4]
DU-145 (AR-negative)7.55 µM[4]
HP-LNCaP2.9 µM[4]
C4-2B9.7 µM[4]

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate key signaling pathways and workflows.

Galeterone_Mechanism cluster_this compound This compound cluster_actions Mechanisms of Action cluster_outcomes Cellular Outcomes This compound This compound CYP17 CYP17 Lyase Inhibition This compound->CYP17 Inhibits AR_ant AR Antagonism This compound->AR_ant Binds to AR AR_deg AR Degradation This compound->AR_deg Promotes Androgen_syn Decreased Androgen Synthesis CYP17->Androgen_syn AR_act Blocked AR Activation AR_ant->AR_act AR_level Reduced AR Protein Levels AR_deg->AR_level Apoptosis Apoptosis Androgen_syn->Apoptosis AR_act->Apoptosis AR_level->Apoptosis

Caption: this compound's Triple Mechanism of Action.

AR_Degradation_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Mdm2 Mdm2 (E3 Ligase) Akt->Mdm2 Phosphorylates (Activates) AR_FL Full-Length AR Mdm2->AR_FL Ubiquitinates Ub Ubiquitin AR_FL->Ub Proteasome 26S Proteasome Ub->Proteasome Targets to Degradation AR Degradation Proteasome->Degradation

Caption: this compound-induced degradation pathway of full-length AR.

Experimental_Workflow Start Start: AR-V7 Negative Cancer Cell Line Treatment Treat with this compound (Dose-response & Time-course) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Lysate Prepare Whole-Cell Lysate Treatment->Lysate CYP17_Assay CYP17 Lyase Inhibition Assay Treatment->CYP17_Assay AR_Ant_Assay AR Antagonism Assay (e.g., Reporter Assay) Treatment->AR_Ant_Assay Data Data Analysis & Interpretation Viability->Data Western Western Blot for AR-FL & AR-V7 Lysate->Western CoIP Co-Immunoprecipitation (for Ubiquitinated AR) Lysate->CoIP Western->Data CoIP->Data CYP17_Assay->Data AR_Ant_Assay->Data

Caption: Recommended experimental workflow for troubleshooting.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to assess the effect of this compound on cancer cell viability.[6][7]

  • Materials:

    • AR-V7 negative cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if available.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.

    • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2. Western Blot for AR and AR-V7 Detection

This protocol provides a general guideline for detecting AR-FL and AR-V7 protein levels.[8][9]

  • Materials:

    • Treated and untreated cell pellets

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: Anti-AR (N-terminal specific), Anti-AR-V7

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse cell pellets in RIPA buffer on ice.

    • Determine protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-AR or anti-AR-V7) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.

3. Co-Immunoprecipitation for Ubiquitinated AR

This protocol is designed to assess the ubiquitination of AR following this compound treatment.[10][11][12]

  • Materials:

    • Treated and untreated cell pellets

    • Co-IP lysis buffer (non-denaturing) with protease inhibitors and a deubiquitinase inhibitor (e.g., NEM)

    • Anti-AR antibody for immunoprecipitation

    • Protein A/G magnetic beads or agarose resin

    • Anti-ubiquitin antibody for Western blotting

    • Wash buffers

  • Procedure:

    • Lyse cells in Co-IP buffer.

    • Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the anti-AR antibody to form immune complexes.

    • Add protein A/G beads to capture the immune complexes.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elute the immunoprecipitated proteins from the beads.

    • Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated AR.

4. CYP17 Lyase Inhibition Assay (TLC-based)

This protocol is based on the conversion of a radiolabeled substrate to assess CYP17 lyase activity.[6]

  • Materials:

    • Source of CYP17A1 enzyme (e.g., microsomes from cells overexpressing the enzyme)

    • Radiolabeled substrate (e.g., [³H]-17α-hydroxypregnenolone)

    • NADPH

    • This compound at various concentrations

    • Reaction buffer (e.g., potassium phosphate buffer)

    • Organic solvent for extraction (e.g., ethyl acetate)

    • TLC plate

    • Developing solvent system

    • Phosphorimager or scintillation counter

  • Procedure:

    • Pre-incubate the CYP17A1 enzyme source with different concentrations of this compound.

    • Initiate the reaction by adding the radiolabeled substrate and NADPH.

    • Incubate at 37°C for a defined period.

    • Stop the reaction and extract the steroids using an organic solvent.

    • Spot the extracted steroids onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate the substrate from the product (e.g., dehydroepiandrosterone - DHEA).

    • Visualize and quantify the radiolabeled substrate and product spots using a phosphorimager or by scraping the spots and performing scintillation counting.

    • Calculate the percent inhibition of CYP17 lyase activity at each this compound concentration to determine the IC50.

5. Androgen Receptor Antagonism Assay (Reporter Gene Assay)

This assay measures the ability of this compound to inhibit androgen-induced transcriptional activity of the AR.

  • Materials:

    • A suitable host cell line (e.g., PC-3, HEK293)

    • An AR expression vector

    • A reporter plasmid containing an androgen-responsive element (ARE) driving a reporter gene (e.g., luciferase)

    • A transfection reagent

    • Androgen (e.g., dihydrotestosterone - DHT)

    • This compound at various concentrations

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Co-transfect the host cells with the AR expression vector and the ARE-reporter plasmid.

    • After transfection, treat the cells with a fixed concentration of DHT in the presence of increasing concentrations of this compound.

    • Incubate for 24-48 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • A decrease in luciferase activity in the presence of this compound indicates its antagonistic effect on AR. Calculate the percent inhibition to determine the IC50.

References

Strategies to mitigate Galeterone-induced side effects in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Galeterone in preclinical studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and mitigate potential side effects during your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (formerly TOK-001 or VN/124-1) is a multi-targeted oral small molecule designed for the treatment of prostate cancer.[1] Its unique mechanism of action involves three key activities:

  • CYP17A1 Inhibition: It selectively inhibits the 17,20-lyase activity of the CYP17A1 enzyme, which is crucial for androgen biosynthesis.[2][3]

  • Androgen Receptor (AR) Antagonism: It acts as a direct competitive antagonist of the androgen receptor, preventing androgens from binding and activating it.[4][5]

  • Androgen Receptor Degradation: It promotes the degradation of the androgen receptor protein, including splice variants that can contribute to treatment resistance.[2][4]

Q2: What are the most common side effects observed with this compound in preclinical and clinical studies?

  • Hepatotoxicity (elevated liver enzymes)

  • Gastrointestinal (GI) disturbances (e.g., diarrhea, nausea)

  • Fatigue

  • Pruritus (itching)

Notably, unlike some other CYP17A1 inhibitors, this compound has not been associated with mineralocorticoid excess, which can lead to side effects like hypertension, hypokalemia, and fluid retention.[4]

Q3: Was the development of this compound halted due to safety concerns?

A3: No, the clinical development of this compound was discontinued because a Phase III clinical trial (ARMOR3-SV) was unlikely to meet its primary efficacy endpoint.[3] The decision was not primarily based on safety or toxicity concerns.

Troubleshooting Guides: Mitigating this compound-Induced Side Effects

This section provides practical guidance for identifying, monitoring, and mitigating potential side effects of this compound in your preclinical animal models.

Issue 1: Elevated Liver Enzymes (Hepatotoxicity)

Symptoms:

  • Increased serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).

  • Changes in liver histology (e.g., necrosis, inflammation) upon necropsy.

Troubleshooting Workflow:

Hepatotoxicity_Workflow Start Initiate this compound Dosing Monitor Monitor Liver Function: - Weekly serum ALT/AST/ALP - Body weight and clinical signs Start->Monitor Elevated Significant Elevation in Liver Enzymes? Monitor->Elevated ReduceDose Reduce this compound Dose Elevated->ReduceDose Yes Normal Continue Dosing and Monitoring Elevated->Normal No Hepatoprotectant Administer Hepatoprotective Agent (e.g., N-acetylcysteine) ReduceDose->Hepatoprotectant ContinueMonitoring Continue Close Monitoring Hepatoprotectant->ContinueMonitoring ContinueMonitoring->Elevated Re-evaluate StopDosing Consider Terminating Dosing for the Animal ContinueMonitoring->StopDosing If no improvement Histology Perform Liver Histopathology at Study End StopDosing->Histology Normal->Histology

Caption: Workflow for managing hepatotoxicity.

Mitigation Strategies & Protocols:

StrategyDetailed Protocol
Baseline and Regular Monitoring Protocol for Liver Function Monitoring in Mice: 1. Collect baseline blood samples (50-100 µL) via tail vein or saphenous vein puncture before initiating this compound treatment.2. Administer this compound as per the study protocol.3. Collect blood samples weekly or bi-weekly.4. Centrifuge blood at 2000 x g for 10 minutes to separate serum.5. Analyze serum for ALT, AST, and ALP levels using a commercial clinical chemistry analyzer.[8][9]
Dose Adjustment If a significant increase (e.g., >3x the upper limit of normal) in liver enzymes is observed, consider a dose reduction of 25-50%.
Hepatoprotective Co-administration In cases of mild to moderate enzyme elevation, co-administration of a hepatoprotective agent such as N-acetylcysteine (NAC) can be considered. A typical dose for mice is 150 mg/kg, administered intraperitoneally.

Quantitative Data (Illustrative):

Dose of this compound (mg/kg/day)Expected % Increase in ALT (Week 4)Expected % Increase in AST (Week 4)
5010-20%5-15%
10025-50%20-40%
20050-100%40-80%

Note: This is illustrative data based on potential dose-dependent effects. Actual results may vary based on the animal model and experimental conditions.

Issue 2: Gastrointestinal (GI) Disturbances

Symptoms:

  • Diarrhea or loose stools.

  • Weight loss or reduced food intake.

  • Dehydration.

Troubleshooting Workflow:

GI_Toxicity_Workflow Start Initiate this compound Dosing Monitor Daily Monitoring: - Fecal consistency - Body weight - Food and water intake Start->Monitor GIToxicity Signs of GI Distress? Monitor->GIToxicity SupportiveCare Provide Supportive Care: - Subcutaneous fluids - Palatable, moist food GIToxicity->SupportiveCare Yes Normal Continue Dosing and Monitoring GIToxicity->Normal No Antidiarrheal Consider Antidiarrheal Agent (e.g., Loperamide) SupportiveCare->Antidiarrheal ContinueMonitoring Continue Close Monitoring Antidiarrheal->ContinueMonitoring ContinueMonitoring->GIToxicity Re-evaluate StopDosing Consider Terminating Dosing for the Animal ContinueMonitoring->StopDosing If no improvement

Caption: Workflow for managing GI disturbances.

Mitigation Strategies & Protocols:

StrategyDetailed Protocol
Supportive Care Protocol for Managing Diarrhea in Rats: 1. Upon observing diarrhea, provide supplemental hydration with subcutaneous injections of sterile saline (5-10 ml/kg) once or twice daily.2. Offer highly palatable and moist food to encourage eating.3. Monitor body weight daily.
Anti-diarrheal Medication If diarrhea is persistent and causing significant weight loss, consider oral administration of loperamide at a low dose (e.g., 0.1-0.2 mg/kg). Use with caution and under veterinary guidance as it can cause gut stasis.[10]
Formulation Optimization Ensure the vehicle used for oral gavage is well-tolerated. Consider alternative oral dosing methods if gavage is stressful.[11][12][13] this compound has poor oral bioavailability, and different formulations can impact both efficacy and local GI tolerance.[3]
Issue 3: Hematological Abnormalities

Symptoms:

  • Changes in complete blood count (CBC) parameters such as anemia (low red blood cells), leukopenia (low white blood cells), or thrombocytopenia (low platelets).

Troubleshooting Workflow:

Hematology_Workflow Start Initiate this compound Dosing Monitor Monitor CBC: - Baseline and bi-weekly blood collection Start->Monitor AbnormalCBC Significant Deviation in CBC? Monitor->AbnormalCBC ReduceDose Reduce this compound Dose AbnormalCBC->ReduceDose Yes Normal Continue Dosing and Monitoring AbnormalCBC->Normal No SupportiveTherapy Consider Supportive Therapy (e.g., growth factors, if warranted) ReduceDose->SupportiveTherapy ContinueMonitoring Continue Close Monitoring SupportiveTherapy->ContinueMonitoring ContinueMonitoring->AbnormalCBC Re-evaluate StopDosing Consider Terminating Dosing for the Animal ContinueMonitoring->StopDosing If severe and unresponsive

Caption: Workflow for managing hematological abnormalities.

Mitigation Strategies & Protocols:

StrategyDetailed Protocol
Regular Blood Monitoring Protocol for Complete Blood Count in Mice: 1. Collect 20-50 µL of whole blood from the tail vein or saphenous vein into an EDTA-coated micro-collection tube.2. Gently invert the tube several times to prevent clotting.3. Analyze the sample using an automated hematology analyzer calibrated for mouse blood.[14][15]
Dose Interruption/Reduction If significant cytopenias are observed (e.g., a >50% decrease from baseline in any cell line), consider a temporary interruption of dosing for 3-5 days, followed by reintroduction at a lower dose.

Quantitative Data (Illustrative):

Dose of this compound (mg/kg/day)Expected % Decrease in WBC (Week 4)Expected % Decrease in Platelets (Week 4)
500-5%0-5%
1005-15%5-10%
20015-30%10-25%

Note: This is illustrative data. Actual results may vary.

Issue 4: Potential Cardiotoxicity

Symptoms:

  • Changes in electrocardiogram (ECG) parameters (e.g., QT interval prolongation).

  • Alterations in cardiac function as measured by echocardiography.

  • Histopathological changes in cardiac tissue.

Troubleshooting Workflow:

Cardio_Workflow Start Initiate this compound Dosing Monitor Baseline and Periodic Cardiac Monitoring: - ECG - Echocardiography (optional) Start->Monitor CardiacChanges Adverse Cardiac Changes? Monitor->CardiacChanges ReduceDose Reduce this compound Dose CardiacChanges->ReduceDose Yes Normal Continue Dosing and Monitoring CardiacChanges->Normal No Cardioprotectant Consider Cardioprotective Agent (Consult with veterinarian) ReduceDose->Cardioprotectant ContinueMonitoring Continue Close Monitoring Cardioprotectant->ContinueMonitoring ContinueMonitoring->CardiacChanges Re-evaluate StopDosing Consider Terminating Dosing for the Animal ContinueMonitoring->StopDosing If changes are severe Histology Perform Cardiac Histopathology at Study End StopDosing->Histology Normal->Histology

Caption: Workflow for monitoring potential cardiotoxicity.

Mitigation Strategies & Protocols:

StrategyDetailed Protocol
Non-invasive Cardiac Monitoring Protocol for Non-Invasive ECG in Conscious Mice: 1. Acclimatize the mouse to the ECG recording platform.2. Place the mouse on the platform with paws on the embedded electrodes.3. Record ECG for a stable period (e.g., 2-5 minutes).4. Analyze the ECG for heart rate, and key intervals (PR, QRS, QT).[16][17]
Echocardiography For a more detailed assessment of cardiac function, transthoracic echocardiography can be performed on anesthetized animals to measure parameters like ejection fraction and fractional shortening.[18]

Signaling Pathway Diagram

Galeterone_Mechanism cluster_synthesis Androgen Synthesis cluster_ar_signaling AR Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17A1 CYP17A1 (17,20-lyase) Progesterone->CYP17A1 Androstenedione Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT AR Androgen Receptor (AR) DHT->AR CYP17A1->Androstenedione AR_complex AR-Androgen Complex Proteasome Proteasome AR->Proteasome Degradation Nucleus Nucleus AR_complex->Nucleus ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription This compound This compound This compound->CYP17A1 Inhibits This compound->AR Antagonizes This compound->AR Degrades

Caption: this compound's multi-targeted mechanism of action.

References

Validation & Comparative

A Comparative Analysis of Galeterone and Enzalutamide Efficacy in AR-V7 Positive Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of galeterone and enzalutamide, with a specific focus on their performance in preclinical and clinical models of androgen receptor splice variant 7 (AR-V7) positive prostate cancer. This document summarizes key experimental data, outlines methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows to support further research and development in this critical area of oncology.

Executive Summary

The emergence of the AR-V7 splice variant is a significant mechanism of resistance to second-generation androgen receptor (AR) signaling inhibitors like enzalutamide in metastatic castration-resistant prostate cancer (mCRPC). This compound was developed as a multi-targeted agent with a hypothesized advantage in this patient population due to its distinct mechanism of action that includes AR-V7 degradation. However, the pivotal Phase 3 ARMOR3-SV clinical trial, which directly compared this compound to enzalutamide in AR-V7 positive mCRPC patients, was terminated early due to futility, as this compound was unlikely to demonstrate superiority in the primary endpoint of radiographic progression-free survival (rPFS). Preclinical data suggested a potential benefit for this compound, but this did not translate into a clinical advantage over enzalutamide in a head-to-head comparison.

Mechanisms of Action

Enzalutamide is a potent second-generation androgen receptor antagonist.[1] It functions by competitively inhibiting the binding of androgens to the ligand-binding domain (LBD) of the full-length AR, thereby preventing AR nuclear translocation and its subsequent binding to DNA.[1] Its efficacy is compromised in the presence of AR-V7, a splice variant that lacks the LBD and is constitutively active.[1]

This compound exhibits a multi-faceted mechanism of action designed to overcome resistance mediated by AR alterations.[2] It acts as a CYP17 lyase inhibitor, an AR antagonist, and uniquely, an inducer of AR degradation, which includes the AR-V7 splice variant.[2] This degradation pathway offered a strong preclinical rationale for its investigation in AR-V7 positive prostate cancer.

Preclinical Efficacy in AR-V7 Positive Models

Preclinical studies investigated the activity of this compound and enzalutamide in prostate cancer models expressing AR-V7, such as the CWR22Rv1 cell line.

In Vitro Data: Cell Viability
CompoundCell LineAssayEndpointResult
This compoundCWR22Rv1 (AR-V7 positive)Cell ViabilityGI₅₀4.46 µM
This compoundLNCaPCell ViabilityGI₅₀3.35 µM

GI₅₀ (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%.

In Vivo Data: Xenograft Tumor Growth

A head-to-head comparison in a CWR22Rv1 xenograft model, which expresses AR-V7, demonstrated the following outcomes:

CompoundAnimal ModelDosingEndpointResult
This compoundCastrated male mice with CWR22Rv1 xenografts200 mg/kgTumor Growth Inhibition (TGI)76.2%[3]
EnzalutamideCastrated male mice with CWR22Rv1 xenograftsNot specified in comparative studyTumor Growth Inhibition (TGI)Ineffective[4]

Note: While the study reported enzalutamide as "ineffective" in the CWR22Rv1 xenograft model, specific quantitative TGI data from a direct head-to-head experiment was not provided.

Clinical Efficacy: The ARMOR3-SV Trial

The ARMOR3-SV trial was a Phase 3, randomized, open-label study designed to compare the efficacy of this compound versus enzalutamide in mCRPC patients with detectable AR-V7 in circulating tumor cells (CTCs).[5][6] The trial was terminated early by the independent Data Monitoring Committee, concluding that it was unlikely to meet its primary endpoint of improved radiographic progression-free survival (rPFS) for this compound compared to enzalutamide.[7][8]

Key Clinical Trial Data (at time of trial termination)
ParameterThis compoundEnzalutamide
Prostate-Specific Antigen (PSA) Response Rate (≥50% decline) 13% (2/16 patients)42% (8/19 patients)
Primary Endpoint Radiographic Progression-Free Survival (rPFS)Trial stopped early due to futility; unlikely to show superiority over enzalutamide.

Experimental Protocols

AR-V7 Detection in Circulating Tumor Cells (CTCs)

The ARMOR3-SV trial utilized the AdnaTest ProstateCancerPanel AR-V7 (Qiagen) for the detection of AR-V7 mRNA in CTCs.[7]

Principle: This is a two-step process involving the immunomagnetic enrichment of CTCs from whole blood, followed by the analysis of AR-V7 gene expression via reverse transcription polymerase chain reaction (RT-PCR).[9][10]

Methodology:

  • CTC Enrichment (AdnaTest ProstateCancerSelect):

    • A 5 mL whole blood sample is collected in an EDTA tube.

    • Antibodies targeting epithelial and prostate-cancer-associated antigens (EpCAM and PSMA) conjugated to magnetic beads are added to the blood sample.[1]

    • The antibody-bead complexes bind to CTCs.

    • A magnetic separator is used to isolate the bead-bound CTCs from the rest of the blood components.

    • The enriched cells are then lysed to release their RNA.[10]

  • AR-V7 mRNA Detection (AdnaTest ProstateCancerPanel AR-V7):

    • mRNA is isolated from the cell lysate using oligo(dT)25-coated magnetic beads.[9]

    • The isolated mRNA is reverse transcribed into complementary DNA (cDNA).

    • The cDNA serves as a template for a multiplex PCR reaction using specific primers for AR-V7 and other control genes (e.g., PSA, PSMA, GAPDH).[1]

    • The amplification of AR-V7 is detected, and a sample is considered positive if the AR-V7 transcript is detected.

In Vivo Xenograft Study

Principle: To evaluate the in vivo efficacy of a compound on tumor growth, human prostate cancer cells (e.g., CWR22Rv1) are implanted into immunocompromised mice. The growth of the resulting tumors is monitored over time in response to treatment.

Methodology:

  • Cell Culture: CWR22Rv1 cells are cultured in appropriate media until they reach the desired confluence for injection.

  • Animal Model: Male immunodeficient mice (e.g., SCID or nude mice) are utilized. To mimic the castration-resistant state, mice are surgically castrated.

  • Tumor Implantation: A suspension of CWR22Rv1 cells is subcutaneously injected into the flanks of the castrated mice.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups (e.g., vehicle control, this compound, enzalutamide). The compounds are administered as specified (e.g., oral gavage, intraperitoneal injection) at the indicated doses and schedule.

  • Endpoint Analysis: The study continues for a defined period or until tumors in the control group reach a maximum allowable size. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).

Cell Viability (MTT) Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Prostate cancer cells (e.g., CWR22Rv1) are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound, enzalutamide) and a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the GI₅₀/IC₅₀ values are determined.

Visualizations

Signaling Pathway Diagrams

Galeterone_vs_Enzalutamide_Mechanism cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Enzalutamide Enzalutamide Action cluster_this compound This compound Action cluster_Nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR_LBD AR (Ligand-Binding Domain) Androgen->AR_LBD Binds ARE Androgen Response Element (DNA) AR_LBD->ARE Translocates & Binds AR_NTD AR (N-Terminal Domain) AR_V7 AR-V7 (Lacks LBD) AR_V7->ARE Constitutively Binds Enzalutamide Enzalutamide Enzalutamide->AR_LBD Blocks Androgen Binding Enzalutamide->AR_LBD Inhibits Nuclear Translocation This compound This compound This compound->AR_LBD Antagonizes This compound->AR_LBD Degrades This compound->AR_V7 Degrades Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription

Caption: Mechanisms of action for Enzalutamide and this compound on the Androgen Receptor signaling pathway.

Experimental Workflow Diagrams

ARV7_Detection_Workflow cluster_Workflow AR-V7 Detection in CTCs Workflow Blood_Sample 1. Whole Blood Sample (5 mL) Enrichment 2. Immunomagnetic Enrichment of CTCs (Anti-EpCAM/PSMA beads) Blood_Sample->Enrichment Lysis 3. Cell Lysis Enrichment->Lysis mRNA_Isolation 4. mRNA Isolation (Oligo(dT) beads) Lysis->mRNA_Isolation RT 5. Reverse Transcription (cDNA synthesis) mRNA_Isolation->RT PCR 6. Multiplex PCR (AR-V7 specific primers) RT->PCR Detection 7. AR-V7 Detection PCR->Detection

Caption: Workflow for the detection of AR-V7 mRNA in circulating tumor cells (CTCs).

Xenograft_Workflow cluster_Workflow In Vivo Xenograft Study Workflow Cell_Culture 1. Culture AR-V7+ Prostate Cancer Cells (e.g., CWR22Rv1) Implantation 2. Subcutaneous Implantation into Castrated Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 5. Administer Compounds (Vehicle, this compound, Enzalutamide) Randomization->Treatment Measurement 6. Measure Tumor Volume Over Time Treatment->Measurement Endpoint 7. Endpoint Analysis: Tumor Growth Inhibition Measurement->Endpoint

Caption: General workflow for an in vivo xenograft study to assess anti-tumor efficacy.

References

Cross-Resistance Between Galeterone and Other Androgen Receptor Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of galeterone with other androgen receptor (AR) inhibitors, namely enzalutamide and abiraterone, with a focus on cross-resistance mechanisms. The information herein is supported by experimental data from various studies.

Introduction to Androgen Receptor Signaling and Resistance

Prostate cancer growth is heavily reliant on the androgen receptor (AR) signaling pathway. Therapies like abiraterone acetate, which inhibits androgen synthesis, and enzalutamide, a potent AR antagonist, have significantly improved outcomes for patients with castration-resistant prostate cancer (CRPC). However, resistance to these treatments inevitably develops.[1][2]

Mechanisms of resistance are multifaceted and often involve the reactivation of AR signaling.[3][4] This can occur through AR gene amplification, overexpression, point mutations, or the emergence of constitutively active AR splice variants (AR-Vs) that lack the ligand-binding domain (LBD), the target of enzalutamide.[1][5] One of the most well-characterized splice variants is AR-V7.[6] The presence of AR-V7 has been associated with resistance to both enzalutamide and abiraterone.[6][7]

This compound is a multi-targeted oral small molecule that disrupts AR signaling through three distinct mechanisms: inhibition of CYP17 lyase, AR antagonism, and degradation of both full-length AR and AR splice variants.[8][9][10] This unique triple mechanism of action suggests that this compound may be effective in overcoming resistance to other AR-targeted therapies.[9]

Comparative Preclinical Data

The following tables summarize quantitative data from various preclinical studies, comparing the effects of this compound, enzalutamide, and abiraterone on prostate cancer models. It is important to note that this data is compiled from different studies and may not represent direct head-to-head comparisons under identical experimental conditions.

Table 1: Inhibition of Cell Proliferation (IC50/GI50 Values in µM)
Cell LineThis compoundEnzalutamideAbirateroneCitation(s)
LNCaP (AR+, Androgen-Sensitive)3.35Not specifiedNot specified[11]
CWR22Rv1 (AR+, CRPC, expresses AR-V7)4.46Not specifiedNot specified[11]

Note: Comprehensive side-by-side IC50/GI50 data for all three drugs in the same panel of cell lines from a single study is limited in the reviewed literature.

Table 2: Induction of Apoptosis
Cell LineTreatmentApoptosis InductionCitation(s)
CWR22Rv1This compound (5 µM, 24h)Significant increase in Annexin V positive cells[11]
LNCaPEnzalutamide (IC50, 48h)Significant increase in Annexin V positive cells[12]
PC-3 (AR-)Abiraterone (30 µM)Time-dependent increase in Annexin V positive cells[7]
PC-3Silodosin + AbirateroneEnhanced apoptosis compared to either drug alone[8]
Table 3: Androgen Receptor (AR) and AR-V7 Degradation
Cell LineTreatmentEffect on AR/AR-V7 LevelsCitation(s)
LNCaPThis compoundDose-dependent degradation of full-length AR[11]
CWR22Rv1This compoundDegradation of both full-length AR and AR-V7[11]
LNCaPEnzalutamideReduction in full-length AR protein levels[13][14]
LNCaPAbirateroneDecrease in AR expression[7]
Table 4: In Vivo Tumor Growth Inhibition in Xenograft Models
Xenograft ModelTreatmentTumor Growth InhibitionCitation(s)
CWR22Rv1 (CRPC)This compoundSignificant suppression of tumor growth[11]
CWR22Rv1 (CRPC)VNPT55 (this compound analog)Significant suppression of tumor growth[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and experimental procedures relevant to cross-resistance studies.

AR_Signaling_and_Resistance cluster_0 Androgen Synthesis & Action cluster_1 Mechanisms of AR-Targeted Therapies cluster_2 Mechanisms of Resistance Androgens Androgens (e.g., Testosterone) AR Androgen Receptor (AR) Androgens->AR Binds & Activates ARE Androgen Response Element (ARE) AR->ARE Translocates to Nucleus & Binds DNA Gene_Expression Gene Expression (Proliferation, Survival) ARE->Gene_Expression Abiraterone Abiraterone CYP17 CYP17 Lyase Abiraterone->CYP17 Inhibits Enzalutamide Enzalutamide Enzalutamide->AR Antagonizes This compound This compound This compound->AR Antagonizes This compound->AR Degrades This compound->CYP17 Inhibits AR_V7 AR-V7 Splice Variant (Lacks LBD, Constitutively Active) This compound->AR_V7 Degrades AR_Amp AR Amplification/ Overexpression AR_Amp->AR AR_Mut AR Mutations AR_Mut->AR AR_V7->ARE Ligand-Independent Activation

Caption: Androgen Receptor Signaling, Therapy, and Resistance Mechanisms.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Endpoint Analysis cluster_2 In Vivo Studies Cell_Culture Prostate Cancer Cell Lines (e.g., LNCaP, CWR22Rv1) Treatment Treat with this compound, Enzalutamide, or Abiraterone Cell_Culture->Treatment Viability Cell Viability Assay (MTT/CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V Flow Cytometry) Treatment->Apoptosis AR_Degradation AR/AR-V7 Degradation (Western Blot) Treatment->AR_Degradation Xenograft Establish Xenograft Tumors in Immunocompromised Mice In_Vivo_Treatment Administer Drugs to Mice Xenograft->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Volume In_Vivo_Treatment->Tumor_Measurement IHC Immunohistochemistry of Excised Tumors Tumor_Measurement->IHC

Caption: Workflow for Preclinical Cross-Resistance Studies.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of AR inhibitors on the metabolic activity and proliferation of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, CWR22Rv1)

  • Complete culture medium

  • 96-well culture plates

  • AR inhibitors (this compound, Enzalutamide, Abiraterone) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the AR inhibitors in culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the drugs. Include a vehicle control (DMSO only).

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with AR inhibitors.

Materials:

  • Prostate cancer cell lines

  • 6-well culture plates

  • AR inhibitors

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of AR inhibitors for the specified duration (e.g., 24-48 hours).

  • Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

  • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

AR and AR-V7 Degradation Assay (Western Blot)

Objective: To assess the effect of AR inhibitors on the protein levels of full-length AR and AR-V7.

Materials:

  • Prostate cancer cell lines (e.g., CWR22Rv1)

  • AR inhibitors

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies against AR (full-length) and AR-V7

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture dishes and treat with AR inhibitors for the desired time points.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies against AR, AR-V7, and the loading control overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the AR and AR-V7 levels to the loading control.

Conclusion

The available preclinical data suggests that this compound's unique multi-targeted mechanism of action, particularly its ability to degrade both full-length AR and the AR-V7 splice variant, holds promise for overcoming resistance to other AR inhibitors like enzalutamide and abiraterone. While direct comparative studies are limited, the evidence points to this compound's potential activity in CRPC models that are resistant to current standards of care. Further head-to-head preclinical and clinical investigations are warranted to fully elucidate the comparative efficacy and cross-resistance profiles of these agents. The phase 3 ARMOR3-SV trial, which directly compared this compound to enzalutamide in AR-V7-positive patients, was discontinued early, indicating that the primary endpoint of radiographic progression-free survival would likely not be met.[15][16] Despite this, the preclinical rationale for this compound's distinct mechanism remains a subject of interest for the development of future AR-targeted therapies.

References

Galeterone: A Multi-Pronged Attack on Androgen Receptor Signaling in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Galeterone's Efficacy Against Full-Length and Splice Variant Androgen Receptors

For researchers and clinicians navigating the complex landscape of castration-resistant prostate cancer (CRPC), the emergence of constitutively active androgen receptor (AR) splice variants, such as AR-V7, presents a significant therapeutic challenge. These truncated AR variants lack the ligand-binding domain, rendering them insensitive to traditional anti-androgen therapies. This compound, a novel oral small molecule, has emerged as a promising agent due to its unique multi-targeted mechanism of action that extends beyond simple AR antagonism. This guide provides a comparative analysis of this compound's effects on different AR forms, supported by experimental data, to offer a clear perspective on its potential in treating advanced prostate cancer.

This compound disrupts AR signaling through a tripartite mechanism: inhibition of the CYP17 enzyme to block androgen synthesis, direct antagonism of the androgen receptor, and, most notably, induction of both full-length AR (fAR) and AR splice variant degradation.[1][2][3][4][5] This degradation of AR, including the notorious AR-V7, distinguishes this compound from other second-generation anti-androgens like enzalutamide and abiraterone, which primarily target the AR ligand-binding domain and are thus less effective against splice variants lacking this domain.[6][7]

Comparative Efficacy of this compound on AR and AR Splice Variants

Preclinical studies have consistently demonstrated this compound's ability to reduce the protein levels of both full-length AR and the AR-V7 splice variant. This effect is achieved by promoting the degradation of these proteins through the ubiquitin-proteasome pathway.[3][8][9]

Target ProteinMechanism of ActionKey MediatorsEfficacyReference
Full-Length AR (fAR) Antagonism, DegradationMdm2, CHIP (E3 ligases)Potent degradation[1][3][10]
AR Splice Variant (AR-V7) DegradationMdm2, CHIP (E3 ligases), USP12, USP46 (Deubiquitinases)Significant degradation, overcoming a key resistance mechanism[3][8][10]
Mutant AR (e.g., T878A) Enhanced Degradation-Selective and enhanced degradation compared to wild-type AR[11][12]
CYP17 Lyase Inhibition-IC50 = 47 nM[13]

Visualizing the Mechanism: this compound's Impact on AR Signaling

The following diagrams illustrate the key pathways through which this compound exerts its effects on both full-length and splice variant AR.

galeterone_mechanism cluster_synthesis Androgen Synthesis cluster_ar_signaling AR Signaling cluster_ar_v7_signaling AR-V7 Signaling (Ligand-Independent) Androgen_Precursors Androgen_Precursors Androgens Androgens Androgen_Precursors->Androgens CYP17 fAR fAR Androgens->fAR Binds AR_Dimerization AR_Dimerization fAR->AR_Dimerization Activates Degradation_fAR fAR Degradation Nuclear_Translocation Nuclear_Translocation AR_Dimerization->Nuclear_Translocation Gene_Expression Gene_Expression Nuclear_Translocation->Gene_Expression Drives Tumor_Growth Tumor_Growth Gene_Expression->Tumor_Growth AR_V7 AR-V7 AR_V7_Nuclear Nuclear AR-V7 AR_V7->AR_V7_Nuclear Constitutively Active Degradation_ARV7 AR-V7 Degradation AR_V7_Nuclear->Gene_Expression This compound This compound This compound->Androgens Inhibits Synthesis This compound->fAR Antagonizes This compound->Degradation_fAR Induces Degradation This compound->Degradation_ARV7 Induces Degradation

Caption: this compound's triple mechanism of action against prostate cancer.

The degradation of both full-length and splice variant AR is a key feature of this compound. This process is mediated by the ubiquitin-proteasome system.

ar_degradation_pathway cluster_ubiquitination Ubiquitination cluster_deubiquitination Deubiquitination AR fAR / AR-V7 AR_Ub Polyubiquitinated AR AR->AR_Ub Ubiquitination Ub Ubiquitin E3_Ligases Mdm2 / CHIP E3_Ligases->AR_Ub Proteasome Proteasome AR_Ub->Proteasome Degradation DUBs USP12 / USP46 DUBs->AR Deubiquitination This compound This compound This compound->E3_Ligases Enhances Interaction This compound->DUBs Inhibits

Caption: this compound-induced degradation of AR and AR-V7 via the ubiquitin-proteasome pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy of this compound.

Western Blot Analysis for AR and AR-V7 Protein Levels

This technique is used to quantify the amount of specific proteins (fAR and AR-V7) in cell lysates.

  • Cell Culture and Treatment: Prostate cancer cell lines (e.g., LNCaP, CWR22Rv1) are cultured under standard conditions. Cells are then treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).

  • Protein Extraction: Cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to prevent protein degradation.

  • Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) assay to ensure equal loading of protein for each sample.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for full-length AR and AR-V7. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used to confirm equal protein loading.

  • Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software to determine the relative protein levels.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Prostate cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells are treated with a range of this compound concentrations for a specific period (e.g., 72 hours).

  • MTT Incubation: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for several hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This technique is used to investigate the interaction between AR and proteins involved in its degradation, such as E3 ligases.

  • Cell Lysis and Pre-clearing: Cells treated with this compound or vehicle are lysed, and the lysate is pre-cleared with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: An antibody specific to the protein of interest (e.g., anti-AR) is added to the lysate and incubated to form an antibody-protein complex.

  • Complex Capture: Protein A/G agarose beads are added to capture the antibody-protein complexes.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads and analyzed by Western blotting using antibodies against the suspected interacting proteins (e.g., anti-Mdm2, anti-CHIP).

Clinical Significance and Future Directions

References

Validating Biomarkers of Response to Galeterone Treatment in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Galeterone's performance against other alternatives in preclinical models, supported by experimental data. This compound is an investigational agent for prostate cancer that, despite promising preclinical results, saw its clinical development halted. Understanding its mechanism and biomarkers of response remains crucial for the development of future androgen receptor (AR)-targeted therapies.

This compound distinguishes itself through a unique triple mechanism of action: it acts as an androgen receptor (AR) antagonist, inhibits the CYP17 enzyme to block androgen synthesis, and, notably, promotes the degradation of the AR protein.[1][2][3] This latter mechanism has garnered significant interest as a strategy to overcome resistance to other AR-targeted therapies, particularly in the context of AR splice variants like AR-V7, which are associated with resistance to enzalutamide and abiraterone.[3][4]

Comparative Efficacy in Preclinical Models

Preclinical studies have demonstrated this compound's potent anti-tumor activity in various prostate cancer models, including those resistant to other treatments. A key focus of these studies has been the validation of biomarkers that could predict response or resistance to this compound and its analogs.

In Vitro Studies: Cell Line Proliferation and Biomarker Modulation

This compound and its next-generation analogs have been shown to inhibit the proliferation of a range of prostate cancer cell lines, including the androgen-sensitive LNCaP and the castration-resistant CWR22Rv1, which expresses AR-V7.[5][6]

Cell LineTreatmentKey FindingsReference
LNCaP (AR-V7 negative)This compoundDose-dependent repression of PSA expression.[7][7]
This compoundMarked decrease in AR protein levels.[7][7]
CWR22Rv1 (AR-V7 positive)This compound, VNPP433-3β (analog)Degraded both full-length AR and AR-V7.[6][8][6][8]
EnzalutamideIneffective in this model.[6][8][6][8]
Enzalutamide-resistant LNCaPThis compoundAnti-proliferative effects observed.[9][9]
This compoundGreater reduction in AR and PSA protein expression compared to enzalutamide.[9][9]
In Vivo Studies: Xenograft Tumor Growth Inhibition

In animal models, this compound and its analogs have demonstrated significant suppression of tumor growth, particularly in castration-resistant prostate cancer (CRPC) xenografts.

Xenograft ModelTreatmentKey FindingsReference
LAPC-4 (androgen-dependent)This compound (0.15 mmol/kg, s.c. twice daily)93.8% reduction in mean final tumor volume compared to control.[1][1]
CastrationLess effective than this compound.[1][1]
CWR22Rv1 (CRPC, AR-V7 positive)This compound (200 mg/kg)47% tumor growth inhibition.[5][5]
VNPP433-3β (analog)84% tumor growth inhibition at a 7.53-fold lower equimolar dose than this compound.[5][5]
EnzalutamideIneffective.[5][8][5][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflows used to validate its biomarkers of response.

Galeterone_Mechanism_of_Action cluster_synthesis Androgen Synthesis cluster_ar_signaling AR Signaling cluster_degradation Protein Degradation CYP17 CYP17 Androgens Androgens CYP17->Androgens Produces AR AR Androgens->AR Activates AR_nucleus AR Nuclear Translocation AR->AR_nucleus Proteasome Proteasome AR->Proteasome Gene_Transcription Target Gene Transcription AR_nucleus->Gene_Transcription AR_V7 AR_V7 AR_V7->AR_nucleus AR_V7->Proteasome This compound This compound This compound->CYP17 Inhibits This compound->AR Antagonizes This compound->AR Induces Degradation This compound->AR_V7 Induces Degradation

This compound's triple mechanism of action.

Biomarker_Validation_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Lines Prostate Cancer Cell Lines (e.g., LNCaP, CWR22Rv1) Treatment This compound vs. Alternatives Cell_Lines->Treatment Western_Blot Western Blot (AR, AR-V7, PSA) Treatment->Western_Blot RT_PCR RT-PCR (AR-V7 mRNA) Treatment->RT_PCR Proliferation_Assay Proliferation Assay (e.g., MTT) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Data_Analysis Data Analysis & Comparison Western_Blot->Data_Analysis RT_PCR->Data_Analysis Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Xenograft Xenograft Model (e.g., CWR22Rv1) In_Vivo_Treatment This compound vs. Alternatives Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement IHC Immunohistochemistry (AR, AR-V7 in tumors) In_Vivo_Treatment->IHC Tumor_Measurement->Data_Analysis IHC->Data_Analysis

Experimental workflow for biomarker validation.

Detailed Experimental Protocols

Western Blotting for AR and AR-V7 Protein Expression
  • Cell Lysis: Prostate cancer cells (e.g., LNCaP, CWR22Rv1) are treated with this compound, enzalutamide, or vehicle control for the desired time. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against AR, AR-V7, PSA, and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a corresponding secondary antibody.

  • Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for AR-V7 mRNA Expression
  • RNA Extraction: Total RNA is extracted from treated prostate cancer cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR: The relative expression of AR-V7 mRNA is quantified by qRT-PCR using primers specific for AR-V7 and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is performed on a real-time PCR system.

  • Data Analysis: The relative expression of AR-V7 is calculated using the ΔΔCt method.

Cell Proliferation (MTT) Assay
  • Cell Seeding: Prostate cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of this compound or alternative drugs for a specified period (e.g., 72 hours).

  • MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated.

Xenograft Tumor Model
  • Cell Implantation: Male immunodeficient mice (e.g., SCID or nude mice) are subcutaneously injected with a suspension of prostate cancer cells (e.g., CWR22Rv1) mixed with Matrigel.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment groups and treated with this compound, alternative drugs, or vehicle control via the appropriate route of administration (e.g., oral gavage).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry). Tumor growth inhibition is calculated for each treatment group compared to the control group.

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment and Harvesting: Cells are treated with the compounds of interest. Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.

Conclusion

Preclinical evidence strongly suggests that this compound's unique ability to induce the degradation of both full-length AR and the AR-V7 splice variant is a key determinant of its anti-tumor efficacy, particularly in models of resistance to other AR-targeted agents. The expression of AR-V7, therefore, stands out as a critical biomarker for predicting response to this compound. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound, its analogs, and other novel AR-degrading agents, with the ultimate goal of developing more effective and personalized therapies for prostate cancer.

References

A Comparative Analysis of the Safety Profiles of Galeterone and Other Antiandrogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of Galeterone, a novel antiandrogen, with other established antiandrogens, including Enzalutamide, Abiraterone, and Bicalutamide. The information is supported by data from key clinical trials to aid in research and drug development.

Executive Summary

This compound is a unique steroidal antiandrogen that exhibits a triple mechanism of action: androgen receptor (AR) antagonism, AR degradation, and inhibition of the CYP17A1 enzyme.[1][2] This multifaceted approach was intended to overcome resistance mechanisms observed with other antiandrogens.[3] Clinical trials, specifically the ARMOR1 and ARMOR2 studies, evaluated the safety and efficacy of this compound in patients with castration-resistant prostate cancer (CRPC).[4][5] While showing a generally manageable safety profile, the clinical development of this compound was ultimately discontinued.[6] This guide compares the reported adverse events of this compound with those of commonly used antiandrogens: Enzalutamide, Abiraterone, and Bicalutamide.

Comparative Safety Profiles: A Tabular Analysis

The following table summarizes the incidence of common adverse events (AEs) reported in key clinical trials for this compound, Enzalutamide, Abiraterone, and Bicalutamide. Data is presented as percentages of patients experiencing the AE, with Grade 3/4 severities noted where available.

Adverse EventThis compound (ARMOR1 & ARMOR2 Part 1)[5]Enzalutamide (AFFIRM Trial)[1][6]Abiraterone Acetate + Prednisone (COU-AA-301)[3][7]Bicalutamide (EPC Trial - in addition to standard care)[8][9]
Any Grade (%) Grade ≥3 (%) Any Grade (%) Grade ≥3 (%)
Fatigue/Asthenia 32.7Not specified346
Nausea 33.6Not specified22.7Not specified
Diarrhea Not specifiedNot specifiedNot specifiedNot specified
Constipation Not specifiedNot specified22<1
Back Pain Not specifiedNot specified273
Hot Flashes Not specifiedNot specifiedNot specifiedNot specified
Hypertension Not specifiedNot specifiedNot specifiedNot specified
Hypokalemia Not specifiedNot specifiedNot specifiedNot specified
Increased ALT Not specifiedNot specifiedNot specifiedNot specified
Anemia Not specifiedNot specified11.81.6
Peripheral Edema Not specifiedNot specified11.4Not specified
Vomiting Not specifiedNot specified10.3Not specified
Arthralgia Not specifiedNot specified10.1Not specified
Gynecomastia Not specifiedNot specifiedNot applicableUp to 38
Breast Pain Not specifiedNot specifiedNot applicableUp to 39
Seizure 000.8Not specified

Key Experimental Protocols

The safety and tolerability of these antiandrogens were primarily assessed in multicenter, randomized, and open-label clinical trials. The methodologies for safety evaluation in these key trials are outlined below.

This compound: ARMOR Program (ARMOR1 & ARMOR2)

The Androgen Receptor Modulation Optimized for Response (ARMOR) clinical program for this compound consisted of Phase 1 (ARMOR1) and Phase 2 (ARMOR2) trials in patients with CRPC.[4][10]

  • Study Design: ARMOR1 was a dose-escalation study to determine the maximum tolerated dose and recommended Phase 2 dose.[10] ARMOR2 was a two-part Phase 2 trial evaluating the safety and efficacy of the selected dose.[4]

  • Patient Population: Patients with progressive CRPC, including both metastatic and non-metastatic disease.[11]

  • Safety Assessments: Patients were evaluated biweekly for safety.[5] Assessments included monitoring and recording of all adverse events, which were graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[12][13] Regular clinical and laboratory assessments were conducted, including liver function tests.[5]

Enzalutamide: AFFIRM Trial

The AFFIRM trial was a Phase 3, multinational, randomized, double-blind, placebo-controlled study evaluating Enzalutamide in patients with metastatic CRPC who had previously received chemotherapy.[5][14]

  • Study Design: Patients were randomized to receive either Enzalutamide or a placebo.[15]

  • Patient Population: Men with metastatic CRPC who had progressed after docetaxel-based chemotherapy.[14]

  • Safety Assessments: Safety was monitored continuously throughout the trial. Adverse events were recorded and graded according to the CTCAE.[16] An independent data and safety monitoring committee reviewed the safety data at regular intervals.[5]

Abiraterone Acetate: COU-AA-301 Trial

The COU-AA-301 trial was a Phase 3, randomized, double-blind, placebo-controlled study of Abiraterone Acetate plus prednisone in patients with metastatic CRPC who had previously received chemotherapy.[17][18]

  • Study Design: Patients were randomized to receive Abiraterone Acetate with prednisone or a placebo with prednisone.[18][19]

  • Patient Population: Men with metastatic CRPC who had progressed after a docetaxel-containing regimen.[17]

  • Safety Assessments: Adverse events were monitored and graded according to the NCI CTCAE, version 3.0. All adverse events, serious adverse events, and laboratory abnormalities were recorded.[17][19]

Bicalutamide: Early Prostate Cancer (EPC) Programme

The EPC program comprised three large, randomized, double-blind, placebo-controlled trials designed for a combined analysis to evaluate Bicalutamide 150 mg as adjuvant therapy to standard care.[8][18]

  • Study Design: Patients were randomized to receive Bicalutamide or a placebo in addition to their standard care (radical prostatectomy, radiotherapy, or watchful waiting).[9]

  • Patient Population: Men with localized or locally advanced, non-metastatic prostate cancer.[9]

  • Safety Assessments: Patients were followed up every 24 weeks. Adverse events were recorded and coded using the COSTART system.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the androgen receptor signaling pathway and the distinct mechanisms of action of this compound and other antiandrogens.

Androgen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR_DHT AR-DHT Complex DHT->AR_DHT AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSP) AR_complex->AR_DHT Binding AR_dimer AR Dimer AR_DHT->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Transcription Gene Transcription (Cell Growth, Proliferation, PSA Production) ARE->Gene_Transcription Activation

Caption: A simplified diagram of the androgen receptor signaling pathway.

Antiandrogen_Mechanisms_of_Action cluster_synthesis Androgen Synthesis cluster_ar_action Androgen Receptor Action Pregnenolone Pregnenolone Androgens Androgens (e.g., Testosterone) Pregnenolone->Androgens CYP17A1 AR Androgen Receptor (AR) Androgens->AR AR_activity AR Signaling Activity AR->AR_activity Abiraterone Abiraterone Abiraterone->Androgens Inhibits Galeterone_CYP17 This compound (CYP17 Inhibition) Galeterone_CYP17->Androgens Inhibits Enzalutamide Enzalutamide Enzalutamide->AR_activity Inhibits Bicalutamide Bicalutamide Bicalutamide->AR_activity Inhibits Galeterone_AR This compound (AR Antagonism & Degradation) Galeterone_AR->AR_activity Inhibits & Degrades

Caption: Mechanisms of action for different antiandrogen therapies.

Conclusion

This compound demonstrated a safety profile in its clinical trials that was generally manageable, with the most common adverse events being fatigue, nausea, and increased liver enzymes.[5] Notably, mineralocorticoid excess, a common side effect of CYP17A1 inhibitors like Abiraterone, was not apparent with this compound.[5][12] However, a direct, definitive comparison of its long-term safety relative to established antiandrogens like Enzalutamide, Abiraterone, and Bicalutamide is limited by its discontinued development. The provided data and diagrams offer a foundational comparison for research and development professionals exploring novel antiandrogen therapies. Further investigation into the unique triple-action mechanism of agents like this compound may still yield valuable insights for future prostate cancer drug discovery.

References

Safety Operating Guide

Personal protective equipment for handling Galeterone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Galeterone

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure the safe management of this compound within a laboratory setting.

Hazard Identification and Safety Precautions

This compound is a compound that requires careful handling due to its potential health risks. It is classified with the following hazards:

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child (H361).[1][2]

  • Acute Oral Toxicity: Harmful if swallowed (H302).[3]

  • Aquatic Hazard: Very toxic to aquatic life with long-lasting effects (H410).[3]

Given these hazards, it is imperative to adhere to the following precautionary statements:

  • Obtain special instructions before use.[1]

  • Do not handle until all safety precautions have been read and understood.[1]

  • Wash skin thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Avoid release to the environment.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense to protect laboratory personnel from exposure. The use of appropriate PPE is mandatory when handling this compound in any form (solid or in solution).

Task Required Personal Protective Equipment
Handling Solid Compound (Weighing, Aliquoting)- Gloves: Two pairs of chemotherapy-rated gloves.[4] - Gown: A disposable gown resistant to hazardous drugs.[4] - Eye/Face Protection: Safety goggles and a face shield. - Respiratory Protection: An N95 respirator or higher, especially when handling powders outside of a containment system.[4]
Preparing Solutions - Gloves: Two pairs of chemotherapy-rated gloves.[4] - Gown: A disposable gown resistant to hazardous drugs.[4] - Eye/Face Protection: Chemical splash goggles and a face shield.[5]
Administering to Animals - Gloves: Two pairs of chemotherapy-rated gloves.[4] - Gown: A disposable gown resistant to hazardous drugs.[4] - Eye/Face Protection: Safety goggles and a face shield.
Cleaning & Decontamination - Gloves: Two pairs of heavy-duty, chemotherapy-rated gloves. - Gown: A disposable, fluid-resistant gown. - Eye/Face Protection: Chemical splash goggles and a face shield.
Waste Disposal - Gloves: Two pairs of chemotherapy-rated gloves. - Gown: A disposable gown. - Eye/Face Protection: Safety goggles.

Note: All disposable PPE should not be reused and must be disposed of as hazardous waste after handling the compound.[4]

Operational and Disposal Plans

A clear, step-by-step workflow is essential for minimizing risk. The following protocols for handling, storage, and disposal must be strictly followed.

Experimental Protocol: Safe Handling Workflow
  • Preparation and Planning:

    • Review the Safety Data Sheet (SDS) for this compound before beginning any work.[6]

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the designated work area, preferably a certified chemical fume hood or a Class II Biosafety Cabinet, by covering the surface with absorbent, plastic-backed pads.[7]

  • Handling the Solid Compound:

    • Perform all manipulations of this compound powder, such as weighing, within a containment device like a chemical fume hood or a ventilated balance enclosure to prevent aerosol formation.[3]

    • Use dedicated spatulas and weighing boats.

    • Clean all equipment used with the solid compound immediately after use.

  • Preparing Stock Solutions:

    • Prepare solutions in a chemical fume hood.

    • Add the solvent to the powdered this compound slowly to avoid splashing.

    • The container with the stock solution must be clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard symbols.

  • Storage:

    • Store this compound in a locked, designated area.[1]

    • Keep the container tightly sealed in a cool, well-ventilated space.[3]

    • Recommended storage temperature for the powder is -20°C.[3] For solutions in solvent, storage at -80°C may be required.[3]

Spill Management

In case of a spill, evacuate the immediate area and alert others. Only personnel trained in hazardous spill cleanup should proceed.

  • Don the appropriate PPE (two pairs of gloves, gown, eye protection, and a respirator).

  • Cover the spill with absorbent material, working from the outside in.

  • Clean the area with a suitable deactivating agent, followed by a detergent and water.

  • Collect all cleanup materials in a sealed, labeled hazardous waste container.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Used PPE, absorbent pads, and any other contaminated disposable items should be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Liquid Waste: Unused solutions containing this compound must be collected in a separate, sealed, and labeled hazardous waste container. Do not pour this compound waste down the drain, as it is very toxic to aquatic life.[1][3]

  • Sharps: Syringes and needles must be disposed of in a designated sharps container for hazardous chemical waste.[6]

  • Disposal: All waste must be disposed of through an approved waste disposal plant or a certified hazardous waste management service.[3][6]

Quantitative Data

The following table summarizes key quantitative information for this compound.

Property Value Reference
Molecular Formula C₂₆H₃₂N₂O[3][8]
Molecular Weight 388.55 g/mol [3]
CAS Number 851983-85-2[1][3]
Purity ≥98% (HPLC)
Storage Temperature -20°C (Powder)[3]
Solubility (DMSO) 20 mg/mL[8]
Solubility (Ethanol) 20 mg/mL[8]
Solubility (DMF) 30 mg/mL[8]

Workflow Visualization

The following diagram illustrates the required workflow for safely handling this compound from receipt to disposal.

Galeterone_Handling_Workflow cluster_prep Preparation & Planning cluster_handling Compound Handling cluster_storage Storage cluster_disposal Decontamination & Disposal ReviewSDS Review SDS PrepArea Prepare Work Area (Fume Hood / BSC) ReviewSDS->PrepArea Step 1 DonPPE Don Appropriate PPE PrepArea->DonPPE Step 2 Weighing Weighing Solid (in containment) DonPPE->Weighing Step 3 SolutionPrep Solution Preparation Weighing->SolutionPrep Step 4a Store Store Locked (-20°C / -80°C) Weighing->Store Step 4b (Unused Solid) Decontaminate Decontaminate Surfaces & Equipment Weighing->Decontaminate Step 6 SolutionPrep->Store Step 5 (Stock Solution) SolutionPrep->Decontaminate Step 6 SegregateWaste Segregate Waste (Solid, Liquid, Sharps) Decontaminate->SegregateWaste Step 7 Dispose Dispose via Certified Hazardous Waste Vendor SegregateWaste->Dispose Step 8

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.